molecular formula C8H8N2O4 B1594897 Methyl 2-amino-4-nitrobenzoate CAS No. 3558-19-8

Methyl 2-amino-4-nitrobenzoate

Cat. No.: B1594897
CAS No.: 3558-19-8
M. Wt: 196.16 g/mol
InChI Key: VGURYVWLCVIMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGURYVWLCVIMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344392
Record name Methyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-19-8
Record name Methyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-NITROANTHRANILATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-nitrobenzoate is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and dyestuffs. Its molecular structure, featuring an ester, an aromatic amine, and a nitro group, provides a versatile scaffold for further chemical transformations. This guide offers an in-depth exploration of the primary synthetic pathway for this compound: the Fischer esterification of 2-amino-4-nitrobenzoic acid. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer a comprehensive troubleshooting guide. Furthermore, alternative synthetic strategies are evaluated to provide a broader context for researchers in process development and optimization. This document is intended for an audience of researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Core Synthesis Pathway: Fischer Esterification

The most direct and widely adopted method for preparing this compound is the acid-catalyzed esterification of 2-amino-4-nitrobenzoic acid with methanol. This reaction, known as Fischer esterification, is a robust and scalable equilibrium process favored for its operational simplicity and use of readily available, cost-effective reagents.

Principle and Mechanism

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are as follows:

  • Protonation of the Carbonyl: The strong acid catalyst protonates the carbonyl oxygen of the 2-amino-4-nitrobenzoic acid. This activation step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

  • Deprotonation: The conjugate base of the acid catalyst (e.g., HSO₄⁻) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

The overall mechanism is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.

Diagram: Mechanism of Fischer Esterification

FischerEsterification cluster_reactants Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Steps 3 & 4: Proton Transfer & H₂O Elimination cluster_deprotonation Step 5: Deprotonation RCOOH 2-Amino-4-nitrobenzoic Acid RCOOH_prot Protonated Carboxylic Acid RCOOH->RCOOH_prot + H⁺ H_plus H⁺ (from H₂SO₄) Tetra_Intermediate Tetrahedral Intermediate RCOOH_prot->Tetra_Intermediate + CH₃OH MeOH Methanol (CH₃OH) Protonated_Ester Protonated Ester Tetra_Intermediate->Protonated_Ester - H₂O Final_Ester This compound Protonated_Ester->Final_Ester - H⁺ Water H₂O H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Reaction mechanism for the acid-catalyzed Fischer esterification.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations must be conducted in a well-ventilated fume hood.

Materials & Equipment:

  • 2-Amino-4-nitrobenzoic acid (1 equivalent)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrobenzoic acid. Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid) to serve as both reactant and solvent.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid) dropwise. Causality: The exothermic dissolution of H₂SO₄ in methanol requires cooling to prevent overheating and potential side reactions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 2-4 hours.[1]

  • Reaction Monitoring: The reaction progress can be monitored by TLC.[1] A sample of the reaction mixture is spotted against the starting material on a silica gel plate. The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot indicates reaction progression. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Work-up & Neutralization: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is neutral or slightly basic. Trustworthiness: This step quenches the acid catalyst and removes unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3 x volume of methanol used). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, yielding the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product as a solid.[1][2]

Diagram: Experimental Workflow

Workflow A 1. Combine Reactants (2-Amino-4-nitrobenzoic acid + Anhydrous Methanol) B 2. Add H₂SO₄ Catalyst (in Ice Bath) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench (Ice Water + NaHCO₃) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate) E->F G 7. Wash & Dry Organic Layer F->G H 8. Solvent Evaporation (Rotary Evaporator) G->H I 9. Purify by Recrystallization H->I J Pure this compound I->J

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data & Troubleshooting
ParameterTypical Value/ConditionRationale
Reactant Ratio 1:20 (Acid:Methanol, molar)Excess methanol drives the equilibrium towards product formation.
Catalyst Load 2-5 mol% H₂SO₄Sufficient to catalyze the reaction without causing excessive charring or side reactions.
Temperature ~65 °C (Reflux)Provides adequate thermal energy to overcome the activation barrier without degrading reactants.
Reaction Time 2-4 hoursTypically sufficient for reaching equilibrium; should be confirmed by TLC.[1]
Expected Yield 70-90%Varies based on reaction scale, purity of reagents, and efficiency of work-up.
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient catalyst; Inactive catalyst (e.g., non-concentrated acid); Insufficient heating.Verify catalyst concentration and amount; Ensure proper reflux temperature is reached.
Incomplete Reaction Insufficient reaction time; Water present in reagents (inhibits Fischer esterification).Increase reflux time and monitor with TLC; Use anhydrous methanol and concentrated H₂SO₄.[1]
Product is Oily/Gummy Presence of impurities inhibiting crystallization; Residual solvent.Re-dissolve in a minimal amount of hot solvent and cool slowly; Attempt column chromatography; Ensure product is thoroughly dried under vacuum.[2]
Discolored Product Side reactions or decomposition due to excessive heat; Oxidation of the amino group.Avoid excessive heating during reflux and drying; Consider performing the reaction under an inert atmosphere (N₂ or Ar).[2]

Alternative Synthetic Pathways

While Fischer esterification is the primary route, alternative methods exist, which may be advantageous under specific circumstances.

Nitration of Methyl 2-aminobenzoate

This pathway involves introducing the nitro group onto the pre-formed ester, methyl 2-aminobenzoate, via electrophilic aromatic substitution.

  • Synthetic Logic: The starting ester is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).[3][4]

  • Causality & Challenges: This route is complicated by the directing effects of the substituents on the aromatic ring.

    • The amino group (-NH₂) is strongly activating and an ortho, para-director.

    • The methyl ester group (-COOCH₃) is deactivating and a meta-director.

    • The powerful activating effect of the amino group dominates, directing the incoming nitro group primarily to the para position (position 5), with some ortho substitution (position 3). The desired 4-nitro isomer would not be the major product. Furthermore, the strong oxidizing conditions of nitration can lead to unwanted oxidation of the sensitive amino group.[3] To make this route viable, the amino group would first need to be protected (e.g., via acetylation), followed by nitration, and then deprotection, adding significant complexity and steps to the overall synthesis.

Alkylation-based Esterification

This approach avoids the use of strong acid and high temperatures by employing a more reactive methylating agent to convert the carboxylate salt of 2-amino-4-nitrobenzoic acid to its methyl ester.

  • Synthetic Logic: The starting carboxylic acid is first deprotonated with a base (e.g., triethylamine or potassium carbonate) to form the corresponding carboxylate anion.[5][6] This anion then acts as a nucleophile, displacing a leaving group from a methylating agent.

  • Reagents: Common methylating agents for this purpose include dimethyl sulfate or methyl p-toluenesulfonate in a polar aprotic solvent like DMF.[5][6]

  • Expertise & Trustworthiness: This method can be effective, particularly for substrates sensitive to strong acids. However, the reagents involved, especially dimethyl sulfate, are highly toxic and carcinogenic, requiring stringent handling precautions. This pathway is generally reserved for situations where Fischer esterification is not feasible. A reported synthesis for the similar methyl 2-amino-6-nitrobenzoate utilized methyl p-toluenesulfonate and triethylamine in DMF, achieving a 59.4% yield after chromatography.[5]

Safety and Handling Protocols

Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

  • General Precautions: Always work in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

  • Reagent-Specific Hazards:

    • 2-Amino-4-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10] Avoid creating dust.[8]

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Reacts violently with water. Add acid to other liquids slowly and with cooling.

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness.

    • Nitroaromatic Compounds: Generally considered toxic. Avoid exposure and handle with care.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be segregated.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the Fischer esterification of 2-amino-4-nitrobenzoic acid. This method stands out for its reliability, scalability, and use of inexpensive reagents. A thorough understanding of the reaction mechanism allows for rational troubleshooting and optimization, ensuring high yields and purity. While alternative routes involving nitration or alkylation exist, they present significant challenges in regioselectivity and reagent toxicity, respectively, making them less practical for general laboratory synthesis. For any chosen pathway, a rigorous adherence to safety and handling protocols is essential for the well-being of the researcher and the integrity of the experiment.

References

  • Benchchem. (n.d.). Solubility Profile of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Fisher Scientific. (2021). 2-Methyl-4-nitrobenzoic acid, 98% Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate.
  • ChemSynthesis. (2025). This compound.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
  • Google Patents. (n.d.). US3660411A - Esterification process.
  • Google Patents. (n.d.). US2935525A - Esterification of organic acids.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Apollo Scientific. (2023). 2-Methyl-4-nitrobenzoic acid Safety Data Sheet.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.
  • Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
  • ChemicalBook. (n.d.). Methyl 2-Amino-6-nitrobenzoate synthesis.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

Introduction: The Structural and Synthetic Value of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-nitrobenzoate

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties and the experimental methodologies required for their characterization. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for synthesis, analysis, or formulation.

This compound is an aromatic organic compound featuring three key functional groups on a benzene ring: a methyl ester, an amine, and a nitro group. This specific arrangement of an electron-donating group (amine) and an electron-withdrawing group (nitro) makes it a valuable and versatile intermediate in organic synthesis. Its properties are of significant interest for the development of pharmaceuticals, agrochemicals, and specialty dyes, where such substituted aromatic frameworks serve as foundational scaffolds.[1][2] Understanding its core physicochemical characteristics is paramount for predicting its behavior in reaction media, biological systems, and final product formulations.

Chemical Structure:

Section 1: Core Physicochemical Properties

Precise experimental data for this compound is not widely available in public databases.[3] Therefore, the following table includes both established data and predicted values based on its structure, alongside data from closely related isomers for context. The lack of published data underscores the necessity for the empirical determination of these properties for any new batch, as outlined in Section 2.

PropertyData for this compoundNotes and Comparative Data
Molecular Formula C₈H₈N₂O₄-
Molecular Weight 196.16 g/mol [4]
IUPAC Name This compound-
SMILES COC(=O)C1=C(N)C=C(C=C1)=O[3]
Appearance Yellowish solid (Predicted)Similar nitroaromatic compounds are typically colored crystalline solids.[5]
Melting Point Not available in public databases.[3]Isomer Methyl 2-amino-3-nitrobenzoate: 97-98°C.[6] Experimental determination is critical.
Boiling Point Not available in public databases.[3]Likely to decompose at high temperatures. Isomer Methyl 2-nitrobenzoate: 275°C.[7]
Solubility Insoluble in water (Predicted). Soluble in polar organic solvents like DMSO, acetone, and methanol (Predicted).The aromatic backbone and nitro group reduce water solubility, while the polar functional groups suggest solubility in organic solvents.[8]

Section 2: Experimental Characterization - Methodologies and Insights

The following protocols represent a self-validating system for the comprehensive characterization of this compound. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Solubility Profiling

Expert Insight: Solubility is not merely a physical constant; it is the primary determinant of a compound's utility. It dictates the choice of reaction solvents, purification methods (crystallization), and is the first step in assessing its potential for formulation in drug delivery systems. A systematic solubility analysis in aqueous solutions of varying pH can also reveal the presence of ionizable functional groups.

Protocol for Qualitative Solubility Determination:

  • Preparation: Label five clean, dry test tubes: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) 5% NaHCO₃, (5) Organic Solvent (e.g., Acetone).

  • Sample Addition: Add approximately 20-30 mg of the compound to each test tube.[9]

  • Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

  • Agitation: Vigorously shake or vortex each tube for 30-60 seconds to facilitate dissolution.[10]

  • Observation: Let the tubes stand for 1-2 minutes and observe. Classify as:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.[10]

  • Interpretation:

    • Solubility in 5% HCl suggests a basic functional group (the amine).

    • Solubility in 5% NaOH suggests an acidic functional group. While this compound is not strongly acidic, this test is standard procedure.

    • Lack of solubility in water but solubility in organic solvents confirms its organic nature.[11]

Visualization: Solubility Testing Workflow

G cluster_0 Solubility Profiling start Weigh ~25mg Sample add_solvents Add 1mL Solvent (Water, 5% HCl, 5% NaOH, Acetone) start->add_solvents agitate Vortex for 60s add_solvents->agitate observe Observe & Record (Soluble/Insoluble) agitate->observe classify Classify Compound observe->classify

Caption: Workflow for qualitative solubility determination.

Melting Point and Purity Assessment

Expert Insight: The melting point is a robust indicator of purity for a crystalline solid. A pure compound will exhibit a sharp, well-defined melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[12] This makes it an essential quality control check after synthesis.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Finely crush the crystalline sample into a powder using a mortar and pestle. This ensures uniform heat transfer.[13]

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder tightly to a height of 2-3 mm.[13]

  • Initial Rapid Determination: Place the capillary in the melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[12]

  • Precise Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) near the expected melting point.

  • Record the Range: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This is the melting range.

  • Validation: Repeat the precise determination at least twice to ensure consistent and reliable results.

Visualization: Melting Point Determination Workflow

G cluster_1 Melting Point Analysis prep Prepare Fine Powder load Pack Capillary Tube (2-3 mm) prep->load fast_scan Rapid Scan (Find Approx. MP) load->fast_scan slow_scan Slow Scan (1-2°C/min) (Find Precise MP Range) fast_scan->slow_scan record Record T_initial & T_final slow_scan->record

Caption: Workflow for melting point and purity analysis.

Spectroscopic Elucidation

Expert Insight: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive conjugation of the benzene ring, coupled with the electron-donating amino group and electron-withdrawing nitro group, is expected to result in strong absorbance in the UV-A or even visible range. The wavelength of maximum absorbance (λmax) is a characteristic property useful for quantitative analysis via the Beer-Lambert law.

Protocol for UV-Vis Analysis:

  • Instrument Warm-up: Turn on the UV-Vis spectrometer and allow the lamps to stabilize for at least 20 minutes.[14]

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrometer and record a baseline (or "blank") scan. This subtracts the absorbance of the solvent and cuvette.[14][15]

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place it in the spectrometer and acquire the absorbance spectrum over a relevant range (e.g., 200-500 nm).[14]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the absorbance is above ~1.5, the solution should be diluted and re-measured for accurate quantification.

Visualization: UV-Vis Spectroscopy Workflow

G cluster_2 UV-Vis Spectroscopy prep Prepare Dilute Solution (Known Concentration) blank Run Solvent Blank prep->blank sample Run Sample blank->sample analyze Determine λmax sample->analyze

Caption: Workflow for UV-Vis spectral acquisition.

Expert Insight: FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, we can confidently predict the characteristic absorption bands, and their presence in the spectrum serves as a powerful confirmation of the compound's identity.

Predicted Characteristic IR Absorptions:

  • N-H Stretch (Amine): Two bands expected around 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic/Methyl): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).[16]

  • C=O Stretch (Ester): A very strong, sharp peak around 1700-1730 cm⁻¹.[16]

  • NO₂ Stretch (Nitro): Two strong peaks, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1315-1355 cm⁻¹.[16]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Protocol for Thin Solid Film FTIR Analysis:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[17]

  • Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[17]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[17]

  • Background Scan: Place the empty salt plate in the spectrometer's sample holder and run a background scan to subtract atmospheric and plate absorbances.

  • Sample Scan: Run the spectrum of the sample-coated plate. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[18]

  • Data Analysis: Identify the key absorption bands and compare them to expected values for the compound's functional groups.

Visualization: FTIR Spectroscopy Workflow

G cluster_3 FTIR Analysis (Thin Film) prep Dissolve Sample in Volatile Solvent deposit Deposit on Salt Plate & Evaporate prep->deposit background Run Background Scan deposit->background sample Run Sample Scan background->sample analyze Identify Functional Group Peaks sample->analyze

Caption: Workflow for FTIR analysis via the thin film method.

Expert Insight: ¹H NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen atoms.[19] The chemical shift, integration (signal area), and splitting pattern (multiplicity) for each signal allow for the unambiguous assignment of the entire proton framework.

Predicted ¹H NMR Signals:

  • Aromatic Protons (3H): Three distinct signals in the downfield region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns will depend on the electronic effects of the -NH₂, -NO₂, and ester groups.

  • Amine Protons (2H): A broad singlet that can appear over a wide range (δ ~5-7 ppm), depending on the solvent and concentration. This signal may exchange with D₂O.

  • Methyl Protons (3H): A sharp singlet around δ 3.8-4.0 ppm, characteristic of a methyl ester.[20]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[18] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.[18]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

  • Analysis:

    • Chemical Shift (δ): Identify the position of each signal.[21]

    • Integration: Measure the relative area under each signal to determine the proton count for each environment.[22]

    • Splitting (Multiplicity): Analyze the splitting pattern (e.g., singlet, doublet) to determine the number of neighboring protons.[21]

Visualization: NMR Spectroscopy Workflow

G cluster_4 NMR Spectroscopy prep Dissolve 5-10mg Sample in Deuterated Solvent acquire Acquire Spectrum in Spectrometer prep->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Shift, Integration, & Splitting process->analyze

Caption: Workflow for NMR structural elucidation.

Section 3: Applications in Research and Development

This compound is not just a static chemical entity; it is a dynamic building block for creating more complex molecules.

  • Pharmaceutical Synthesis: The presence of three distinct and reactive functional groups makes this compound a highly valuable intermediate. The amine can be acylated or diazotized, the nitro group can be reduced to another amine, and the ester can be hydrolyzed or converted to an amide. This versatility allows it to be a starting point for synthesizing heterocyclic compounds and other scaffolds investigated as potential anti-cancer or anti-inflammatory agents.[1]

  • Dye and Pigment Manufacturing: Substituted nitroanilines are classic precursors in the synthesis of azo dyes. The specific substitution pattern on this molecule can be exploited to create custom colorants with tailored properties for textiles, printing, and imaging.[2]

  • Material Science: The compound can be used as a monomer or precursor for specialty polymers. The polar nitro and amino groups can impart specific properties like thermal stability or non-linear optical activity to new materials.

Section 4: Laboratory Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles with side shields.[7][23]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust. Use non-sparking tools.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

References

  • IR Spectroscopy of Solids. 17

  • Melting Point Determination. 13

  • Melting point determination.

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. 24

  • Experiment: Solubility of Organic & Inorganic Compounds. 11

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. 14

  • Measuring the Melting Point. 25

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 9

  • Melting point determination. 12

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. 26

  • UV-Vis SOP. 27

  • Guide to FT-IR Spectroscopy. 28

  • Video: UV-Vis Spectroscopy of Dyes - Procedure. 15

  • Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate. 1

  • Sample Preparation for UV-Vis Spectroscopy. 29

  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. 10

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 30

  • Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec). 18

  • Sample preparation for FT-IR. 31

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 32

  • Solubility of Organic Compounds.

  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE. 7

  • 1H-NMR Organic Structure Guide. 33

  • SAFETY DATA SHEET - Sigma-Aldrich (Methyl 2-nitrobenzoate).

  • This compound. 3

  • SAFETY DATA SHEET (Methyl 4-nitrobenzoate). 23

  • methyl 2-nitrobenzoate. 34

  • 2-Methyl-4-nitrobenzoic acid Safety Data Sheet. 35

  • The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. 8

  • NMR Techniques in Organic Chemistry: a quick guide. 19

  • SAFETY DATA SHEET - Fisher Scientific (Methyl 4-nitrobenzoate). 36

  • Methyl 2-methyl-4-nitrobenzoate. 37

  • NMR spectroscopy - An Easy Introduction. 21

  • 5.4: The 1H-NMR experiment. 22

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). 20

  • Methyl 2-amino-3-nitrobenzoate CAS#: 57113-91-4. 6

  • Methyl 3-amino-4-nitrobenzoate. 4

  • How To Identify The IR Of Methyl M-Nitrobenzoate. 16

  • Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. 2

  • This compound. 38

  • Methyl 4-nitrobenzoate. 5

Sources

Methyl 2-amino-4-nitrobenzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 2-amino-4-nitrobenzoate

Executive Summary

This compound is a substituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. As a derivative of benzoic acid, it incorporates three key functional groups—a methyl ester, an amino group, and a nitro group—whose specific arrangement on the benzene ring dictates its unique chemical reactivity and potential as a pharmacophore. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a validated framework for its synthesis and characterization. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for scientists leveraging this and related nitroaromatic intermediates in the development of novel chemical entities.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.

Nomenclature and Molecular Formula
  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈N₂O₄[1]

  • Canonical SMILES: COC(=O)C1=C(N)C=C(C=C1)=O[1]

The structure is defined by a benzene ring where the methyl ester group establishes the first position. The subsequent numbering places the amino (-NH₂) substituent at position 2 and the nitro (-NO₂) substituent at position 4. This specific ortho-amino, para-nitro substitution pattern is critical to its electronic properties and reactivity.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while some properties are derived from experimental data on close isomers, others are computationally predicted due to the limited availability of specific experimental values for this exact compound.

PropertyValueSource
Molecular Weight 196.16 g/mol [1]
Exact Mass 196.0484 DaPubChem (Computed)
CAS Number Not readily availableN/A
Appearance Expected to be a yellow crystalline powderInferred from isomers[2]
XLogP3 1.1PubChem (Computed)
Hydrogen Bond Donor Count 1 (from the amino group)PubChem (Computed)
Hydrogen Bond Acceptor Count 4 (from ester and nitro oxygens)PubChem (Computed)

Molecular and Structural Elucidation: A Validated Approach

Confirming the molecular structure of a synthesized compound is paramount. Given the scarcity of published experimental spectra for this specific isomer, this section outlines a predictive framework and a self-validating workflow for its characterization.

Spectroscopic Characterization: A Predictive Framework

The causality behind spectroscopic analysis lies in how a molecule's specific functional groups and electronic environment interact with electromagnetic radiation. Based on its structure, we can predict the key features in its NMR, IR, and mass spectra.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and methyl protons. The electron-donating amino group and the strongly electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons.

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield (highest ppm), while the proton between the two activating groups (amino and ester) will be the most upfield.

  • Amino Protons (2H): A broad singlet is anticipated for the -NH₂ group, typically in the range of 4-6 ppm, the exact position of which is solvent-dependent.

  • Methyl Protons (3H): A sharp singlet corresponding to the ester's methyl group (-OCH₃) is expected around 3.8-4.0 ppm.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present.

  • N-H Stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ will indicate the presence of the ester carbonyl group.[3]

  • N-O Stretch (Nitro Group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[3]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data.

  • Molecular Ion Peak ([M]⁺): The spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of 196.16.

  • Key Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 165, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 137.

Experimental Protocol: A Self-Validating Analytical Workflow

To ensure trustworthiness, an analytical workflow must be systematic and self-validating. The following protocol describes the necessary steps to confirm the identity and purity of a sample purported to be this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate solid-state sample for ATR-FTIR analysis. Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for MS analysis.

  • ¹H and ¹³C NMR Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire high-resolution ¹H and ¹³C spectra. The resulting data must match the predicted chemical shifts, multiplicities, and integration values.

  • FT-IR Analysis: Collect the IR spectrum using an FT-IR spectrometer. The presence of all predicted characteristic absorption bands for the amino, nitro, and ester groups is required for confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Inject the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap). The measured exact mass of the molecular ion must match the theoretical exact mass (196.0484 Da) within a narrow tolerance (e.g., < 5 ppm).

  • Data Integration and Confirmation: The structure is considered confirmed only when the data from all three techniques (NMR, IR, and MS) are consistent with each other and with the proposed structure of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation Prep Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS HRMS Analysis Prep->MS Integration Cross-Technique Data Integration NMR->Integration IR->Integration MS->Integration Confirmation Structural Confirmation & Purity Assessment Integration->Confirmation

Caption: A validated workflow for the structural elucidation of this compound.

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application. The most direct and logical approach is the esterification of its corresponding carboxylic acid precursor.

Proposed Synthetic Pathway: Fischer Esterification

The synthesis can be efficiently achieved via the Fischer esterification of 2-amino-4-nitrobenzoic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for forming methyl esters.

Reaction: 2-amino-4-nitrobenzoic acid + Methanol (in excess) --[H⁺ catalyst]--> this compound + Water

The choice of an acid catalyst (typically concentrated sulfuric acid or p-toluenesulfonic acid) is critical as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol: Synthesis
  • Reaction Setup: Suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (acting as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow Start 2-Amino-4-nitrobenzoic Acid + Methanol Catalyst Add H₂SO₄ (Catalyst) Start->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Relevance in Research and Drug Development

Substituted nitroaromatic compounds are foundational building blocks in medicinal chemistry and material science.

Role as a Synthetic Intermediate

This compound is a versatile intermediate. The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamino-benzoate derivative. This new diamine can then be used to construct heterocyclic ring systems common in pharmaceuticals.

  • Acylation of the Amino Group: The nucleophilic amino group can be readily acylated or used in other coupling reactions to build more complex molecular scaffolds.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to a carboxylic acid, enabling amide bond formation or other carboxylate-based chemistries.

This multi-functional nature makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.[4][5]

Pharmacophore Potential

The structural motif of an aromatic ring bearing amino and nitro groups is present in various biologically active compounds.[4] These groups can participate in crucial intermolecular interactions like hydrogen bonding and pi-pi stacking with biological targets such as enzymes or receptors.[4] While this compound itself may not be a final drug, its core structure serves as a valuable starting point for designing new therapeutic agents, particularly in areas like oncology and infectious diseases where nitroaromatic compounds have historically shown promise.[4]

Conclusion

This compound, with its C₈H₈N₂O₄ formula, represents a strategically important chemical entity. This guide has detailed its molecular structure, provided a predictive framework and a robust workflow for its unambiguous characterization, and outlined a reliable synthetic protocol. For researchers and drug development professionals, a deep understanding of this molecule's properties and reactivity is essential for its effective use as a building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Smolecule. (n.d.). Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 3-amino-4-nitrobenzoate.
  • ChemSynthesis. (2025). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).
  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate.
  • ChemicalBook. (2025). METHYL 4-AMINO-3-NITROBENZOATE.
  • Parales, R. E., Ditty, J. L., & Harwood, C. S. (1998). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Applied and Environmental Microbiology, 64(8), 2645–2651.

Sources

An In-depth Technical Guide to Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-nitrobenzoate (CAS No. 3558-19-8) is an aromatic nitro compound with potential applications as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and detailed characterization data. The experimental methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with the rationale for procedural steps, ensuring both reproducibility and safety.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and a thorough understanding of its physical properties. This compound is an organic compound featuring an ester, an amine, and a nitro functional group on a benzene ring.

PropertyValueSource
CAS Number 3558-19-8[1]
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [1]
IUPAC Name This compound
Appearance Yellow Solid (Predicted)
Purity ≥98% (Commercially available)[1]

Note: Experimental physical properties such as melting point and boiling point are not widely reported in public literature, necessitating empirical determination upon synthesis.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This acid-catalyzed reaction with methanol provides a high-yield pathway to the desired methyl ester.

Underlying Principles of Fischer Esterification

Fischer esterification is a reversible reaction. To drive the equilibrium toward the product (the ester), an excess of one reactant (typically the alcohol, methanol, which can also serve as the solvent) is used. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Suspend 2-amino-4-nitrobenzoic acid in excess anhydrous methanol B Add catalytic H₂SO₄ dropwise with cooling A->B C Reflux the mixture for 2-4 hours B->C D Monitor reaction progress by TLC C->D E Cool to RT and remove excess methanol under reduced pressure D->E F Neutralize with saturated NaHCO₃ solution E->F G Extract with ethyl acetate F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify crude product via column chromatography or recrystallization H->I J Characterize by NMR, IR, and melting point I->J

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend one equivalent of 2-amino-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid) dropwise. An ice bath can be used to manage any exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and standard spectroscopic principles. Empirical data should be acquired for confirmation.

Predicted ¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityAssignmentRationale
~7.8-8.0dAr-HAromatic proton ortho to the nitro group, deshielded.
~7.4-7.6ddAr-HAromatic proton ortho to both the nitro and amino groups.
~6.8-7.0dAr-HAromatic proton ortho to the amino group, shielded.
~5.0-6.0br s-NH₂Broad singlet for the amine protons.
~3.9s-OCH₃Singlet for the methyl ester protons.
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)DescriptionFunctional Group
~3400-3300N-H stretchPrimary Amine (-NH₂)
~1720C=O stretchEster Carbonyl
~1520 and ~1340Asymmetric & Symmetric NO₂ stretchNitro Group (-NO₂)
~1250C-O stretchEster

Applications in Research and Drug Development

Substituted nitroaromatics like this compound are valuable intermediates in medicinal chemistry. The functional groups present offer multiple avenues for further chemical modification.

  • Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as benzodiazepines or quinazolinones, which are privileged scaffolds in drug discovery.

  • Modification of Functional Groups: The nitro group can be readily reduced to an amine, providing a different substitution pattern for library synthesis. The primary amine can undergo a wide range of reactions, including acylation and alkylation, to explore structure-activity relationships.

  • Bioactivity of Related Scaffolds: Compounds containing both nitro and amino groups are investigated for a range of biological activities, including potential as anti-cancer and anti-inflammatory agents. The nitro group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

References

Sources

An In-depth Technical Guide to Methyl 2-amino-4-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitroaromatic Compounds in Medicinal Chemistry

Nitroaromatic compounds, a class of molecules integral to the landscape of drug discovery and development, possess a unique chemical profile that has been harnessed for a wide array of therapeutic applications. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties of the aromatic ring, impacting its reactivity, lipophilicity, and potential for biological interactions.[1] These characteristics have rendered nitroaromatics as crucial pharmacophores or key intermediates in the synthesis of a diverse range of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[2] However, the bioreduction of the nitro group can also lead to the formation of reactive intermediates, a characteristic that underscores both their therapeutic efficacy and potential toxicity.[1] A thorough understanding of the synthesis, properties, and biological activity of specific nitroaromatic building blocks is therefore paramount for their effective and safe utilization in medicinal chemistry. This guide provides a comprehensive technical overview of Methyl 2-amino-4-nitrobenzoate, a versatile nitroaromatic intermediate with significant potential in the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its application in multi-step syntheses. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [2]
Melting Point Not available. The closely related isomer, Methyl 4-amino-3-nitrobenzoate, has a melting point of 188-191 °C.
Boiling Point Not available[2]
Density Not available[2]
Appearance Expected to be a crystalline solid.
Solubility Expected to be soluble in common organic solvents like DMSO and methanol.[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. A general and reliable method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification of 2-amino-4-nitrobenzoic acid

This protocol is based on established methods for the esterification of aromatic carboxylic acids.[4]

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and appropriate eluent (e.g., ethyl acetate/hexanes mixture)

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-nitrobenzoic acid in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress should be monitored by TLC. To do this, take a small aliquot of the reaction mixture, spot it on a TLC plate alongside a spot of the starting material, and elute with an appropriate solvent system. The consumption of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Using anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side. The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid.

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, and it acts as a dehydrating agent, sequestering the water formed during the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Sodium Bicarbonate Wash: The saturated sodium bicarbonate wash is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

G cluster_synthesis Synthesis Workflow 2-amino-4-nitrobenzoic_acid 2-amino-4-nitrobenzoic acid Methanol_H2SO4 Methanol (anhydrous) + H₂SO₄ (cat.) 2-amino-4-nitrobenzoic_acid->Methanol_H2SO4 Reactants Reflux Reflux Methanol_H2SO4->Reflux Reaction Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reflux->Workup Quenching & Extraction Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product G cluster_applications Applications in Drug Discovery M2A4NB This compound Reduction Reduction of Nitro Group M2A4NB->Reduction Derivatization Derivatization of Amino Group M2A4NB->Derivatization Modification Modification of Ester Group M2A4NB->Modification Diaminobenzene Diaminobenzene Derivative Reduction->Diaminobenzene Acylated_Alkylated Acylated/Alkylated Derivatives Derivatization->Acylated_Alkylated Amide_Acid Amides or Carboxylic Acids Modification->Amide_Acid Heterocycles Heterocyclic Scaffolds (e.g., Benzodiazepines) Diaminobenzene->Heterocycles Bioactive_Molecules Bioactive Molecules Acylated_Alkylated->Bioactive_Molecules Amide_Acid->Bioactive_Molecules Heterocycles->Bioactive_Molecules

Sources

Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Overview

The chemical structure of Methyl 2-amino-4-nitrobenzoate dictates its expected spectroscopic signatures. The arrangement of substituents on the benzene ring—an amino group at position 2, a nitro group at position 4, and a methyl ester at position 1—creates a specific pattern of chemical shifts in NMR, characteristic vibrational modes in IR, and distinct fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The analysis is based on chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8 - 3.9Singlet3H-OCH₃The methyl protons of the ester group are expected to be a singlet in this region.
~ 5.5 - 6.5Broad Singlet2H-NH₂The amino protons typically appear as a broad singlet and can exchange with D₂O. The chemical shift can vary depending on solvent and concentration.
~ 7.8 - 8.0Doublet1HH-6This proton is ortho to the ester group and meta to the nitro group. It is expected to be downfield and split by H-5.
~ 7.6 - 7.8Doublet of doublets1HH-5This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
~ 8.1 - 8.3Doublet1HH-3This proton is ortho to the nitro group and is expected to be the most downfield of the aromatic protons. It will be split by H-5.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 52-OCH₃The methyl carbon of the ester.
~ 110 - 115C-1The carbon bearing the ester group, shifted upfield due to the ortho amino group.
~ 118 - 122C-3Aromatic CH, ortho to the nitro group.
~ 125 - 130C-5Aromatic CH.
~ 130 - 135C-6Aromatic CH.
~ 145 - 150C-4The carbon attached to the nitro group, significantly downfield.
~ 150 - 155C-2The carbon attached to the amino group, also significantly downfield.
~ 165 - 170C=OThe carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200Amino (-NH₂)N-H stretching (asymmetric and symmetric)
3100 - 3000Aromatic C-HC-H stretching
2960 - 2850Methyl (-CH₃)C-H stretching
~ 1720Ester (C=O)C=O stretching
~ 1620Amino (-NH₂)N-H bending
1600, 1475Aromatic C=CC=C stretching
1550 - 1490Nitro (-NO₂)Asymmetric N-O stretching
1355 - 1315Nitro (-NO₂)Symmetric N-O stretching
1250 - 1100Ester (C-O)C-O stretching

Expertise in Interpretation: The two strong and characteristic bands for the nitro group (asymmetric and symmetric stretches) are key identifiers.[1] The presence of the primary amine will be indicated by two N-H stretching bands. The strong carbonyl absorption confirms the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Weight: 196.16 g/mol ), Electron Ionization (EI) is a common technique.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentRationale
196[M]⁺Molecular ion
165[M - OCH₃]⁺Loss of the methoxy group from the ester.
150[M - NO₂]⁺Loss of the nitro group.
137[M - COOCH₃]⁺Loss of the carbomethoxy group.
120[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment.

Trustworthiness of Protocol: A self-validating system for MS analysis involves careful calibration of the mass spectrometer and running a blank to ensure that observed peaks are from the sample. The fragmentation pattern should be logical and consistent with the known stability of chemical bonds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer with an ATR accessory.[2]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans in the mid-IR range (4000-400 cm⁻¹).[2]

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a GC-MS system.

  • Data Acquisition: Introduce the sample into the ion source. The molecules are ionized by a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. This guide serves as a valuable resource for scientists engaged in the synthesis and application of substituted nitroaromatic compounds.

References

  • BenchChem. (2025). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • ChemicalBook. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from a relevant article on the spectroscopy of nitro compounds.
  • Thieme E-Journals. (2015). Synthesis / Full Text.

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of Methyl 2-amino-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document shifts from a simple data repository to an actionable manual for researchers, scientists, and drug development professionals. Herein, we provide the foundational knowledge, predictive insights based on chemical structure, and detailed, field-proven experimental protocols to empower researchers to generate reliable solubility and stability profiles. This guide is structured to ensure scientific integrity, offering a self-validating system of methodologies from solubility assessments in various solvents to forced degradation studies under diverse stress conditions.

Introduction: The Significance of Physicochemical Profiling

This compound, with its distinct functional groups—an aromatic amine, a nitro group, and a methyl ester—presents a unique set of physicochemical properties that are critical to its handling, formulation, and ultimate utility in synthetic pathways. An in-depth understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for robust process development, ensuring batch-to-batch consistency, and mitigating risks associated with impurity formation. This guide will navigate the theoretical considerations and practical execution of these essential characterizations.

Physicochemical Properties: A Predictive Overview

While experimental data is the gold standard, a predictive analysis based on the molecular structure of this compound can offer initial insights into its behavior.

PropertyPredicted Influence on Solubility and Stability
pKa The amino group imparts basic character, while the nitro group is electron-withdrawing. The pKa will be crucial in determining solubility in aqueous solutions of varying pH.
logP The presence of both polar (amino, nitro, ester) and non-polar (benzene ring, methyl group) moieties suggests a moderate lipophilicity, indicating solubility in a range of organic solvents.
Melting Point A defined melting point is indicative of purity. While not directly a measure of solubility, a high melting point can correlate with lower solubility in non-polar solvents due to strong crystal lattice energy.
Functional Groups The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The aromatic amine can be prone to oxidation, and the nitroaromatic system can be susceptible to reduction.

In the absence of specific experimental data, researchers are encouraged to utilize predictive software tools as a preliminary step. Several platforms can provide estimated values for these properties.[1][2][3][4][5]

Solubility Determination: From Theory to Practice

A comprehensive solubility profile across a range of solvents is fundamental for process chemistry and formulation development.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational guide. We can anticipate that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in protic solvents will be influenced by the energy required to disrupt the solvent's hydrogen-bonding network. In non-polar solvents, solubility is expected to be limited.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.[6][7][8][9]

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at controlled temperatures.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to individual vials.

    • Add a known volume of each solvent to the respective vials. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C and 40°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the system reaches a thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated HPLC-UV or other suitable analytical method. A calibration curve must be prepared using standards of known concentrations.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or g/L.

    • Record the temperature at which the determination was performed.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil1 Incubate in Shaker at Controlled Temperature prep2->equil1 sample1 Withdraw Supernatant equil1->sample1 sample2 Filter through Syringe Filter sample1->sample2 analysis1 Dilute Sample sample2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 end end analysis2->end Report Solubility (mg/mL)

Workflow for Equilibrium Solubility Determination.
Illustrative Data Presentation

While specific data for this compound is not available, the following table provides a template for presenting experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)
Water25To be determined
Methanol25To be determined
Ethanol25To be determined
Acetonitrile25To be determined
Ethyl Acetate25To be determined
Dichloromethane25To be determined
Toluene25To be determined
Heptane25To be determined
Water40To be determined
Methanol40To be determined
.........

Stability Assessment and Degradation Pathway Elucidation

Stability testing is crucial for defining storage conditions, retest periods, and understanding potential impurities that may arise during manufacturing or storage. Forced degradation studies are an essential component of this assessment.[10][11][12][13][14]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-amino-4-nitrobenzoic acid and methanol.

  • Oxidation: The aromatic amino group is a primary target for oxidation, which can lead to the formation of colored impurities and potentially polymeric species.

  • Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metallic impurities.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_reduction Reduction MANB This compound ANBA 2-amino-4-nitrobenzoic acid MANB->ANBA H+ or OH- Oxidized Oxidized Products (e.g., N-oxides, colored impurities) MANB->Oxidized [O] Reduced Reduced Products (e.g., nitroso, hydroxylamino) MANB->Reduced [H]

Plausible Degradation Pathways for this compound.
Experimental Protocol: Forced Degradation Study

This protocol is designed to generate potential degradation products and to demonstrate the specificity of the analytical method.[10][11][12][13][14]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens/water baths

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat, monitoring for degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.

    • The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the relative retention times of the degradation products.

    • Assess peak purity of the parent compound and the degradation products using a PDA detector.

    • If significant degradation is observed, further studies using LC-MS can be employed for the structural elucidation of the degradation products.

Analytical Methodologies: A Cornerstone of Accurate Assessment

A robust and validated analytical method is indispensable for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of nitroaromatic compounds.[15][16][17][18][19]

Key Considerations for HPLC Method Development:

  • Column Selection: A C18 column is a good starting point. For enhanced retention of polar compounds, a phenyl or RP-amide column could be considered.[17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 254 nm) is generally suitable. A photodiode array (PDA) detector is highly recommended for stability studies to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated through the forced degradation study, showing that the method can resolve the parent compound from its degradation products.

Conclusion and Recommendations

This technical guide has provided a comprehensive roadmap for the determination of the solubility and stability of this compound. In the absence of extensive published data, a systematic experimental approach is paramount. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data needed to support process development, formulation, and regulatory filings. A well-characterized understanding of these physicochemical properties is a foundational element of scientific integrity and successful drug development. It is strongly recommended that these studies be initiated early in the development lifecycle to inform decision-making and mitigate potential downstream challenges.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). Journal of Hazardous Materials. Retrieved from [Link]

  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2001). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds?. (2025). YouTube. Retrieved from [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Physico-chemical plugins. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]

  • GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. (n.d.). Sri Indu Institute of Pharmacy. Retrieved from [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (2018). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-nitrobenzoate, a distinct aromatic compound, holds a significant position in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a thorough exploration of its discovery, historical context, detailed synthetic methodologies, physicochemical properties, and its emerging role in drug discovery and development. By synthesizing established knowledge with practical insights, this document serves as an authoritative resource for professionals engaged in chemical research and pharmaceutical innovation.

Historical Context and Discovery

The journey of this compound is intrinsically linked to the broader exploration of nitrobenzoic acids and their derivatives, which have been of interest to chemists for over a century. While a definitive singular "discovery" of this specific ester is not prominently documented in early chemical literature, its synthesis and characterization are a logical extension of the systematic studies on substituted benzoic acids.

The foundational chemistry was laid by the development of methods for the nitration of aromatic compounds and the subsequent esterification of carboxylic acids. The synthesis of the parent acid, 2-amino-4-nitrobenzoic acid, is a key precursor and its preparation has been explored through various routes, including the nitration of aminobenzoic acids or the reduction of dinitrobenzoic acids. A notable early synthesis of this compound is reported in a 1966 publication in The Journal of Organic Chemistry. This work provided a foundational method for its preparation, paving the way for its use as a versatile building block in organic synthesis.

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of this compound involves a two-step process starting from 2-methyl-4-nitrobenzoic acid. This precursor itself can be synthesized from readily available starting materials like toluene through nitration and oxidation. The subsequent esterification of the carboxylic acid functionality yields the desired methyl ester.

A widely accepted and effective method for the final esterification step is the Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Experimental Protocol: Fischer-Speier Esterification of 2-amino-4-nitrobenzoic acid

This protocol details the conversion of 2-amino-4-nitrobenzoic acid to this compound.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-nitrobenzoic acid.

  • Solvent and Catalyst Addition: Add a sufficient volume of anhydrous methanol to dissolve the starting material. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process two more times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct of the reaction.

  • Concentrated Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

  • Reflux: Heating the reaction at reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Sodium Bicarbonate Wash: This step is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, rendering them water-soluble and allowing for their removal from the organic phase.

  • Brine Wash: The brine wash helps to remove any residual water from the organic layer, aiding in the drying process.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_amino_4_nitrobenzoic_acid 2-amino-4-nitrobenzoic acid Reaction_Vessel Reaction Vessel (Round-bottom flask) 2_amino_4_nitrobenzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Neutralization Neutralization (Sodium Bicarbonate) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Sodium Sulfate) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Recrystallization/ Column Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: A schematic overview of the synthesis of this compound.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundMethyl 2-amino-3-nitrobenzoateMethyl 2-amino-6-nitrobenzoate
CAS Number 3558-19-857113-91-457113-89-0
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol
Appearance Expected to be a crystalline solidYellow Solid-
Melting Point Not widely reported97-98 °CNot widely reported
Solubility Expected to be soluble in common organic solvents like ethyl acetate, acetone, and methanol.Soluble in DMSO, Ethyl AcetateNot widely reported

Spectroscopic Characterization:

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The structural motif of an aminonitrobenzoate is a recurring feature in molecules with diverse biological activities. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring imparts unique electronic properties that can influence binding to biological targets.

While specific blockbuster drugs directly incorporating the this compound scaffold are not yet established, its significance lies in its role as a versatile intermediate and building block in the synthesis of more complex pharmaceutical agents.

Potential Therapeutic Areas:

  • Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death.

  • Anti-inflammatory Drugs: The aminobenzoic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Inhibitors: The substituted benzene ring can serve as a scaffold for designing inhibitors of various enzymes by presenting functional groups in a specific spatial orientation for optimal binding.

Signaling Pathway and Drug Action Logic

DrugAction cluster_synthesis Chemical Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening cluster_targets Potential Biological Targets cluster_outcome Therapeutic Outcome M2A4NB This compound (Building Block) Derivatives Diverse Chemical Library M2A4NB->Derivatives Functionalization Screening High-Throughput Screening Derivatives->Screening Kinases Kinases Screening->Kinases Receptors Receptors Screening->Receptors Enzymes Enzymes Screening->Enzymes Lead_Compound Lead Compound Identification Kinases->Lead_Compound Receptors->Lead_Compound Enzymes->Lead_Compound Drug_Candidate Drug Candidate Lead_Compound->Drug_Candidate Optimization

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion and Future Perspectives

This compound, while not a household name in the pharmaceutical world, represents a crucial class of chemical entities that underpin the development of novel therapeutics. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting point for the construction of complex molecular architectures. As our understanding of disease pathways deepens, the demand for novel and diverse chemical scaffolds will continue to grow. In this context, foundational building blocks like this compound will remain indispensable tools for medicinal chemists and drug discovery scientists. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and related compounds, as well as the continued exploration of their potential in generating new lead compounds for a wide range of diseases.

References

  • The Journal of Organic Chemistry, 1966, 31(4), pp 1303–1306.
  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252–3258. [Link]

  • PubChem Compound Summary for CID 77159, this compound. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. This compound. [Link]

Methyl 2-amino-4-nitrobenzoate chemical reactions and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactions and Mechanisms of Methyl 2-amino-4-nitrobenzoate

Introduction

This compound is a pivotal aromatic compound characterized by the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] Its structure is distinguished by a benzene ring substituted with three key functional groups: an amino (-NH₂), a nitro (-NO₂), and a methyl ester (-COOCH₃). This unique arrangement of an electron-donating group (amino) and two electron-withdrawing groups (nitro and ester) imparts a complex reactivity profile, making it a versatile intermediate in organic synthesis.

The strategic positioning of these functional groups allows for selective transformations, rendering this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] For instance, derivatives of this scaffold are investigated as potential anti-cancer agents and enzyme inhibitors.[2] This guide provides an in-depth exploration of the primary chemical reactions and underlying mechanisms associated with this compound, offering field-proven insights for researchers and drug development professionals.

Synthesis of this compound

The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This reaction is typically performed under acidic conditions, following the principles of Fischer esterification.

Experimental Protocol: Fischer Esterification of 2-amino-4-nitrobenzoic acid

This protocol is based on well-established esterification methods for aromatic carboxylic acids.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the stirring suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.[3]

  • Quenching and Neutralization: After completion, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-amino-4-nitrobenzoic acid B This compound A->B Fischer Esterification Reagents 1. Methanol (anhydrous) 2. H₂SO₄ (cat.) 3. Reflux NitroReduction cluster_reaction Overall Reaction cluster_mechanism Simplified Mechanism Start This compound End Methyl 2,4-diaminobenzoate Start->End Reagents Fe, AcOH Ethanol/Water, Reflux A Ar-NO₂ B Ar-N=O (Nitroso) A->B e⁻, H⁺ C Ar-NHOH (Hydroxylamine) B->C e⁻, H⁺ D Ar-NH₂ C->D e⁻, H⁺ Source Fe metal acts as the electron (e⁻) source. AcOH provides the protons (H⁺). AcylationMechanism Ar-NH₂ Ar-NH₂ Intermediate Intermediate Ar-NH₂->Intermediate Nucleophilic Attack Product\n(Ar-NH-C(O)CH₃) Product (Ar-NH-C(O)CH₃) Intermediate->Product\n(Ar-NH-C(O)CH₃) - Cl⁻ AcylChloride CH₃COCl Base NaOH (aq) (Neutralizes HCl byproduct)

Caption: Simplified mechanism of N-acylation via nucleophilic acyl substitution.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a vast array of functional groups. The diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by various nucleophiles in Sandmeyer and related reactions.

[4][5]Causality Behind Experimental Choices: The reaction must be performed at low temperatures (0-5°C) because aromatic diazonium salts are unstable and can decompose at higher temperatures. N[5]itrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄.

[4]##### Experimental Protocol: Diazotization and Sandmeyer Chlorination

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazonium Salt Formation: Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C. Stir for an additional 20-30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0°C.

  • Addition: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. A reaction is often evidenced by the evolution of nitrogen gas.

  • Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate to yield methyl 2-chloro-4-nitrobenzoate.

Diazotization A Methyl 2-amino- 4-nitrobenzoate B Aryl Diazonium Salt [Ar-N₂⁺Cl⁻] A->B NaNO₂, HCl 0-5 °C C Methyl 2-chloro- 4-nitrobenzoate B->C CuCl, HCl Note Nitrogen gas (N₂) is evolved B->Note

Caption: Workflow for diazotization followed by a Sandmeyer chlorination reaction.

Reactions of the Ester Group
Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is crucial for subsequent reactions, such as amide bond formation or when the free carboxylic acid is the desired final functionality.

Causality Behind Experimental Choices:

  • Base-mediated (Saponification): This is often preferred as it is an irreversible process. Using a base like NaOH or KOH in a water/alcohol mixture followed by acidic workup gives the carboxylic acid. C[6]are must be taken to avoid pouring the acid into the salt solution, which can precipitate an acid salt. *[6] Acid-catalyzed: This is a reversible equilibrium process. Using excess water with an acid catalyst can drive the reaction towards the carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC, typically 1-2 hours). Saponification is indicated by the disappearance of the oily ester layer. 3[6]. Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled reaction mixture into a beaker containing cold, dilute hydrochloric acid with stirring. This will protonate the carboxylate salt and precipitate the 2-amino-4-nitrobenzoic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Summary of Key Reactions
Reaction TypeReagents & ConditionsProductTypical Yield (%)
Nitro Reduction Fe / Acetic Acid, RefluxMethyl 2,4-diaminobenzoate70-90
Nitro Reduction H₂, Pd/C, MethanolMethyl 2,4-diaminobenzoate85-95
N-Acylation Acetyl Chloride, NaOH(aq), DCM, 0°CMethyl 2-acetamido-4-nitrobenzoate80-95
Diazotization NaNO₂, HCl, 0-5°CMethyl 2-diazonium-4-nitrobenzoate saltIntermediate
Sandmeyer (Cl) Aryl Diazonium Salt, CuClMethyl 2-chloro-4-nitrobenzoate60-80
Ester Hydrolysis NaOH, Methanol/H₂O, Reflux; then HCl2-Amino-4-nitrobenzoic acid90-98

Conclusion

This compound is a highly functionalized and synthetically tractable molecule. The distinct reactivity of its amino, nitro, and ester groups allows for a high degree of control in chemical transformations. A thorough understanding of the mechanisms and the rationale behind specific experimental conditions, as detailed in this guide, is essential for leveraging this compound's full potential. For researchers in drug discovery and process development, mastery of these reactions provides a robust toolkit for the synthesis of novel and complex molecular architectures.

References

  • Smolecule. (n.d.). Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate.
  • BenchChem. (2025). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • ChemSynthesis. (2025). This compound.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • BenchChem. (2025). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • Masterson, D. S. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

Sources

An In-depth Technical Guide to the Potential Derivatives of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Scaffolding Molecule

Methyl 2-amino-4-nitrobenzoate, a seemingly unassuming aromatic compound, holds within its structure a wealth of synthetic possibilities. The strategic placement of an amino group, a nitro functionality, and a methyl ester on a benzene ring provides a versatile platform for the development of a diverse array of derivatives with significant potential in medicinal chemistry, materials science, and chemical synthesis. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core reactivity of this compound and a practical guide to the synthesis of its key derivatives. By understanding the interplay of its functional groups, we can unlock the full potential of this molecule as a foundational building block for innovation.

The Core Molecule: Understanding this compound

This compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) is a stable, solid organic compound.[1] Its structure is characterized by an electron-donating amino group (-NH₂) ortho to an electron-withdrawing methyl ester group (-COOCH₃), and a strongly electron-withdrawing nitro group (-NO₂) para to the amino group. This electronic arrangement dictates its chemical reactivity, making it a valuable synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂O₄[1]
Molar Mass196.16 g/mol [1]
AppearanceYellow solidGeneral knowledge
SolubilitySoluble in many organic solventsGeneral knowledge

A foundational understanding of the reactivity of each functional group is paramount to designing synthetic routes to novel derivatives. The amino group is a nucleophilic center, readily undergoing acylation and alkylation. The nitro group can be reduced to an amine, opening pathways to diamino derivatives and subsequent heterocyclization reactions. The methyl ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation. Finally, the aromatic ring itself can be subject to electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Key Synthetic Transformations and Potential Derivatives

The true potential of this compound lies in its capacity to be transformed into a wide range of derivatives. This section will detail the primary reaction pathways, providing both mechanistic insights and practical experimental protocols.

Reduction of the Nitro Group: Gateway to Diamino Derivatives

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding Methyl 2,4-diaminobenzoate. This diamino compound is a key precursor for the synthesis of various heterocyclic systems, including benzimidazoles and quinazolinones, which are prevalent scaffolds in pharmacologically active molecules.[2][3]

Causality of Experimental Choices: The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.

  • Catalytic Hydrogenation: This is often the cleanest method, affording high yields of the desired amine. Palladium on carbon (Pd/C) is a common catalyst.[4] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol. This method is favored for its high efficiency and the generation of water as the only byproduct.

  • Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reduction.[5] These methods are often cost-effective and suitable for large-scale synthesis. The reaction proceeds through a series of single-electron transfers from the metal.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2,4-diaminobenzoate, which can be further purified by recrystallization or column chromatography if necessary.

G cluster_start Starting Material cluster_reduction Reduction start This compound reduction_reagents H₂, Pd/C or Fe, HCl start->reduction_reagents diamino Methyl 2,4-diaminobenzoate reduction_reagents->diamino

Caption: Reduction of the nitro group.
N-Acylation and N-Alkylation of the Amino Group

The primary amino group of this compound is a versatile handle for introducing a variety of substituents through N-acylation and N-alkylation reactions.

N-acylation introduces an amide functionality, which can significantly alter the biological properties of the molecule. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: N-Acetylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

N-alkylation introduces alkyl or arylalkyl groups to the amino nitrogen. This can be achieved using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation). Selective mono-alkylation can be achieved by using the amine hydrobromide salt and an alkyl bromide in a competitive deprotonation/protonation strategy.[6]

Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide

  • Salt Formation: Prepare the hydrobromide salt of this compound by treating it with HBr.

  • Reaction Setup: In a suitable solvent, combine the amine hydrobromide (1.0 eq), the desired alkyl bromide (1.0-1.2 eq), and a non-nucleophilic base (e.g., potassium carbonate).

  • Reaction: Heat the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate. The residue can then be purified by column chromatography to isolate the mono-alkylated product.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation start This compound acyl_reagents R-COCl or (RCO)₂O Base start->acyl_reagents alkyl_reagents R-Br, Base start->alkyl_reagents acyl_product N-Acyl Derivative acyl_reagents->acyl_product alkyl_product N-Alkyl Derivative alkyl_reagents->alkyl_product

Caption: Derivatization of the amino group.
Hydrolysis of the Methyl Ester and Subsequent Amide Coupling

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This transformation opens up the possibility of forming a wide range of amide derivatives by coupling with various amines.

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve this compound in a mixture of methanol and water.

  • Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Once 2-amino-4-nitrobenzoic acid is obtained, it can be coupled with a variety of primary and secondary amines to form amides. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed for this purpose.

Synthesis of Heterocyclic Derivatives

The functional groups on this compound and its primary derivatives serve as excellent precursors for the synthesis of various heterocyclic ring systems.

Following the reduction of the nitro group to yield Methyl 2,4-diaminobenzoate, this intermediate can be cyclized with various reagents to form benzimidazoles.[7] The reaction with aldehydes or carboxylic acids (or their derivatives) is a common method.[8]

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

  • Reaction Mixture: In a suitable solvent, combine Methyl 2,4-diaminobenzoate (1.0 eq) and an aldehyde (1.0 eq).

  • Catalyst/Oxidant: Add a catalytic amount of an acid or an oxidizing agent (e.g., p-toluenesulfonic acid, or sodium metabisulfite as a mild oxidant).

  • Reaction: Heat the reaction mixture and monitor its progress.

  • Work-up and Purification: Upon completion, cool the reaction and isolate the crude product. Purify by recrystallization or column chromatography.

This compound can be a starting point for the synthesis of quinazolinone derivatives. For example, after N-acylation, the resulting N-acyl derivative can undergo reductive cyclization of the nitro group to form a quinazolinone ring system.[9]

G cluster_benzimidazole Benzimidazole Synthesis cluster_quinazolinone Quinazolinone Synthesis start Methyl 2,4- diaminobenzoate benz_reagents R-CHO or R-COOH start->benz_reagents benz_product Benzimidazole Derivative benz_reagents->benz_product quin_reagents 1. N-Acylation 2. Reduction quin_product Quinazolinone Derivative quin_reagents->quin_product start2 Methyl 2-amino- 4-nitrobenzoate start2->quin_reagents

Caption: Heterocyclic synthesis pathways.

Potential Applications of this compound Derivatives

The diverse array of derivatives that can be synthesized from this compound translates to a broad spectrum of potential applications.

Medicinal Chemistry
  • Antimicrobial Agents: Nitroaromatic compounds are known to exhibit antimicrobial properties.[10] Derivatives of this compound could be explored for their efficacy against various bacterial and fungal strains.[11][12]

  • Anticancer Agents: The benzimidazole and quinazolinone scaffolds are present in numerous anticancer drugs.[13][14] By incorporating these heterocyclic systems, novel derivatives with potential cytotoxic activity against cancer cell lines can be developed.

  • Enzyme Inhibitors: The structural features of these derivatives make them potential candidates for enzyme inhibitors, which could be relevant for a variety of therapeutic areas.[15]

Materials Science
  • Dye Synthesis: Nitroanilines are common precursors in the synthesis of azo dyes.[16][17][18] The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of dyes with different colors and properties.

  • Organic Electronics: Benzimidazole derivatives have been investigated for their use as host materials in phosphorescent organic light-emitting diodes (OLEDs).[19][20] The tailored electronic properties of derivatives synthesized from this compound could be beneficial in this field.

Conclusion and Future Outlook

This compound is a highly versatile and valuable starting material for organic synthesis. Its trifunctional nature allows for a systematic and modular approach to the creation of a vast library of derivatives. The key synthetic transformations—reduction of the nitro group, modifications of the amino and ester functionalities, and subsequent heterocyclization reactions—provide access to a rich chemical space with significant potential for discoveries in drug development and materials science. This guide has provided a foundational understanding and practical protocols to empower researchers to explore the untapped potential of this remarkable molecule. Future research should focus on the systematic synthesis and screening of derivative libraries to identify lead compounds with potent biological activities and novel materials with unique photophysical properties.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6. BenchChem.
  • El-Apasery, M. A., et al. (2022). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
  • Wikipedia. (2023). 4-Nitroaniline. Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Nitroaniline in Modern Dye Manufacturing.
  • Kalluraya, B., et al. (2018). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry, 28(3), 415-422.
  • Semantic Scholar. (n.d.). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
  • Smolecule. (n.d.). Methyl 2-((4-bromobenzyl)amino)
  • ResearchGate. (n.d.).
  • Chiu, T.-L., et al. (2018). Orthogonally Substituted Benzimidazole-Carbazole Benzene As Universal Hosts for Phosphorescent Organic Light-Emitting Diodes.
  • National Institutes of Health. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 4.
  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (n.d.). Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1.
  • Chegg. (n.d.).
  • PrepChem.com. (n.d.).
  • Atia, A. J. K. (n.d.). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h).
  • ChemSynthesis. (2025). This compound - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis.
  • ChemicalBook. (n.d.).
  • CDC Stacks. (n.d.).
  • National Institutes of Health. (n.d.).
  • RSC Publishing. (n.d.).
  • ACS Publications. (n.d.). New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure.
  • Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • Allied Academies. (n.d.).
  • Kabir, A. K. M. S., et al. (2009). Antimicrobial Screening of Some Derivatives of Methyl ?-D-Glucopyranoside. Pakistan Journal of Scientific and Industrial Research, 52(3), 138-142.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Encyclopedia.pub. (2022).
  • ACS Green Chemistry Institute. (n.d.).
  • MDPI. (n.d.).
  • The University of Manchester. (n.d.).
  • Sciencemadness Discussion Board. (2016).
  • ResearchGate. (2023).
  • RSC Publishing. (2014).

Sources

Methodological & Application

Application Notes & Protocols for Methyl 2-amino-4-nitrobenzoate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-nitrobenzoate is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional nature, possessing an amine, a nitro group, and a methyl ester on an aromatic scaffold, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the chemical properties of this compound, alongside detailed, field-proven protocols for its application in key synthetic operations. The focus is on providing a causal understanding of experimental choices, ensuring both reproducibility and the ability to troubleshoot and adapt these methods for novel applications.

Introduction and Physicochemical Profile

This compound is an aromatic compound whose synthetic utility is derived from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro group and the methyl ester deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (though less common for this specific substitution pattern). The amino group, being a nucleophile, is a prime site for acylation, alkylation, and other coupling reactions.

The strategic positioning of these groups allows for sequential and selective reactions, making it a valuable building block for creating libraries of compounds for drug discovery and other research endeavors.[1] Compounds containing both amino and nitro groups are frequently investigated for their potential as anti-cancer and anti-inflammatory agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [2][3]
Appearance Typically a yellow to orange solidInferred from related compounds
Solubility Soluble in many organic solvents like DMSO and Methanol
SMILES COC(=O)C1=C(N)C=C(C=C1)=O[2]
InChIKey VGURYVWLCVIMTF-UHFFFAOYAY[2]

Core Synthetic Strategies and Mechanistic Insights

The true power of this compound lies in the differential reactivity of its functional groups. Understanding the underlying electronic effects is crucial for designing successful synthetic routes.

  • The Nitro Group as a Latent Amine: The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. Its most common and valuable transformation is its reduction to an amino group.[4] This unmasks a new nucleophilic site, creating a diamino scaffold. The choice of reducing agent is critical to ensure selectivity, especially given the presence of the ester group which can be susceptible to some reductive conditions.

  • The Amino Group as a Nucleophilic Handle: The existing primary amine at the 2-position is a potent nucleophile. It readily participates in amide bond formation, a cornerstone of medicinal chemistry.[5] The electronic environment of this amine is influenced by the strongly deactivating nitro group para to it, which can modulate its reactivity compared to a simple aniline.

  • The Methyl Ester as a Carboxylic Acid Precursor: The methyl ester provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide coupling or other transformations.[6] This adds another layer of synthetic versatility.

The following protocols will demonstrate how to exploit this differential reactivity in a logical, sequential manner.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

This protocol details the conversion of this compound to Methyl 2,4-diaminobenzoate. The choice of Tin(II) chloride as the reducing agent is based on its well-established efficacy in selectively reducing aromatic nitro groups in the presence of other reducible functional groups like esters, under mild acidic conditions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid. The addition should be done carefully as the initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 70-80°C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious as this will generate CO₂ gas.

  • The resulting mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Methyl 2,4-diaminobenzoate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

G start This compound reagents SnCl2·2H2O, HCl Ethanol, Reflux start->reagents Reduction workup 1. Cool to RT 2. Neutralize with NaHCO3 3. Extract with Ethyl Acetate reagents->workup Reaction Completion product Methyl 2,4-diaminobenzoate workup->product Purification

Caption: Workflow for the selective reduction of this compound.

Protocol 2: Amide Coupling with the Amino Group

This protocol describes the formation of an amide bond using the amino group of this compound and a generic carboxylic acid. The use of carbodiimide coupling agents like EDC in conjunction with an additive like HOBt is a standard and effective method to form amide bonds while minimizing side reactions and racemization.[5][7]

Materials:

  • This compound

  • A carboxylic acid of choice (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution.

  • Add the solution of this compound and DIPEA to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract three times with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

G start_acid Carboxylic Acid (R-COOH) activation EDC, HOBt DMF, 30 min start_acid->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate Activation coupling Combine and stir overnight activated_intermediate->coupling start_amine This compound + DIPEA start_amine->coupling product Amide Product coupling->product Purification

Sources

The Versatile Role of Methyl 2-amino-4-nitrobenzoate in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-4-nitrobenzoate, a key organic intermediate, has emerged as a valuable building block in the synthesis of a diverse array of complex molecules. Its unique trifunctional nature, featuring an amine, a nitro group, and a methyl ester on an aromatic scaffold, provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, providing detailed application notes and robust protocols tailored for researchers, scientists, and professionals in drug development. We will delve into its pivotal role in the construction of heterocyclic frameworks, its utility as a precursor for bioactive compounds, and the fundamental chemical reactions that underscore its versatility.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening pathways to vicinal diamines. The existing amino group is a potent nucleophile, ripe for acylation, alkylation, and participation in cyclization reactions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity. This combination of functionalities makes it a strategic starting material for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Application in the Synthesis of Heterocyclic Compounds

The strategic placement of the amino and nitro groups in this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Synthesis of Quinolines and Quinazolinones

Quinoline and quinazolinone cores are found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. This compound can be effectively utilized in the synthesis of these heterocycles. A key transformation is the reduction of the nitro group to an amine, yielding Methyl 2,4-diaminobenzoate. This diamine is a versatile intermediate for subsequent cyclization reactions.

Protocol 1: Reduction of this compound to Methyl 2,4-diaminobenzoate

This protocol details the reduction of the nitro group using iron powder in an acidic medium, a classic and efficient method for this transformation.[1]

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Glacial Acetic Acid

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid.

  • To this suspension, add reduced iron powder (typically 3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 2,4-diaminobenzoate.

Data Summary: Reduction of Nitroarenes

Reducing AgentCatalyst/AdditiveSolvent(s)TemperatureTypical Yield (%)Reference
H₂Pd/C or Raney NickelMethanol or EthanolRoom Temp.>90[1]
SnCl₂·2H₂O-EthanolReflux85-95[2]
FeAcetic AcidEthanol/WaterReflux80-90[1]
IndiumNH₄ClEthanol/WaterReflux~90[3]

Once Methyl 2,4-diaminobenzoate is synthesized, it can be used in various cyclocondensation reactions to form quinazolinones. For instance, reaction with formamide provides a straightforward route to 7-amino-4(3H)-quinazolinone derivatives.[4]

Protocol 2: Synthesis of 7-Amino-2-substituted-quinazolin-4(3H)-one from Methyl 2,4-diaminobenzoate

This protocol is an adaptation of the Niementowski reaction for the synthesis of quinazolinones.

Materials:

  • Methyl 2,4-diaminobenzoate

  • An appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted 2-position)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve Methyl 2,4-diaminobenzoate (1 equivalent) in ethanol.

  • Add the orthoester (e.g., triethyl orthoformate, 1.2 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired quinazolinone.

Synthesis_of_Quinazolinone M2A4NB This compound M24DAB Methyl 2,4-diaminobenzoate M2A4NB->M24DAB Reduction (e.g., Fe/AcOH) Quinazolinone 7-Amino-2-substituted- quinazolin-4(3H)-one M24DAB->Quinazolinone Cyclocondensation (e.g., with Orthoester)

Caption: Synthetic pathway from this compound to Quinazolinones.

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles often involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives.[5][6] Methyl 2,4-diaminobenzoate, derived from this compound, serves as an excellent precursor for this purpose.

Protocol 3: Synthesis of Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate

This protocol outlines the synthesis of a benzimidazole derivative from Methyl 2,4-diaminobenzoate and formic acid.

Materials:

  • Methyl 2,4-diaminobenzoate

  • Formic acid

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a round-bottom flask, heat a mixture of Methyl 2,4-diaminobenzoate (1 equivalent) and formic acid (excess) at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and dry to obtain the crude benzimidazole.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Benzimidazole_Synthesis M2A4NB This compound M24DAB Methyl 2,4-diaminobenzoate M2A4NB->M24DAB Reduction Benzimidazole Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate M24DAB->Benzimidazole Cyclization with Formic Acid

Caption: Synthesis of a Benzimidazole derivative.

Applications in Agrochemicals and Dyes

Beyond pharmaceuticals, derivatives of this compound find applications in other areas of chemistry. The amino and nitro functionalities are common toxophores in the design of agrochemicals such as herbicides and fungicides.[7] Furthermore, the aromatic amine structure is a classic precursor for the synthesis of azo dyes.[8] Through diazotization of the amino group followed by coupling with an electron-rich aromatic compound, a wide variety of colored compounds can be synthesized.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of diverse and complex molecules, particularly heterocyclic compounds with significant biological activity. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic use of this important synthetic precursor in their research and development endeavors.

References

  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Google Patents. (n.d.). EP1904481B1 - Process for preparing benzimidazole compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). DESIGN AND SYNTHESIS OF 4-[2’-(5’- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro and aminobenzimidazoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Nitro and aminobenzimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN109879817B - Preparation method of mesosulfuron-methyl.
  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • MDPI. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Utility of Methyl 2-amino-4-nitrobenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

Methyl 2-amino-4-nitrobenzoate is a pivotal chemical intermediate whose value is derived from its trifunctional, electronically differentiated aromatic scaffold. The presence of an amine, a nitro group, and a methyl ester on a single benzene ring provides chemists with a versatile platform for sequential and regioselective transformations. The electron-donating amino group and the strongly electron-withdrawing nitro group create a unique electronic environment that influences the reactivity of the aromatic ring and the functional groups themselves. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, core synthetic applications, and field-tested experimental protocols for its synthesis and subsequent transformation. The content herein is structured to provide researchers, medicinal chemists, and process development scientists with both the foundational knowledge and the practical methodologies required to effectively leverage this intermediate in complex synthetic campaigns.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][2][3]
Molecular Weight 196.16 g/mol [1][2][3]
Appearance Expected to be a yellow crystalline powder[4]
Melting Point Not definitively reported; related isomers show a wide range. For example, Methyl 4-amino-3-nitrobenzoate melts at 186-205 °C.[4]
Solubility Expected to be soluble in common organic solvents such as Methanol, Ethyl Acetate, DMF, and DMSO.
CAS Number 3558-19-8[5]
Rationale for Spectroscopic Characterization

In the absence of a definitive public spectral database for this compound, a competent chemist would predict its spectral features based on its functional groups. This predictive analysis is crucial for in-process reaction monitoring (e.g., via TLC) and final product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling constants will be dictated by their positions relative to the three different functional groups. A singlet corresponding to the three protons of the methyl ester (-OCH₃) would be expected around 3.8-4.0 ppm. The amine (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display eight distinct signals, including the carbonyl carbon of the ester (around 165-170 ppm) and the methyl carbon of the ester (around 52 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid diagnostic tool. Key expected stretches include: N-H stretches for the primary amine (two bands, ~3350-3500 cm⁻¹), a C=O stretch for the ester (~1700-1730 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak ([M]⁺) would be expected at an m/z of 196.16.[1][2]

Core Applications in Synthetic Chemistry

The strategic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for a stepwise elaboration of the molecular framework.

Cornerstone in Pharmaceutical and Agrochemical Synthesis

The substituted aminobenzoate motif is a common feature in a wide array of biologically active molecules. This intermediate is an ideal starting point for building complex heterocyclic systems.[7]

  • Selective Nitro Reduction: The nitro group can be selectively reduced to an amine, yielding a diamino-substituted benzene ring. This transformation is fundamental for creating benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors.[8][9]

  • Amine Functionalization: The existing primary amine can be readily acylated, sulfonated, or used in condensation reactions to build more complex side chains or to link the aromatic core to other molecular fragments.

  • Ester Manipulation: The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.

Precursor for Dyes and Functional Materials

The combination of an aromatic amine and a nitro group makes this compound a suitable precursor for the synthesis of azo dyes.[10] The primary amine can be diazotized and then coupled with an electron-rich coupling partner (such as a phenol or another amine) to generate highly conjugated systems with intense coloration. These materials find use not only as traditional colorants but also as functional materials in optics and electronics.

Experimental Protocols

The following protocols are presented as robust, reproducible methods for the synthesis and application of this compound. The causality behind key steps is explained to empower the researcher to troubleshoot and adapt the procedures as needed.

Protocol 1: Synthesis of this compound via Fischer Esterification

Principle: This protocol employs the acid-catalyzed Fischer esterification of 2-amino-4-nitrobenzoic acid.[11] Methanol acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible and is driven to completion by using a large excess of methanol.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrobenzoic acid (1.82 g, 10.0 mmol).

  • Add 100 mL of anhydrous methanol. Stir the suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18 mmol) dropwise to the stirring suspension. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The starting material is significantly more polar than the product ester. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.[11]

  • Quenching and Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

    • Carefully pour the remaining mixture into a beaker containing 150 mL of ice-cold water.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a yellow solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification start 2-Amino-4-nitrobenzoic Acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to RT monitor->cool evap Concentrate Methanol cool->evap neutralize Neutralize with NaHCO₃ evap->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 2,4-diaminobenzoate

Principle: This protocol demonstrates the utility of this compound as an intermediate. The nitro group is selectively reduced to a primary amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium. This method is widely used because it is effective and generally avoids reduction of other functional groups like esters under controlled conditions.

Materials:

  • This compound (1.96 g, 10.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • 5 M Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (1.96 g, 10.0 mmol) in ethyl acetate (50 mL).

  • Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in concentrated HCl (20 mL). This may be exothermic. Cool the solution in an ice bath.

  • Reaction: Slowly add the cold SnCl₂/HCl solution to the stirring suspension of the nitro compound over 15-20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully basify the mixture by the slow, dropwise addition of 5 M NaOH solution until the pH is >10. A thick white precipitate of tin hydroxides will form.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure to afford the crude Methyl 2,4-diaminobenzoate, which can be further purified if necessary.

G cluster_0 Key Transformations start This compound (Starting Intermediate) reduction Nitro Group Reduction (e.g., SnCl₂/HCl) start->reduction Step 1 acylation Amine Acylation / Sulfonation (on C2-Amine) reduction->acylation Step 2a cyclization Intramolecular Cyclization (e.g., to form Benzimidazoles) reduction->cyclization Step 2b product Bioactive Heterocycles (e.g., Kinase Inhibitors) acylation->product cyclization->product

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest and most diverse group of synthetic colorants. Their applications are extensive, ranging from traditional uses in the textile, leather, and paper industries to advanced materials and biomedical sciences.[1] The color of azo dyes is determined by the extended conjugated systems of the aromatic rings connected by the azo bridge. The specific substituents on these rings allow for the fine-tuning of the color and other properties of the dye.[2] In the realm of drug development and biomedical research, azo compounds are investigated for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[3]

This application note provides a detailed technical guide for the synthesis of novel azo dyes using Methyl 2-amino-4-nitrobenzoate as the diazo component. The presence of the nitro group, a strong electron-withdrawing group, on the diazonium salt precursor enhances its electrophilicity, making it a reactive component for azo coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization guidelines.

Principle of Synthesis

The synthesis of azo dyes from a primary aromatic amine like this compound is a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0–5 °C) to ensure the stability of the diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines. This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling component.[2]

The overall reaction scheme is depicted below:

Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine This compound Diazonium_Salt Methyl 4-diazo-3-nitrobenzoate chloride Amine->Diazonium_Salt 0-5 °C Reagents1 NaNO₂, HCl Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling Component Coupling_Component Phenol or Aniline Derivative

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Diazonium salts, especially in solid form, can be explosive. Handle them in solution at low temperatures and do not attempt to isolate them unless absolutely necessary and with extreme caution.

  • Aromatic amines and azo dyes may be toxic and/or carcinogenic. Handle with care and dispose of waste according to institutional guidelines.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt solution, which is the key intermediate for the subsequent coupling reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.96 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Stir the mixture vigorously to obtain a fine suspension. Cool the beaker in an ice-salt bath to maintain a temperature of 0–5 °C.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound over 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting clear, cold solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenolic Compounds (e.g., 2-Naphthol)

This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt with 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice-salt bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

This protocol outlines the synthesis of an azo dye using an aromatic amine as the coupling component.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a 400 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool this solution to 0–5 °C in an ice-salt bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring.

  • After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5. A colored precipitate will form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Dry the crude product.

  • Recrystallize the dye from ethanol to obtain the purified product.

Characterization of Synthesized Azo Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:

  • Melting Point: To assess the purity of the compound.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color. The extended conjugation in azo dyes leads to absorption in the visible region of the electromagnetic spectrum.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key vibrational bands to look for include the N=N stretch (typically weak and appearing around 1400-1500 cm⁻¹), C=O stretch of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the azo dye. The chemical shifts and coupling constants of the aromatic protons and carbons provide valuable information about the substitution pattern and overall structure.

Representative Characterization Data

The following table provides expected, representative data for a series of novel azo dyes synthesized from this compound and various coupling components. Direct experimental data for these specific compounds is not widely available in the literature; therefore, these values are based on analogous structures.

Coupling ComponentProduct NameMolecular FormulaExpected λmax (nm)Expected Color
PhenolMethyl 4-((4-hydroxyphenyl)diazenyl)-2-nitrobenzoateC₁₄H₁₁N₃O₅~400-430Yellow-Orange
2-NaphtholMethyl 4-((2-hydroxy-1-naphthyl)diazenyl)-2-nitrobenzoateC₁₈H₁₃N₃O₅~480-520Red
N,N-DimethylanilineMethyl 4-((4-(dimethylamino)phenyl)diazenyl)-2-nitrobenzoateC₁₆H₁₆N₄O₄~450-480Orange-Red

Workflow Diagram

Azo_Dye_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Characterization amine This compound Suspension diazotization Diazotization (0-5 °C) amine->diazotization nitrite Sodium Nitrite Solution nitrite->diazotization coupling_agent Coupling Component Solution coupling Azo Coupling (0-5 °C) coupling_agent->coupling diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization mp Melting Point recrystallization->mp uv_vis UV-Vis recrystallization->uv_vis ftir FT-IR recrystallization->ftir nmr NMR recrystallization->nmr

Caption: Detailed workflow for the synthesis and characterization of azo dyes.

Conclusion

The protocols and methodologies presented in this application note provide a robust framework for the synthesis and characterization of novel azo dyes derived from this compound. By systematically varying the coupling component, researchers can generate a diverse library of new chemical entities with potentially unique spectral properties and biological activities. The successful synthesis and thorough characterization of these compounds can pave the way for their application in various fields, including the development of new therapeutic agents and advanced materials.

References

  • Khan, M. N., Parmar, D., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084. [Link]

  • Farag, A. M., Ali, A. H., & El-Gazzar, A. B. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26658-26687. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • IOSR Journal of Applied Chemistry. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. [Link]

  • J Biochem Tech. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. [Link]

  • Science World Journal. (2023). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

  • The Synthesis of Azo Dyes. (n.d.). Chemistry LibreTexts. [Link]

  • International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • MDPI. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]

  • ResearchGate. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • ResearchGate. (n.d.). IR-spectrum of azo dye. [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of the azo dye. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 examples KS5 A level organic chemistry revision notes. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the nitration of methyl benzoate, a cornerstone example of electrophilic aromatic substitution (EAS). The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental procedure, purification techniques, and methods for characterization. By explaining the causality behind each experimental choice, this guide ensures both technical accuracy and practical applicability for the synthesis of methyl 3-nitrobenzoate, a valuable intermediate in the production of dyes, agrochemicals, and pharmaceuticals.[1]

Introduction and Scientific Principles

The nitration of a benzene ring is a fundamental reaction in organic synthesis, involving the substitution of a hydrogen atom with a nitro (–NO₂) group.[2] The reaction with methyl benzoate serves as an excellent model for understanding the principles of electrophilic aromatic substitution, particularly the directing effects of substituents on the aromatic ring.[3][4]

The ester group (–COOCH₃) of methyl benzoate is an electron-withdrawing substituent. This property deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[2][3] Crucially, this deactivation is not uniform across all positions. The ortho and para positions are more strongly deactivated than the meta position. Consequently, the electrophilic attack of the nitronium ion occurs preferentially at the meta position, yielding methyl 3-nitrobenzoate as the major product.[2][5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of methyl benzoate proceeds via a well-established three-step electrophilic aromatic substitution mechanism.[6][7]

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid.[5][8] This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9][10]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich π system of the methyl benzoate ring attacks the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8][11]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon of the arenium ion.[6] This final step restores the stable aromatic π system and yields the final product, methyl 3-nitrobenzoate.[7]

Mechanism Workflow

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromaticity Restoration A HNO₃ + H₂SO₄ B H₂NO₃⁺ (Protonated Nitric Acid) A->B Protonation C NO₂⁺ (Nitronium Ion) + H₂O B->C Dehydration D Methyl Benzoate + NO₂⁺ E Arenium Ion Intermediate (Resonance Stabilized) D->E Attack on Electrophile F Arenium Ion + H₂O/HSO₄⁻ G Methyl 3-Nitrobenzoate + H₃O⁺ F->G Deprotonation

Caption: The three-step mechanism of electrophilic aromatic substitution.

Experimental Protocol

This protocol is designed for a typical laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Safety Precautions
  • Corrosive Chemicals: Concentrated nitric acid and concentrated sulfuric acid are highly corrosive and potent oxidizing agents.[2][3][4] They can cause severe chemical burns upon contact with skin or eyes and will damage clothing.

  • Personal Protective Equipment (PPE): Always wear splash-proof safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these reagents.[2]

  • Spill Management: Keep sodium bicarbonate readily available to neutralize any acid spills.[4]

  • Exothermic Reaction: The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts, such as dinitrated compounds.[12]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Methyl Benzoate136.152.0 g (1.85 mL)0.0147Starting material
Concentrated H₂SO₄ (98%)98.084.0 mL + 1.5 mL0.101 + 0.028Catalyst and dehydrating agent
Concentrated HNO₃ (70%)63.011.5 mL0.024Nitrating agent
Ethanol (95%) or Methanol-~10-15 mL-Recrystallization solvent
Deionized Water18.02--For washing
Crushed Ice-~20 g-For quenching the reaction
Step-by-Step Synthesis Procedure

Part A: Preparation of the Nitrating Mixture

  • Carefully measure 1.5 mL of concentrated nitric acid into a clean, dry test tube.

  • Place the test tube in an ice-water bath to cool.

  • In a separate, clean beaker, measure 1.5 mL of concentrated sulfuric acid.

  • Slowly and carefully , add the concentrated sulfuric acid dropwise to the cold concentrated nitric acid in the test tube, swirling gently. Causality: This exothermic reaction generates the nitronium ion. Pre-cooling and slow addition are critical to control the temperature and prevent decomposition.[2]

  • Keep this freshly prepared nitrating mixture in the ice-water bath until use.[2]

Part B: Nitration Reaction

  • Weigh 2.0 g of methyl benzoate into a 50 mL Erlenmeyer flask.[2]

  • Measure 4.0 mL of concentrated sulfuric acid and add it slowly to the methyl benzoate while swirling the flask.[2]

  • Cool this mixture thoroughly in an ice-water bath. The solution should be viscous.

  • Using a Pasteur pipette, add the cold nitrating mixture (from Part A) to the methyl benzoate solution very slowly (drop-by-drop) over a period of about 15 minutes.[2][5]

  • Continuously swirl the reaction flask in the ice bath during the addition. The temperature of the reaction mixture must be maintained below 15°C (ideally below 6°C) to minimize the formation of dinitro byproducts.[2][4][12]

  • Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction proceeds to completion.[2][5]

Part C: Isolation of the Crude Product

  • Place approximately 20 g of crushed ice into a 150 mL beaker.

  • Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice with a glass rod.[2][11] Causality: This step quenches the reaction by diluting the acid and simultaneously precipitates the water-insoluble organic product.

  • A white or pale-yellow solid, the crude methyl 3-nitrobenzoate, will form.[2]

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.[5][11]

  • Wash the crude product on the filter with two portions of ice-cold water (approx. 10 mL each) to remove any residual acid.[2] Press the solid dry on the filter.

Experimental Workflow Diagram

G A Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool in Ice Bath C Slowly Add Nitrating Mix to Reaction Mix (T < 15°C) A->C B Prepare Reaction Mix (Methyl Benzoate + H₂SO₄) Cool in Ice Bath B->C D Stir at Room Temp (15 min) C->D E Quench: Pour onto Crushed Ice D->E F Isolate Crude Product (Vacuum Filtration) E->F G Wash with Cold Water F->G H Purify by Recrystallization G->H I Dry Purified Product H->I J Characterize (Melting Point, IR, NMR) I->J

Caption: Step-by-step workflow for synthesis and purification.

Purification and Characterization

Purification by Recrystallization

The crude product contains unreacted starting materials and side products. Recrystallization is an effective method for purification.[2]

  • Transfer the crude solid to a small Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as an ethanol-water mixture or methanol (approx. 6-10 mL).[2][11]

  • Gently heat the mixture on a hot plate to dissolve the solid. Add more hot solvent dropwise only if necessary to fully dissolve the product. Causality: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Further cool the flask in an ice-water bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration.[13]

  • Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Dry the purified product on a watch glass or in a drying oven at a low temperature (<50°C) to avoid melting the product.[2][13]

Product Characterization
  • Yield Calculation: Weigh the final, dry product and calculate the percent yield based on the initial amount of methyl benzoate used. A typical yield is in the range of 60-85%.[12]

  • Melting Point: Determine the melting point of the purified crystals. Pure methyl 3-nitrobenzoate has a reported melting point of 75-77.5°C.[13][14] A sharp melting range close to the literature value is a strong indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups.

    • C=O stretch (ester): ~1725 cm⁻¹[14]

    • Asymmetric NO₂ stretch: ~1530 cm⁻¹[14]

    • Symmetric NO₂ stretch: ~1350 cm⁻¹[14]

    • C-O stretch (ester): ~1280 cm⁻¹[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.

    • ¹H NMR: The spectrum will show a singlet for the methyl ester protons (~3.9 ppm) and complex multiplets in the aromatic region (7.5-8.8 ppm).[15]

    • ¹³C NMR: Compared to the starting material which has symmetry, the product will show 6 distinct signals for the aromatic carbons, confirming the loss of symmetry.[1] The carbonyl carbon appears downfield (~164 ppm) and the methyl carbon upfield (~52 ppm).[1]

References

  • The Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Methyl Benzoate. Department of Chemistry. Retrieved from [Link]

  • Millersville University. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic substitution reaction of benzene. Retrieved from [Link]

  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

  • Lehman, J. W. (n.d.). Experiment 40: Nitration of Methyl Benzoate. Retrieved from a general organic chemistry lab manual source.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • YouTube. (2024, February 22). Nitration of Methyl Benzoate - Chem 342L. Retrieved from [Link]

  • Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Laboratory preparation of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of Methyl 2-amino-4-nitrobenzoate

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a key intermediate in pharmaceutical and chemical research. The protocol is centered around the robust and well-established Fischer esterification of 2-amino-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. It includes a discussion of the reaction mechanism, a validated experimental protocol, safety precautions, and methods for purification and characterization, ensuring both scientific integrity and practical applicability.

Introduction and Scientific Rationale

This compound (C₈H₈N₂O₄) is a valuable building block in organic synthesis, primarily utilized in the development of heterocyclic compounds and as a precursor for various active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, featuring an amine, a nitro group, and an ester, allows for a wide range of subsequent chemical modifications.

The synthesis detailed herein employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This method is favored for its operational simplicity, cost-effectiveness, and scalability. The reaction involves the conversion of 2-amino-4-nitrobenzoic acid to its corresponding methyl ester using methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.[5]

Because the reaction is an equilibrium process, it is driven to completion by applying Le Châtelier's principle.[6] This is typically achieved by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[7]

Reagent and Product Data

A summary of the key physical and chemical properties for the primary reactant and the target product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-4-nitrobenzoic acidC₇H₆N₂O₄182.13Yellow to brown powder
This compoundC₈H₈N₂O₄196.16Yellow solid

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-amino-4-nitrobenzoic acid.

Materials and Equipment
  • Reagents:

    • 2-Amino-4-nitrobenzoic acid

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser with water lines

    • Heating mantle with a controller

    • Beakers and Erlenmeyer flasks

    • Separatory funnel

    • Rotary evaporator

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • pH paper or pH meter

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-amino-4-nitrobenzoic acid in excess anhydrous methanol in a round-bottom flask. B 2. Slowly add concentrated H₂SO₄ while stirring. A->B C 3. Attach reflux condenser and heat to reflux (e.g., 65-70°C) for 2-4 hours. B->C D 4. Cool mixture to room temperature. Concentrate volume via rotary evaporator. C->D Reaction Complete E 5. Dilute with water and extract with Ethyl Acetate (3x). D->E F 6. Cautiously neutralize aqueous layer with saturated NaHCO₃ solution. E->F G 7. Combine organic layers. Wash with water, then brine. F->G H 8. Dry organic layer over anhydrous MgSO₄. G->H Isolate Crude I 9. Filter and concentrate solvent under reduced pressure. H->I J 10. Recrystallize crude solid from a suitable solvent (e.g., Methanol/Water). I->J K 11. Collect pure crystals by vacuum filtration and dry. J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrobenzoic acid (5.0 g, 27.4 mmol). Add 100 mL of anhydrous methanol. Stir the mixture to create a suspension.[7]

  • Catalyst Addition: Place the flask in an ice-water bath to dissipate heat. While stirring, slowly and carefully add concentrated sulfuric acid (3.0 mL, ~55 mmol) dropwise. The amino group of the starting material will be protonated, which may cause a precipitate to form.[3][8]

  • Reflux: Remove the ice bath. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 to 4 hours. The solids should dissolve as the reaction progresses, resulting in a clear, colored solution. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Neutralization and Extraction: Pour the concentrated residue into a beaker containing 150 mL of ice water. A yellow precipitate of the product may form. Slowly and cautiously add saturated sodium bicarbonate solution in portions while stirring, until the effervescence ceases and the pH of the solution is approximately 7-8.[3]

  • Isolation: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers sequentially with 50 mL of water and then 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[9]

  • Final Product: Filter off the drying agent. Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude this compound as a solid.

Purification

The crude product can be purified by recrystallization. A common solvent system is a mixture of methanol and water. Dissolve the crude solid in a minimum amount of hot methanol. Slowly add water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care and add it slowly to the reaction mixture to control the exothermic reaction.[3]

  • Methanol (MeOH): Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Avoid open flames and ensure adequate ventilation.[10]

  • Ethyl Acetate (EtOAc): Flammable liquid and can cause eye and respiratory tract irritation.

  • Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Dispose of all chemical waste according to institutional and local environmental regulations.

Mechanistic Diagram

G RCOOH Carboxylic Acid (2-amino-4-nitrobenzoic acid) H2SO4_1 + H₂SO₄ Protonated_RCOOH Protonated Carbonyl (Activated) H2SO4_1->Protonated_RCOOH 1. Protonation MeOH + CH₃OH (Methanol) Tetrahedral_Int Tetrahedral Intermediate MeOH->Tetrahedral_Int 2. Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Water_Leaving Intermediate with -OH₂⁺ group Proton_Transfer->Water_Leaving Elim_Water Elimination of H₂O Water_Leaving->Elim_Water 4. H₂O Leaves Protonated_Ester Protonated Ester Elim_Water->Protonated_Ester Deprotonation - H⁺ Protonated_Ester->Deprotonation 5. Deprotonation Ester Ester Product (this compound) Deprotonation->Ester H2SO4_2 + H₂SO₄ (Catalyst Regenerated)

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Retrieved from [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]

  • Chegg.com. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

  • Lee, H. L., Kim, S. Y., Kim, E. J., Han, D. Y., Kim, B. G., & Ahn, J. H. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839–844. [Link]

  • PubChem - NIH. (n.d.). Methyl 3-amino-4-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate. Retrieved from [Link]

  • Journal of Microbiology and Biotechnology. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US3660411A - Esterification process.
  • Google Patents. (n.d.). US2935525A - Esterification of organic acids.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Patsnap. (n.d.). A kind of method for continuously preparing methyl anthranilate. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Methyl 2-amino-4-nitrobenzoate is a key chemical intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Its molecular structure, featuring nitro and amino functional groups, makes it a versatile building block but also flags it as a potential genotoxic impurity (GTI) if present as a residual in final drug substances.[3][4] Therefore, the development of sensitive, accurate, and robust analytical methods for its quantification is not merely a quality control measure but a critical component of ensuring drug safety and regulatory compliance.

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the quantitative analysis of this compound. It outlines detailed protocols for the primary recommended technique, High-Performance Liquid Chromatography (HPLC) with UV detection, and an advanced method for trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and all methodologies are grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development. These properties dictate choices regarding solvent selection, chromatographic conditions, and sample preparation strategies.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[8][9]
Molecular Weight 196.16 g/mol [8][9]
Appearance Yellow Powder / Solid[10][11]
IUPAC Name methyl 4-amino-3-nitrobenzoate[9]
CAS Number 3987-92-6[9]
Melting Point 186-205 °C[11]
Solubility Soluble in methanol, acetonitrile; sparingly soluble in water.[10][12]

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

3.1 Principle and Method Rationale

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the analysis of moderately polar aromatic compounds like this compound.[13] The methodology relies on the partitioning of the analyte between a nonpolar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase. The presence of strong chromophores (the nitro-substituted benzene ring) allows for sensitive detection using a UV-Vis spectrophotometer.[14] The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is a critical choice; it suppresses the ionization of the basic amino group, ensuring a single analyte form, which results in improved peak shape, retention time reproducibility, and overall method robustness.[13]

3.2 Detailed Experimental Protocol: HPLC-UV

This protocol provides a robust starting point for the routine quantification of this compound. It must be fully validated according to ICH guidelines before implementation in a regulated environment.[13]

3.2.1 Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric Acid (ACS grade).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Autosampler vials with inserts.

3.2.2 Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

3.2.3 Standard and Sample Preparation

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

3.2.4 Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with A: Water + 0.1% H₃PO₄ and B: Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17.1-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Injection Volume 10 µL
Run Time 20 minutes

3.2.5 System Suitability Test (SST) Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the middle calibration standard (e.g., 10 µg/mL) six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000

3.2.6 Data Analysis Construct a calibration curve by plotting the peak area response against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of this compound in the prepared sample is determined using the equation of the line.

3.3 HPLC-UV Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification reagents Reagent & Mobile Phase Preparation sequence Run Analytical Sequence reagents->sequence standards Standard Solution Preparation sst System Suitability Test (SST) standards->sst samples Sample Preparation & Filtration samples->sequence sst->sequence If Pass integration Peak Integration sequence->integration calibration Generate Calibration Curve (y = mx + c) integration->calibration quant Calculate Sample Concentration calibration->quant report Final Report quant->report

Caption: HPLC-UV workflow from preparation to final report.

Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

4.1 Principle and Method Rationale

For quantifying trace levels of this compound, particularly in complex matrices or when assessing its presence as a genotoxic impurity, LC-MS/MS offers unparalleled sensitivity and selectivity.[3][4][15] The technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, effectively eliminating matrix interference and allowing for quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[3]

4.2 Detailed Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation

  • UPLC/HPLC system.

  • Tandem quadrupole mass spectrometer with an ESI source.

4.2.2 Chromatographic Conditions The HPLC conditions from section 3.2.4 can be adapted. Crucially, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives like formic acid to ensure compatibility with the mass spectrometer.

ParameterRecommended Condition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

4.2.3 Mass Spectrometer Conditions (Example) These parameters must be optimized by infusing a standard solution of the analyte.

ParameterRecommended Condition
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 197.1 [M+H]⁺
Product Ion (Q3) m/z 165.1 (Loss of CH₃OH) - To be confirmed experimentally
Dwell Time 100 ms
Collision Energy (CE) To be optimized (e.g., 15-25 eV)
Source Temperature 500 °C
IonSpray Voltage 5500 V

4.3 LC-MS/MS Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Prepare Standards & Samples filtration Filter Samples (0.22 µm) sample_prep->filtration injection Inject into LC System filtration->injection separation Chromatographic Separation injection->separation ionization ESI Ionization separation->ionization mrm MRM Detection (Q1 -> Q3) ionization->mrm chromatogram Extract MRM Chromatogram mrm->chromatogram calibration Build Calibration Curve chromatogram->calibration quantify Quantify Analyte calibration->quantify

Caption: LC-MS/MS workflow for trace-level quantification.

Method Validation Strategy per ICH Q2(R2)

Any analytical procedure intended for quality control must be validated to demonstrate its fitness for purpose.[16][17] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[6] For quantifying an impurity like this compound, the following parameters, as defined in the ICH Q2(R2) guideline, must be evaluated.[5][18][19]

Validation ParameterPurpose and Rationale
Specificity To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[5][19]
Linearity To establish a direct proportional relationship between the analyte concentration and the method's response over a defined range.[5]
Range To define the upper and lower concentration limits for which the method has been shown to be accurate, precise, and linear.[7]
Accuracy To determine the closeness of the measured value to the true value, often assessed by spike/recovery studies at multiple levels.[5]
Precision Assesses the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Critical for impurity analysis.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

5.1 Interrelationship of Validation Parameters

Validation_Logic cluster_core Core Performance cluster_range Quantitative Range cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Robustness Robustness Accuracy->Robustness Tested Under Varied Conditions Precision Precision Precision->Accuracy Precision->Robustness Tested Under Varied Conditions Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Range LOD LOD LOD->LOQ

Caption: Logical relationships in method validation.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • LCGC North America. (2014, August 22).
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Research and Review. (2025, August 8).
  • ResearchGate.
  • U.S. Food & Drug Administration. Q2(R2)
  • ChemSynthesis. (2025, May 20). This compound - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis.
  • National Center for Biotechnology Information. Methyl 2-methyl-4-nitrobenzoate. PubChem Compound Summary for CID 15088700.
  • ChemSynthesis. (2025, May 20). methyl 2-nitrobenzoate - 606-27-9, C8H7NO4, density, melting point, boiling point, structural formula, synthesis.
  • ChemicalBook. (2025, July 16).
  • National Institute for Environmental Studies Japan. III Analytical Methods.
  • Royal Society of Chemistry. Analytical Methods.
  • BenchChem. Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • ChemicalBook. (2025, August 8).
  • Google Patents.
  • Royal Society of Chemistry. Analytical Methods.
  • BenchChem. Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).
  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.).
  • Thermo Scientific Chemicals.
  • World Health Organization. (2004). Analytical methods and achievability.
  • National Center for Biotechnology Information. Methyl 4-nitrobenzoate. PubChem Compound Summary for CID 12083.
  • BenchChem. Application Notes & Protocols for the Quantification of 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • BenchChem. (2025, October 16).
  • SIELC Technologies.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
  • U.S. Environmental Protection Agency.
  • Restek. 2-Amino-4-nitrotoluene. EZGC & EZLC Online Software Suite.
  • BenchChem. Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • ResearchGate. (2014, March). UV-Vis spectra of (a) methyl orange aqueous solution and (b)....
  • National Center for Biotechnology Information. Methyl 4-amino-3-nitrobenzoate. PubChem Compound Summary for CID 3941008.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges, optimize your reaction conditions, and improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer-Speier esterification of 2-amino-4-nitrobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. The use of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is crucial for protonating the carbonyl group, thereby increasing its electrophilicity for nucleophilic attack by methanol.[1] This method is favored for its simplicity and cost-effectiveness.[2]

Q2: Why is a large excess of methanol typically required for this reaction?

A2: The Fischer esterification is a reversible equilibrium-controlled process.[3] According to Le Châtelier's principle, a large excess of a reactant—in this case, methanol—is used to shift the equilibrium towards the formation of the ester product and water. Using methanol as the solvent is a common strategy to ensure it is present in a significant excess, driving the reaction to completion and maximizing the yield.[3][4][5]

Q3: How does the amino group on the aromatic ring affect the esterification?

A3: The basic amino group (-NH₂) on the 2-amino-4-nitrobenzoic acid starting material will react with the strong acid catalyst (e.g., H₂SO₄).[3] This acid-base neutralization consumes a portion of the catalyst. Therefore, it is essential to use a sufficient quantity of the acid catalyst not only to facilitate the esterification but also to account for the amount that will be neutralized by the amino group.[1][3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[5][6] By co-spotting the reaction mixture with the 2-amino-4-nitrobenzoic acid starting material on a silica gel plate, you can observe the gradual disappearance of the starting material spot and the appearance of a new, less polar product spot (the methyl ester). This allows you to determine the optimal reaction time and ensure the reaction has gone to completion.[6]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low product yield is one of the most common frustrations in this synthesis. The causes are often linked to the reversible nature of the Fischer esterification.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
Unfavorable Reaction Equilibrium The reaction produces water as a byproduct. The accumulation of water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[4]1. Use Excess Methanol: Employ a large excess (at least 10-20 equivalents) of anhydrous methanol to serve as both reactant and solvent, shifting the equilibrium forward.[3] 2. Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents to minimize the initial amount of water in the system.[6]
Insufficient Acid Catalyst The basic amino group of the starting material neutralizes the acid catalyst, rendering it inactive for the esterification mechanism.[1][3]Increase Catalyst Loading: Ensure enough concentrated H₂SO₄ is added to both protonate the amino group and leave a sufficient catalytic amount to promote the reaction. A molar ratio of 1:1 for substrate to catalyst is a good starting point, which can be optimized.
Incomplete Reaction The reaction may not have reached equilibrium or completion due to insufficient time or temperature.1. Increase Reaction Time: Continue refluxing the reaction mixture and monitor its progress every hour using TLC until the starting material spot is no longer visible.[6] 2. Verify Temperature: Ensure the reaction is maintained at a steady reflux temperature to provide adequate activation energy.
Product Loss During Workup The ester product can be hydrolyzed back to the carboxylic acid if exposed to harsh acidic or basic conditions for extended periods during the workup phase.Optimize Workup: After cooling, promptly neutralize the reaction mixture by pouring it into a cold, dilute basic solution (e.g., 10% sodium carbonate or sodium bicarbonate).[1] This deprotonates any unreacted carboxylic acid, making it water-soluble and allowing for easy separation from the insoluble ester product.
Problem 2: Product is Discolored (e.g., Dark Brown or Yellow)

The desired product should be a crystalline solid. Significant discoloration indicates the presence of impurities.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
Decomposition at High Temperatures Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition of the aromatic compound or polymerization, forming colored byproducts.[3][6]1. Avoid Excessive Heat: Maintain a gentle reflux and avoid overheating. Monitor the reaction and stop heating as soon as it is complete (as determined by TLC).[3] 2. Consider Milder Conditions: If decomposition persists, investigate using a milder acid catalyst or slightly lower reaction temperatures for a longer duration.
Oxidation of the Amino Group Aromatic amines can be susceptible to air oxidation, especially at elevated temperatures, which can form highly colored impurities.[7]1. Use an Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere of nitrogen or argon to prevent contact with oxygen.[7]
Presence of Colored Impurities Impurities in the starting material or minor side reactions can introduce color.Decolorize During Purification: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[7]
Problem 3: Product is Oily and Fails to Crystallize

The inability of the final product to solidify is a clear sign of significant impurities or residual solvent.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution(s)
High Level of Impurities Impurities disrupt the crystal lattice formation, resulting in an oily or gummy product instead of a solid.[6][7]1. Re-purify the Product: If recrystallization fails, purify the crude product using column chromatography on silica gel to separate the desired ester from impurities.[6] 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. This can sometimes wash away impurities and leave the solid product behind.
Incomplete Removal of Solvent Residual methanol or other solvents from the workup can act as an impurity and prevent crystallization.[6][7]Ensure Thorough Drying: Dry the product extensively under high vacuum, possibly with gentle heating, to remove all traces of residual solvent.[6]
Incorrect Recrystallization Solvent The chosen solvent system may not be optimal for inducing crystallization of the product.Test Different Solvents: Perform small-scale solubility tests to find a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the product when hot but not when cold.[7] An ethanol/water mixture is often a good starting point.[8]

Visualizing the Process

To better understand the experimental sequence and troubleshooting logic, the following diagrams have been generated.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification reactants 1. Combine 2-amino-4-nitrobenzoic acid & anhydrous methanol catalyst 2. Cool and slowly add conc. H₂SO₄ reactants->catalyst reflux 3. Heat to reflux (Monitor by TLC) catalyst->reflux cool 4. Cool reaction mixture to room temperature reflux->cool neutralize 5. Pour into cold Na₂CO₃ solution to precipitate product cool->neutralize filtrate 6. Collect crude solid by vacuum filtration neutralize->filtrate wash 7. Wash with cold water filtrate->wash recrystallize 8. Recrystallize from suitable solvent (e.g., Methanol) wash->recrystallize dry 9. Dry purified product under vacuum recrystallize->dry final_product Pure this compound dry->final_product

Caption: Standard experimental workflow for the synthesis of this compound.

G cluster_yield Low Yield cluster_purity Impure Product start Unsatisfactory Result cause_eq Cause: Unfavorable Equilibrium start->cause_eq Issue? cause_cat Cause: Insufficient Catalyst start->cause_cat Issue? cause_imp Cause: Impurities / Side Reactions start->cause_imp Issue? cause_color Cause: Decomposition / Oxidation start->cause_color Issue? sol_eq Solution: Use excess anhydrous MeOH cause_eq->sol_eq sol_cat Solution: Increase H₂SO₄ amount cause_cat->sol_cat sol_imp Solution: Recrystallize / Chromatography cause_imp->sol_imp sol_color Solution: Use activated charcoal / Inert atm. cause_color->sol_color

Caption: Troubleshooting logic for common issues in the synthesis.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrobenzoic acid (e.g., 1.82 g, 10 mmol). Add 30 mL of anhydrous methanol. Stir the mixture at room temperature.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL, ~18 mmol) dropwise. A precipitate may form, but it will dissolve as the reaction is heated.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 10% sodium carbonate solution. Stir for 15 minutes. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities (and charcoal, if used). Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly under vacuum to obtain the final product, this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • BenchChem. (2025).
  • Reddit. (2014).
  • Chemistry LibreTexts. (2021).
  • RSC Education. (n.d.).

Sources

Technical Support Center: Optimizing Methyl 2-amino-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve reaction yield and product purity.

The primary route to this compound is the Fischer esterification of 2-amino-4-nitrobenzoic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, this reaction is governed by an equilibrium and is sensitive to several factors that can impact its efficiency. This guide addresses the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Kinetics & Equilibrium
Q1: My reaction yield is low, and I've recovered a significant amount of the starting carboxylic acid. What's causing the incomplete conversion?

Answer: This is the most common issue and typically points to the reversible nature of the Fischer esterification. The reaction between an alcohol and a carboxylic acid produces an ester and water. To achieve a high yield, the equilibrium must be shifted to the product side, in accordance with Le Chatelier's Principle.[1][2]

Several factors could be at play:

  • Insufficient Water Removal: The presence of water, a product of the reaction, can drive the equilibrium back toward the starting materials, reducing your yield.[3]

  • Catalyst Inefficiency: The acid catalyst may be insufficient in quantity or inactive. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[4][5]

  • Suboptimal Temperature or Reaction Time: Esterification is often a slow process and may require prolonged heating under reflux to reach equilibrium.[4][6]

Troubleshooting Protocol: Driving the Reaction to Completion

  • Use Excess Methanol: Employing methanol as the solvent ensures it is present in a large molar excess, which helps push the equilibrium towards the ester product.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. While concentrated sulfuric acid acts as a dehydrating agent, minimizing water from the start is crucial.[6]

  • Efficient Water Removal (for larger scale or with other alcohols): For reactions where using a large excess of the alcohol is not feasible, a Dean-Stark apparatus is highly effective.[1][2][7][8] This device, used with a reflux condenser and a solvent like toluene that forms an azeotrope with water, continuously removes water as it is formed, effectively driving the reaction to completion.[1][8]

  • Optimize Catalyst Loading: A catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential.[4] Ensure adequate catalyst loading as the basic amino group of the starting material will consume some of the acid.[9]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. This will help you determine the optimal reaction time without unnecessary heating that could lead to side products.[10]

Side Reactions and Impurities
Q2: My final product is discolored (e.g., dark yellow or brown). What causes this, and how can I prevent it?

Answer: Discoloration often points to the formation of impurities from side reactions or decomposition. The amino group in 2-amino-4-nitrobenzoic acid is susceptible to oxidation, especially at elevated temperatures in the presence of concentrated nitric and sulfuric acids, which are strong oxidizing agents.

Troubleshooting Protocol: Minimizing Impurity Formation

  • Control Reaction Temperature: Avoid excessive heating. While reflux is necessary, prolonged exposure to high temperatures can promote the formation of colored byproducts.[10] Determine the minimum reflux time needed by monitoring the reaction with TLC.

  • Purification via Recrystallization: Discolored crude products can often be purified by recrystallization.[10]

    • Solvent Selection: An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. For this compound, ethanol, methanol, or mixtures with water are often good candidates.[11] Always perform small-scale solubility tests to find the best solvent system.[11]

    • Use of Activated Charcoal: If the hot, dissolved solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities.[11] Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[11]

Q3: Besides unreacted starting material, what other byproducts might I be forming?

Answer: While the Fischer esterification is generally clean, the presence of the amino group introduces the possibility of side reactions. Under certain conditions, particularly if using acyl chlorides or anhydrides instead of direct esterification, N-acylation can occur where the amino group is acylated instead of the intended ester formation. In the context of Fischer esterification with a strong acid catalyst, the amino group is protonated to form an ammonium salt. This deactivates it as a nucleophile and largely prevents it from participating in side reactions.[9]

Workup and Purification
Q4: I'm having trouble isolating my product during the workup. It's not precipitating cleanly. What should I do?

Answer: Proper workup is critical for isolating a pure product. After the reaction is complete, the acidic mixture is typically cooled and poured into ice water. The product should precipitate, but the acidic catalyst must be neutralized.

Detailed Workup and Purification Protocol

  • Cooling and Quenching: Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will dilute the acid and cause the organic ester to precipitate.

  • Neutralization: Carefully neutralize the excess sulfuric acid by the slow, portion-wise addition of a base, such as 10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), while stirring.[9] Be cautious, as this will cause gas (CO₂) evolution.[9] Continue adding the base until the solution is neutral or slightly basic (pH ~7-8). This step is crucial because any unreacted 2-amino-4-nitrobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in water, helping to separate it from the desired ester product.[12]

  • Isolation: Collect the precipitated solid (your crude product) by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a vacuum to remove residual solvent.

  • Recrystallization: For obtaining a highly pure product, recrystallize the crude solid using a suitable solvent determined from solubility tests (e.g., ethanol).[13][14]

Q5: My recrystallized product is oily or fails to crystallize. How can I resolve this?

Answer: An oily product or failure to crystallize usually indicates the presence of significant impurities or residual solvent that inhibits the formation of a crystal lattice.[11]

Troubleshooting Protocol: Inducing Crystallization

  • Purity Check: An oily product often means it is still quite impure. Consider a second purification step, like column chromatography, before attempting recrystallization again.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a "seed" for crystallization.

  • Solvent Adjustment: If the product is too soluble, you can try adding a non-polar "anti-solvent" (like hexanes) dropwise to the solution until it becomes slightly cloudy, then warm it until it is clear again and allow it to cool slowly.[15]

  • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can trap impurities and lead to smaller, less pure crystals or oils.[11] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

Data and Workflow Summaries

Table 1: Comparison of Common Acid Catalysts for Fischer Esterification
CatalystTypical Loading (mol%)Key AdvantagesConsiderations
Sulfuric Acid (H₂SO₄) 5-10%Strong acid, inexpensive, also acts as a dehydrating agent.[6]Can cause charring or side reactions if used in excess or at very high temperatures.[3]
p-Toluenesulfonic Acid (p-TsOH) 5-10%Solid, easier to handle than H₂SO₄, less oxidizing.Less effective as a dehydrating agent compared to H₂SO₄.
Formic Acid Stoichiometric to CatalyticCan be effective for substrates with basic groups, avoiding mineral acids.[16]May require specific conditions and is not as universally applied as H₂SO₄.
Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 2-amino-4-nitrobenzoic acid and excess Methanol in a flask B Cool in ice bath A->B C Slowly add catalytic H₂SO₄ B->C D Heat mixture to reflux C->D E Monitor by TLC until starting material is consumed D->E F Cool to RT and pour into ice water E->F G Neutralize with Na₂CO₃ (aq) to pH ~7-8 F->G H Collect precipitate by vacuum filtration G->H I Wash solid with cold water H->I J Recrystallize crude solid from a suitable solvent (e.g., Ethanol) I->J K Dry purified product under vacuum J->K L L K->L Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze crude product by TLC. Is starting material (SM) present? Start->CheckTLC Equilibrium Equilibrium not shifted sufficiently. CheckTLC->Equilibrium Yes WorkupLoss Significant loss during workup/purification? CheckTLC->WorkupLoss No SM_Present YES Action1 Increase reflux time. Ensure anhydrous conditions. Increase excess of methanol. Check catalyst activity. Equilibrium->Action1 SM_Absent NO Action2 Optimize neutralization (pH control). Ensure complete precipitation before filtration. Optimize recrystallization solvent to minimize solubility of product when cold. WorkupLoss->Action2 Yes SideRxns Consider significant side reactions (check TLC for multiple spots). WorkupLoss->SideRxns No Loss_Yes YES Loss_No NO Action3 Lower reaction temperature. Use purification methods like column chromatography to isolate product from byproducts. SideRxns->Action3

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. Retrieved January 7, 2026, from [Link]

  • Why is it important to add the sulfuric acid drop-wise to the ethanolic solution of p-aminobenzoic acid? (n.d.). Study.com. Retrieved January 7, 2026, from [Link]

  • Dong, V. M., & Riedel, J. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. Retrieved January 7, 2026, from [Link]

  • Puterbaugh, W. H., Vanselow, C. H., & Nelson, K. (1959). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education, 36(10), 521. [Link]

  • Why is sulfuric acid used in esterification? (2020). Quora. Retrieved January 7, 2026, from [Link]

  • D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2743. [Link]

  • Why is sulphuric acid used to make esters? (2018). Reddit. Retrieved January 7, 2026, from [Link]

  • Experiment description: 4-amino-benzoic acid. (2021). Chegg.com. Retrieved January 7, 2026, from [Link]

  • Experiment 3. Ester Formation: Preparation of Benzocaine. (2011). University of Michigan. Retrieved January 7, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Preparation of methyl m-nitrobenzoate. (1985).
  • If the Fischer esterification of para-aminobenzoic acid... (2023). Chegg.com. Retrieved January 7, 2026, from [Link]

  • Benzocaine Synthesis: Fischer Esterification Lab Report. (n.d.). Studylib. Retrieved January 7, 2026, from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

  • Methyl m-nitrobenzoate. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (2016).
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. Retrieved January 7, 2026, from [Link]

  • Supporting Information. (n.d.). CDC Stacks. Retrieved January 7, 2026, from [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013).
  • Esterification of nitrobenzoic acids. (1976).
  • Esterification process. (1972).
  • Reactions of Amino Acids: Esterification. (n.d.). Clutch Prep. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 2-amino-4-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure you can confidently achieve the desired purity for your compound.

Part 1: Pre-Purification Analysis & Common Impurities

Before selecting a purification strategy, it's critical to understand the nature of your crude material. A preliminary analysis can save significant time and resources.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities are typically route-dependent. If your synthesis involves the esterification of 2-amino-4-nitrobenzoic acid, common impurities include unreacted starting material. If synthesized via nitration of methyl 2-aminobenzoate, you may have regioisomers (like methyl 2-amino-5-nitrobenzoate or methyl 2-amino-6-nitrobenzoate) and potentially dinitro-compounds.[1][2] Hydrolysis of the ester back to the carboxylic acid is also a potential side product, especially if exposed to harsh acidic or basic conditions during workup.[3][4]

Q2: How can I quickly assess the impurity profile of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.[5] A single spot on a TLC plate developed with an appropriate solvent system suggests a relatively pure compound, while multiple spots indicate the presence of impurities. Co-spotting your crude material with the starting material(s) can help identify them. A broad melting point range is also a strong indicator of impurity.[6]

Q3: My crude product is a dark, oily substance instead of the expected yellow solid. What does this mean?

A3: Nitroaromatic compounds are often pale yellow, but significant discoloration (dark brown or red) can indicate the presence of colored impurities from side reactions or oxidation of the amino group.[6] The oily or gummy consistency suggests the presence of impurities that are depressing the melting point or inhibiting crystallization.[5][6][7]

Part 2: Purification by Recrystallization

Recrystallization is often the first choice for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid above its melting point.[7][8] This is common for compounds with impurities that significantly lower the melting point.

  • Causality: The solution is likely too supersaturated, or cooling too rapidly.

  • Solutions:

    • Return the flask to the heat source and add a small amount of additional hot solvent to reduce the saturation level.[7][9]

    • Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop before moving to an ice bath. Rapid cooling encourages oil formation.[7]

    • If you have a pure crystal, add a "seed crystal" to the slightly cooled, saturated solution to induce controlled crystallization.[10]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

A2: This usually indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation.

  • Causality: The solution is not saturated enough for crystals to form.

  • Solutions:

    • If you suspect too much solvent was used, reheat the solution and carefully boil off a portion of the solvent to increase the concentration.[9][11]

    • To induce crystallization in a supersaturated solution, scratch the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide a surface for nucleation.[10][11]

    • Add a seed crystal.[10]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield typically results from using too much solvent, premature crystallization, or washing with warm solvent.

  • Causality: The product has some finite solubility even in the cold solvent, and excessive solvent volume will lead to greater losses.

  • Solutions:

    • Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[10]

    • To prevent premature crystallization during hot filtration, pre-heat your funnel and receiving flask.[8][12]

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.[10][12]

    • You can attempt to recover a "second crop" of crystals by concentrating the mother liquor (the filtrate), though this crop may be less pure.[12]

Q4: My final product is still colored. How do I remove colored impurities?

A4: If the product itself is not inherently colored, a persistent tint is due to highly colored impurities.

  • Causality: These impurities are often polar byproducts that co-crystallize with your product.

  • Solution: Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through Celite or fluted filter paper to remove the charcoal.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Data Summary: Recrystallization Solvents

Small-scale solubility tests are crucial for identifying the ideal solvent.[6] A good solvent should dissolve the compound when hot but not when cold.

Solvent SystemPolarityComments
Ethanol / MethanolPolar ProticOften a good starting point. This compound is likely soluble in hot alcohol and less soluble when cold.[2][6]
Ethanol / WaterMixed; PolarCan be highly effective. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify and then cool slowly.
Ethyl AcetatePolar AproticAnother potential solvent.[6]
Ethyl Acetate / HexanesMixedFor less polar impurities. Dissolve in hot ethyl acetate and add hexanes until cloudy.
Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents at room and boiling temperatures to find a suitable system.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat to a gentle boil while stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for 2-5 minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove insoluble impurities and charcoal.[8][11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove residual solvent. A broad melting point can indicate a wet product.[6]

Workflow: Recrystallization

G cluster_dissolve Dissolution cluster_filter Purification cluster_crystallize Crystallization cluster_isolate Isolation crude Crude Product in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filter Hot Filtration (Optional) dissolved->hot_filter if insoluble impurities charcoal Add Charcoal (Optional) dissolved->charcoal if colored cool_slow Slow Cool to RT hot_filter->cool_slow charcoal->hot_filter ice_bath Cool in Ice Bath cool_slow->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vac_filter Vacuum Filtration crystals_form->vac_filter wash_cold Wash with Ice-Cold Solvent vac_filter->wash_cold dry Dry Under Vacuum wash_cold->dry pure_product Pure Product dry->pure_product

Caption: General workflow for purification by recrystallization.

Part 3: Purification by Column Chromatography

When recrystallization is ineffective, especially when impurities have similar solubility profiles to the product, column chromatography is the preferred method.[6]

Troubleshooting Guide: Column Chromatography

Q1: My compound is streaking badly on the TLC plate and the column. What can I do?

A1: Streaking is very common for amines on silica gel.

  • Causality: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution behavior.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~1-2%), to your eluent system.[13] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

Q2: I can't find a solvent system that gives good separation on the TLC plate. What are some good starting points?

A2: Finding the right eluent is key. The goal is an Rf value of ~0.2-0.4 for your target compound and good separation from impurities.[14]

  • Causality: this compound is a polar compound due to the amino and nitro groups.

  • Solutions:

    • Start with a moderately polar system like 20-30% Ethyl Acetate in Hexanes and adjust the polarity as needed.[15]

    • If the compound is very polar and doesn't move from the baseline, switch to a more polar solvent system, such as Dichloromethane/Methanol. A 2-5% Methanol in Dichloromethane mixture is a good starting point.[13][15]

Q3: The separation on the column is much worse than what I saw on the TLC plate.

A3: This can happen for several reasons.

  • Causality: Overloading the column, packing the column improperly, or running the column too quickly can all degrade separation.

  • Solutions:

    • Column Loading: Do not exceed a 1:20 ratio of crude material to silica gel by weight. For difficult separations, a ratio of 1:50 or even 1:100 may be necessary.

    • Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally most reliable.

    • Flow Rate: For flash chromatography, the ideal flow rate will cause the solvent front to move down the column at about 2 inches per minute.

Data Summary: Chromatography Solvents
Solvent SystemPolarityUse Case
Ethyl Acetate / HexanesLow to MediumThe standard workhorse system. Good for compounds of moderate polarity.[15]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds that do not elute well with Ethyl Acetate/Hexanes.[13][15]
Dichloromethane / Diethyl EtherLow to MediumAn alternative to Ethyl Acetate/Hexanes.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives an Rf of ~0.2-0.4 for this compound and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder on a rotary evaporator, and carefully adding this powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation tlc 1. Develop TLC & Find Eluent (Rf ≈ 0.3) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions by TLC collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by flash column chromatography.

Part 4: Purification by Acid-Base Extraction

This technique is highly effective for separating acidic, basic, and neutral compounds. Since this compound has a basic amino group, it can be separated from neutral or acidic impurities.

Troubleshooting Guide: Acid-Base Extraction

Q1: An emulsion formed at the interface between the organic and aqueous layers. How do I break it?

A1: Emulsions are common when shaking two immiscible liquids vigorously.

  • Causality: Fine droplets of one phase are suspended in the other, stabilized by particulate matter or high concentrations of dissolved species.

  • Solutions:

    • Let the separatory funnel stand for 10-20 minutes. Often, the layers will separate on their own.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.

    • Filter the entire mixture through a pad of Celite or glass wool.

Q2: After re-precipitating my product from the aqueous layer, the yield is very low.

A2: This could be due to incomplete extraction or the product having some solubility in the aqueous phase.

  • Causality: The product was not fully protonated and transferred to the aqueous layer, or it did not fully precipitate upon neutralization.

  • Solutions:

    • Perform multiple extractions (e.g., 3 separate extractions) with the acidic solution to ensure all the basic amine is transferred to the aqueous layer.[16]

    • When neutralizing the acidic aqueous layer to re-precipitate the product, ensure the pH is sufficiently basic. Check with pH paper.[16][17]

    • After neutralization, cool the mixture in an ice bath to minimize the product's solubility in water before filtration.[16][18]

Experimental Protocol: Acid-Base Extraction

This protocol assumes you are separating your basic product from neutral impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an aqueous acid solution (e.g., 3 M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.[16][17]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine salt (methyl 2-(ammonio)-4-nitrobenzoate chloride), into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous acid two more times, combining all aqueous extracts. The organic layer now contains any neutral impurities.

  • Re-precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 6 M NaOH) dropwise while stirring until the solution is distinctly basic (check with pH paper).[16] The neutral this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold distilled water, and dry thoroughly.[16]

Workflow: Acid-Base Extraction

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product (Amine + Neutral Impurities) in Organic Solvent extract Extract with Aqueous Acid (e.g., HCl) start->extract org_layer Neutral Impurities in Organic Solvent extract->org_layer Phase 1 aq_layer Protonated Amine Salt in Aqueous Solution extract->aq_layer Phase 2 dry_evap Dry & Evaporate org_layer->dry_evap impurities Isolated Impurities dry_evap->impurities neutralize Neutralize with Base (e.g., NaOH) aq_layer->neutralize precipitate Precipitate Forms neutralize->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Logic for separating a basic compound from neutral impurities.

References
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • U.S. Patent No. 4,506,089A. (1985). Preparation of methyl m-nitrobenzoate. Google Patents.
  • Unknown. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
  • Journal of Chemical and Pharmaceutical Research. (2012). Kinetics Hydrolysis of Mono- 4-methyl-2-nitro aniline Phosphate via Conjugate Acid Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Level 2 — Case 23 Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude Methyl 2-amino-5-isopropylbenzoate by Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl Benzoate Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Section 1: Reaction Fundamentals

The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution (EAS), a foundational reaction in organic synthesis.[1] The reaction introduces a nitro (-NO2) group onto the aromatic ring, predominantly at the meta-position, yielding methyl 3-nitrobenzoate.[1][2]

The Mechanism: A Step-by-Step Look

Understanding the mechanism is critical for troubleshooting and optimization. The process involves three key stages:

  • Generation of the Electrophile: Concentrated sulfuric acid (H₂SO₄) protonates nitric acid (HNO₃) to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[3][4][5][6][7] Water is lost in this step, and its presence can inhibit the reaction.[8]

  • Electrophilic Attack: The electron-rich π system of the methyl benzoate ring attacks the nitronium ion. This step temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][9]

  • Restoration of Aromaticity: A base (typically HSO₄⁻ or water) removes a proton from the carbon atom bonded to the new nitro group, restoring the stable aromatic system and yielding the final product.[9]

Regioselectivity: Why meta-Substitution?

The carbomethoxy group (-COOCH₃) of methyl benzoate is an electron-withdrawing group (EWG).[10][11] This property deactivates the benzene ring towards electrophilic attack by pulling electron density away from it.[1][2] The deactivation is most pronounced at the ortho and para positions due to resonance effects. Consequently, the meta position, being the least deactivated, is the most favorable site for electrophilic attack, leading to the predominant formation of methyl 3-nitrobenzoate.[2][12]

Caption: Key stages of the methyl benzoate nitration mechanism.

Section 2: Standard Laboratory Protocol

This protocol provides a reliable baseline for the synthesis of methyl 3-nitrobenzoate.

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers.[10][13][14] Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat.[13][15][16] Ensure an eyewash station and safety shower are immediately accessible.[14][15]

Step-by-Step Methodology
  • Prepare the Substrate Solution: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 6 mL of concentrated sulfuric acid.[9] Cool the flask in an ice-water bath to approximately 0°C.[9][10] While stirring, slowly add 2.0 mL of methyl benzoate to the cold acid.[9]

  • Prepare the Nitrating Mixture: In a separate, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[1] Cool this mixture thoroughly in the ice bath. This "mixed acid" generates the nitronium ion.[1]

  • Reaction Execution: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate solution over 10-15 minutes.[1][12] Crucially, maintain the internal temperature of the reaction mixture below 10-15°C. [2][8][17] A rapid temperature increase can lead to unwanted side products.[8][12]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.[10] Then, remove the flask from the ice bath and allow it to stand at room temperature for about 15-20 minutes to ensure the reaction goes to completion.[1][9]

  • Product Isolation (Quenching): Carefully pour the reaction mixture over approximately 20-25 g of crushed ice in a beaker.[1][9] The product, which is insoluble in water, will precipitate as a solid.[1][9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[1][10] Wash the crude product with several portions of ice-cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove some impurities like the ortho-isomer.[12][17]

  • Purification (Recrystallization): The crude product can be purified by recrystallization. A common solvent system is a mixture of water and ethanol or methanol.[1][12] Dissolve the crude solid in a minimal amount of hot ethanol or methanol, then add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.[1]

  • Drying and Characterization: Dry the purified crystals thoroughly before determining the final mass and melting point.[10] The expected melting point of pure methyl 3-nitrobenzoate is approximately 78°C.[11]

Section 3: Optimization & Troubleshooting Guide (Q&A)

Q: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yield is a common issue that can often be traced back to one of three key areas:

  • Inadequate Temperature Control: This is the most frequent culprit. The nitration reaction is highly exothermic.[2] If the temperature rises significantly above 15°C during the addition of the nitrating mixture, side reactions, including the formation of dinitrated products and oxidation of the starting material, can occur, consuming your reagents and reducing the yield of the desired product.[3][8]

    • Solution: Ensure your ice bath is well-maintained. Add the nitrating mixture very slowly (dropwise) and monitor the internal temperature with a thermometer. If the temperature begins to rise, pause the addition until it cools back down.[1][10]

  • Presence of Water: Water can interfere with the generation of the nitronium ion by reacting with sulfuric acid.[8] Using wet glassware or reagents can significantly slow down or even halt the reaction.

    • Solution: Always use clean, dry glassware.[1][9] Ensure your concentrated acids have not absorbed atmospheric moisture.

  • Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient amount of time, a significant portion of the methyl benzoate may remain unreacted.

    • Solution: After the initial cooled addition, allowing the mixture to stir at room temperature for 15-20 minutes helps drive the reaction to completion.[1][9] You can monitor the reaction's progress using Thin Layer Chromatography (TLC).[18]

Q: I'm observing a yellow or brownish color in my reaction mixture. Is this normal, and what does it indicate?

A: A pale yellow color is normal. However, a dark brown or reddish color often indicates oxidative side reactions, which can happen if the temperature is too high or if the nitric acid concentration is excessive. These side reactions produce various nitrogen oxides (NOₓ), which impart the color. While some coloration is expected, a very dark mixture is a sign of poor temperature control and will likely result in a lower yield and a less pure product.

Q: My final product has a low melting point and a wide melting range. How do I improve its purity?

A: A low and broad melting point is a classic indicator of an impure product.[18] The primary impurities in this reaction are typically the ortho and para isomers of methyl nitrobenzoate, as well as unreacted starting material.

  • Primary Solution (Recrystallization): An effective recrystallization is key to purification.[1][12] The goal is to use a minimal amount of hot solvent to fully dissolve your product. Using too much solvent will result in a lower recovery yield.[9] Methanol or an ethanol/water mixture are effective for methyl 3-nitrobenzoate.[1][12]

  • Secondary Wash: During the initial filtration, washing the crude product with a small amount of ice-cold methanol can help remove the more soluble ortho-nitrobenzoate isomer before recrystallization.[17]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in this reaction?

Sulfuric acid serves two critical functions. First, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid.[3][4][5][6][7] Without a strong acid like sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed effectively.[3][7] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which drives the equilibrium forward.[5][8]

Q2: Why is it essential to add the reagents in the specified order (methyl benzoate to sulfuric acid, then add mixed acid)?

This order ensures that the methyl benzoate is fully dissolved and protonated in the sulfuric acid medium before the nitrating agent is introduced. Adding the nitrating mixture to the substrate solution allows for better control over the reaction rate and temperature, minimizing local "hot spots" that can lead to side reactions.

Q3: Can other nitrating agents be used?

Yes, other nitrating agents exist, such as fuming nitric acid or nitronium tetrafluoroborate (NO₂BF₄). However, the combination of concentrated nitric and sulfuric acids is the most common, cost-effective, and reliable method for laboratory-scale synthesis of this type.[17]

Q4: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value (78°C) is a strong indicator of purity.[11][18]

  • Infrared (IR) Spectroscopy: You can identify characteristic peaks for the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively confirm the structure, including the meta-substitution pattern.[19]

  • Thin Layer Chromatography (TLC): TLC can be used to assess purity by comparing the product to the starting material and crude mixture.[18]

Section 5: Data Summary & Workflow

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterStandard ConditionRationale & Optimization Notes
Reagent Ratio ~1.3 moles HNO₃ per mole of Methyl BenzoateA slight excess of nitric acid ensures complete reaction. A large excess can promote dinitration.
Temperature 0-15°C during addition[17]Critical for selectivity and yield. Higher temperatures lead to side products.[3][8]
Reaction Time 15 min (addition) + 15 min (room temp)[1]Balancing completion with minimizing side reactions. Monitor with TLC for optimization.
Purification Recrystallization from Methanol or Ethanol/Water[1][12]Removes isomeric impurities. Minimal hot solvent is key for high recovery.
Expected Yield 60-85%[2]Highly dependent on strict adherence to temperature control and dry conditions.
Experimental Workflow Diagram

Experimental_Workflow A 1. Prepare Substrate Cool H₂SO₄ in ice bath Add Methyl Benzoate C 3. Controlled Addition Add Nitrating Mix dropwise to Substrate Maintain Temp < 15°C A->C B 2. Prepare Nitrating Mix Combine H₂SO₄ + HNO₃ Cool in ice bath B->C D 4. Reaction Completion Stir in ice bath (15 min) Stir at room temp (15 min) C->D E 5. Quench & Precipitate Pour mixture onto crushed ice D->E F 6. Isolate Crude Product Vacuum filtration Wash with cold H₂O & MeOH E->F G 7. Purify Product Recrystallization from Methanol or Ethanol/H₂O F->G H 8. Final Processing Dry crystals Characterize (MP, IR, NMR) G->H

Caption: Step-by-step experimental workflow for methyl benzoate nitration.

References

  • NITRATION OF METHYL BENZOATE. (n.d.). Available at: [Link]

  • Nitration of methyl benzoate | Resource. (n.d.). RSC Education. Available at: [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Available at: [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign. Available at: [Link]

  • Experiment 40: Nitration of Methyl Benzoate. (n.d.). Available at: [Link]

  • Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

  • Why is sulfuric acid used in aromatic nitration? (2021, March 15). Quora. Available at: [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Available at: [Link]

  • 16.10: Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. Available at: [Link]

  • Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.
    • Nitration of Methyl Benzoate. (n.d.). Web Pages. Available at: [Link]

  • Mixed Nitrating Acid, Less Than 50% (HNO3). (n.d.). AWS. Available at: [Link]

  • NITRIC ACID SAFETY. (n.d.). Available at: [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Available at: [Link]

Sources

Technical Support Center: N-Methylation of Methyl 3-Amino-4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An N-methylation reaction of 3-amino-4-nitrobenzoate can be prone to low yields due to the electronically deactivated nature of the starting material and the potential for side reactions. The presence of both a nitro group and a benzoate group, which are electron-withdrawing, reduces the nucleophilicity of the amine, making it less reactive. Additionally, the product of the initial methylation is also an amine and can undergo further methylation, leading to a mixture of products and reducing the yield of the desired mono-methylated compound. Careful control of reaction conditions, including the choice of methylating agent, base, solvent, and temperature, is crucial for maximizing the yield and selectivity of this transformation.

Welcome to the technical support center for the N-methylation of methyl 3-amino-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of methyl 3-amino-4-nitrobenzoate?

A1: The primary challenge stems from the reduced nucleophilicity of the amino group. The aromatic ring is substituted with two electron-withdrawing groups (a nitro group at the 4-position and a methyl ester at the 1-position), which significantly deactivate the amine. This makes the reaction sluggish and often requires carefully selected reagents and conditions to proceed efficiently. A secondary challenge is preventing over-methylation to the N,N-dimethyl product, as the mono-methylated product is also nucleophilic[1].

Q2: What are the most common methylating agents for this type of reaction?

A2: Several methylating agents can be used, each with its own advantages and disadvantages. Common choices include:

  • Dimethyl Sulfate ((CH₃)₂SO₄): A highly reactive and effective methylating agent, but it is extremely toxic and must be handled with great care[2][3].

  • Methyl Iodide (CH₃I): Also very reactive and a common choice for N-methylation. Like dimethyl sulfate, it is toxic and a volatile substance[3].

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative to dimethyl sulfate and methyl iodide[4][5]. It often requires higher temperatures and specific catalysts (e.g., zeolites or strong bases) to achieve good reactivity[4][6].

  • Methanol (CH₃OH) with a Catalyst: This "borrowing hydrogen" methodology is an atom-economical and environmentally friendly approach, but it requires a transition-metal catalyst (e.g., based on Ruthenium or Iridium) and typically high temperatures[7][8].

Q3: Why is the choice of base so critical for this reaction?

A3: A base is required to deprotonate the amine (or the ammonium salt formed after initial methylation), regenerating its nucleophilicity for the reaction to proceed. For a weakly nucleophilic amine like methyl 3-amino-4-nitrobenzoate, a sufficiently strong base is needed to drive the reaction. However, the base must also be compatible with the ester functional group, as overly strong bases (like NaOH or KOH in protic solvents at high temperatures) can cause hydrolysis of the methyl ester. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)[7], sodium hydride (NaH)[9][10], or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4].

Troubleshooting Guide for Low Yield

This section addresses specific issues you might encounter during the N-methylation of methyl 3-amino-4-nitrobenzoate.

Problem 1: Low or No Conversion of Starting Material

Your TLC or LC-MS analysis shows a significant amount of unreacted methyl 3-amino-4-nitrobenzoate remaining after the expected reaction time.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
1. Insufficiently Reactive Methylating Agent The deactivated nature of the starting amine requires a potent electrophile. Less reactive agents may not be sufficient under mild conditions.If using a milder agent like dimethyl carbonate, consider switching to a more reactive one such as dimethyl sulfate or methyl iodide[2][3]. Handle with extreme caution and appropriate personal protective equipment.
2. Inadequate Base Strength or Stoichiometry The base must be strong enough to deprotonate the amine to maintain its nucleophilic state. If the base is too weak or used in insufficient quantity, the reaction will stall.Switch to a stronger base. If using K₂CO₃, consider NaH[9] or Cs₂CO₃[7]. Ensure at least one equivalent of base is used. For NaH, ensure the solvent is anhydrous.
3. Low Reaction Temperature Many N-methylation reactions require thermal energy to overcome the activation barrier, especially with deactivated substrates.Gradually increase the reaction temperature in 10-20°C increments. If using a high-boiling solvent like DMF or DMAc, you can explore temperatures up to 80-100°C. For catalysts like zeolites with DMC, temperatures can reach 150°C[4][5].
4. Inactive Catalyst (if applicable) If using a catalytic method (e.g., Ru-catalyzed methylation with methanol), the catalyst may be poisoned or inactive.Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Use fresh, high-purity catalyst. Perform a small-scale test reaction with a more reactive amine to confirm catalyst activity.
Problem 2: Formation of Multiple Products (Over-methylation)

Your analysis shows the desired mono-methylated product, but also a significant spot/peak corresponding to the N,N-dimethylated product or a quaternary ammonium salt.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
1. Excess Methylating Agent Using a large excess of the methylating agent drives the reaction towards exhaustive methylation, as the mono-methylated product is still nucleophilic and competes for the reagent[1].Use a stoichiometric amount of the methylating agent (1.0 to 1.1 equivalents). Add the methylating agent slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration, favoring mono-methylation.
2. High Reaction Temperature or Prolonged Reaction Time Higher temperatures can provide enough energy to overcome the activation barrier for the second methylation, which may be higher due to increased steric hindrance.Run the reaction at the lowest temperature that allows for a reasonable rate of conversion of the starting material. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.
3. Use of a "Greener" Methylating Agent Some methods, particularly those using dimethyl carbonate with zeolite catalysts, have been shown to be highly selective for mono-methylation due to steric constraints within the catalyst pores[5][6].Consider switching to a selective methylation system. The reaction of anilines with dimethyl carbonate over faujasite zeolites has been reported to yield mono-N-methyl derivatives with high selectivity[5].
Problem 3: Product is an Oil or Fails to Solidify

The crude product obtained after work-up is a persistent oil, making it difficult to handle and purify by recrystallization.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
1. Presence of Impurities The presence of unreacted starting material, over-methylated byproducts, or solvent residue can depress the melting point and inhibit crystallization[11].Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) is typically effective for separating the starting material, mono-methylated, and di-methylated products.
2. Incomplete Removal of Solvent Residual high-boiling solvents like DMF or DMSO can keep the product oily.After aqueous work-up and extraction, ensure the organic layer is thoroughly washed with brine to remove residual DMF/DMSO. Dry the product under high vacuum for an extended period, possibly with gentle heating.
Problem 4: Product Appears Dark or Discolored

The isolated product is a dark brown or black solid/oil, suggesting decomposition or the presence of colored impurities.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
1. Reaction Temperature is Too High Nitro-aromatic compounds can be susceptible to decomposition or side reactions at elevated temperatures, leading to the formation of colored polymeric materials[12].Reduce the reaction temperature. If a high temperature was used to drive the reaction, try using a more reactive methylating agent at a lower temperature. Ensure the reaction is conducted under an inert atmosphere (N₂ or Argon) to prevent oxidative side reactions.
2. Impurities in Starting Materials Impurities in the starting amine or reagents can lead to colored byproducts.Recrystallize the starting methyl 3-amino-4-nitrobenzoate before use. Ensure all reagents are of high purity.
3. Harsh Work-up Conditions Using strong acids or bases during the work-up can sometimes lead to decomposition.Use milder work-up conditions. Neutralize the reaction mixture carefully with saturated sodium bicarbonate solution or dilute HCl.

Visualizations and Workflows

General Reaction Pathway

cluster_0 Reaction Pathway SM Methyl 3-amino-4-nitrobenzoate P1 Methyl 3-(methylamino)-4-nitrobenzoate (Desired Product) SM->P1 k1 P2 Methyl 3-(dimethylamino)-4-nitrobenzoate (Over-methylation) P1->P2 k2 (k1 > k2) Me_source Methylating Agent + Base Me_source->SM Me_source2 Methylating Agent + Base Me_source2->P1

Caption: Reaction scheme for the N-methylation of methyl 3-amino-4-nitrobenzoate.

Troubleshooting Workflow

start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material Still Present? check_sm->sm_present incomplete_reaction Problem: Incomplete Reaction sm_present->incomplete_reaction Yes side_products Problem: Side Products or Decomposition sm_present->side_products No sol_base Increase Base Strength or Stoichiometry incomplete_reaction->sol_base sol_temp Increase Temperature incomplete_reaction->sol_temp sol_reagent Use More Reactive Methylating Agent incomplete_reaction->sol_reagent check_overmethylation Over-methylation Observed? side_products->check_overmethylation sol_overmethylation Reduce Equivalents of Methylating Agent (1.0-1.1 eq) Slow Addition check_overmethylation->sol_overmethylation Yes sol_decomposition Reduce Temperature Use Inert Atmosphere check_overmethylation->sol_decomposition No

Caption: Logical workflow for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Sulfate

Warning: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat).

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add methyl 3-amino-4-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF as the solvent (approx. 0.1 M concentration of the amine).

  • Reagent Addition: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.05 eq) dropwise via syringe over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 40°C, using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into ice-water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield methyl 3-(methylamino)-4-nitrobenzoate.

References

  • Huang, K.-W., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 5(29), 18485–18493. Retrieved from [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]

  • PubMed. (2002). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 4(17), 2973-2975. Retrieved from [Link]

  • ResearchGate. (2018). Selective Utilization of Methoxy group in Kraft Lignin for N-methylation Reaction of Anilines. Green Chemistry, 20(2), 393-399. Retrieved from [Link]

  • YouTube. (2018). Amines: synthesis from haloalkanes, exhaustive methylation. Retrieved from [Link]

  • Google Patents. (1948). US2455931A - Method of making n-methyl aniline.
  • ResearchGate. (2020). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Scientific Reports, 10, 12345. Retrieved from [Link]

  • Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 42(26), 6794-6802. Retrieved from [Link]

  • DSpace@MIT. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]

  • PubMed. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Topics in Current Chemistry, 380(4), 27. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4989–5001. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 20(1), 133-141. Retrieved from [Link]

  • Selva, M., et al. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 2, (6), 1323-1328. Retrieved from [Link]

  • Google Patents. (2013). CN103288660A - N-methylation method of aromatic amine.
  • Bentham Science. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(1), 4-23. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation of primary aromatic amines. Reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2016). On the Selective N-Methylation of BOC-Protected Amino Acids. Journal of Organic Chemistry, 81(17), 7434-7443. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The primary and most direct route to this compound is the Fischer esterification of 2-amino-4-nitrobenzoic acid. This guide will focus principally on this method, as it is often the most efficient. We will also address potential pitfalls associated with an alternative route—the nitration of methyl anthranilate—which presents its own unique set of challenges.

Section 1: Primary Synthesis via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (methanol, in this case, which also serves as the solvent) and a strong acid catalyst to remove the water formed during the reaction.[1]

Reaction Pathway and Mechanism

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product.

Fischer_Esterification cluster_main Main Reaction Start 2-Amino-4-nitrobenzoic Acid Reagent Methanol (excess) Product This compound Start->Product H₂SO₄ (cat.) Reflux Reagent->Product Water Water Hydrolysis cluster_side Side Reaction: Hydrolysis Product This compound Start 2-Amino-4-nitrobenzoic Acid Product->Start H⁺ (acidic workup) or OH⁻ (basic workup) Water Water (contaminant) Water->Start Troubleshooting_Logic Start Experiment Complete CheckYield Check Yield & Purity (TLC) Start->CheckYield LowYield Low Yield CheckYield->LowYield Low Impure Impure Product CheckYield->Impure Impure Success Pure Product, Good Yield CheckYield->Success Good Sol_Time Increase Reflux Time LowYield->Sol_Time TLC shows starting material Sol_Anhydrous Ensure Anhydrous Conditions LowYield->Sol_Anhydrous Suspect hydrolysis Sol_Workup Optimize Workup pH & Temp LowYield->Sol_Workup Workup issues Sol_Recrystallize Recrystallize Product Impure->Sol_Recrystallize Crystalline solid Sol_Column Column Chromatography Impure->Sol_Column Oily product

Sources

Stability issues and degradation of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-4-nitrobenzoate (CAS No. 606-19-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability issues and degradation of this important chemical intermediate. Our goal is to equip you with the expertise to anticipate, identify, and resolve challenges encountered during your experiments.

Introduction to this compound

This compound is an aromatic compound featuring an amino group, a nitro group, and a methyl ester attached to a benzene ring. This specific arrangement of functional groups makes it a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules. However, the presence of these reactive moieties also renders the compound susceptible to degradation under certain environmental conditions, potentially compromising experimental outcomes and product purity. Understanding its stability profile is therefore critical for its effective use.

Troubleshooting Guide: Stability and Degradation

This section addresses specific issues you may encounter, providing explanations for the underlying chemistry and actionable protocols for troubleshooting.

Question 1: Why has my solid this compound sample changed color from its typical yellow to a brownish or darker shade?

Answer:

A color change in your solid sample is a primary indicator of degradation. The yellow color of this compound is due to the electronic transitions within the conjugated system of the molecule. The formation of new, often more extended, conjugated systems or the presence of degradation impurities leads to a shift in light absorption, resulting in a darker appearance. The most common culprits are:

  • Photodegradation: Aromatic nitro compounds are notoriously sensitive to light, particularly UV radiation. Upon exposure, the molecule can absorb energy, leading to the formation of reactive species that can polymerize or undergo complex reactions, resulting in highly colored byproducts.

  • Thermal Stress: Although stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[1] High heat can provide the activation energy needed for decomposition reactions.

  • Oxidation: The amino group is susceptible to oxidation from atmospheric oxygen, especially when catalyzed by light or trace metal impurities. This can lead to the formation of colored azo or azoxy compounds.

Causality and Experimental Insight: The electron-withdrawing nitro group and electron-donating amino group on the same aromatic ring create a "push-pull" system that makes the molecule susceptible to various chemical transformations. This electronic arrangement is key to its reactivity in synthesis but also a source of its instability.

Recommended Actions:

  • Storage Protocol: Always store this compound in amber glass vials or containers that block UV light.[2] The container should be tightly sealed to minimize exposure to air and moisture and stored in a cool, dark, and dry place.[3] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).

  • Purity Check: Perform a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the extent of degradation. Compare the discolored sample to a fresh or properly stored reference standard.

  • Purification: If degradation is minor, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water may be sufficient to purify the material.[1]

Question 2: My solution of this compound shows new peaks in HPLC analysis. What are the likely degradation products?

Answer:

The appearance of new peaks in your chromatogram confirms that the parent compound is degrading in solution. The two most probable degradation pathways are hydrolysis of the ester and reduction of the nitro group.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts or water in the solvent. This reaction cleaves the ester bond, yielding 2-amino-4-nitrobenzoic acid and methanol.[4] This new carboxylic acid is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase HPLC column.

  • Nitro Group Reduction: The nitro group can be reduced to an amino group, forming Methyl 2,4-diaminobenzoate . This is a common transformation for nitroaromatic compounds and can be initiated by reducing agents, certain metal contaminants, or even microbial activity in non-sterile media.[5]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation products of this compound.

G parent This compound hydrolysis_product 2-Amino-4-nitrobenzoic Acid parent->hydrolysis_product  Hydrolysis (+H₂O, H⁺/OH⁻) reduction_product Methyl 2,4-diaminobenzoate parent->reduction_product  Nitro Reduction (+[H])

Caption: Primary degradation pathways of this compound.

Question 3: What are the optimal storage conditions to ensure the long-term stability of this compound?

Answer:

To maintain the integrity and purity of this compound, a multi-faceted storage strategy is essential. The stability is influenced by temperature, light, atmosphere, and humidity.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents thermal degradation. Avoid excessive heat.[6]
Light Protect from lightStored in amber vials or dark cabinets to prevent photodegradation.[2]
Atmosphere Tightly sealed container. Inert gas (N₂, Ar) for long-term storage.Minimizes oxidation of the amino group and hydrolysis from atmospheric moisture.[6]
Humidity Store in a dry place / desiccatorPrevents moisture absorption which can promote hydrolysis of the ester.[3]
Question 4: How can I set up an experiment to monitor the stability of this compound under my specific experimental conditions?

Answer:

A well-designed stability study is crucial for understanding how your specific reaction or formulation conditions affect the compound. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for this purpose.[7]

Experimental Protocol: HPLC Stability Study
  • Preparation of Standard Solution: Accurately prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Sample: Prepare a solution of the compound under your experimental conditions (e.g., in your reaction buffer, formulation vehicle).

  • Initial Analysis (T=0): Immediately analyze the standard and test solutions by HPLC to establish the initial purity and peak area of the parent compound.

  • Incubation: Store the test sample under the desired stress conditions (e.g., elevated temperature, exposure to light, specific pH).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the test sample, dilute if necessary, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Observe the formation and growth of any new peaks, which represent degradation products.

    • If possible, use a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products to confirm their identity.[7][8]

Workflow for a Stability Study

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (Reference Standard) C T=0 HPLC Analysis (Establish Baseline) A->C B Prepare Test Solution (Experimental Conditions) B->C D Incubate Under Stress Conditions C->D E Time-Point HPLC Analysis (T=1, 2, 3...) D->E E->D Next Time Point F Data Interpretation (% Degradation, New Peaks) E->F

Caption: General workflow for a chemical stability study using HPLC.

Question 5: What chemical incompatibilities should I be aware of when using this compound?

Answer:

Due to its functional groups, this compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: These can react aggressively with the amino group, potentially leading to uncontrolled oxidation and decomposition.

  • Strong Bases: Bases will readily catalyze the hydrolysis of the methyl ester to the corresponding carboxylate salt.[4]

  • Strong Acids: Concentrated strong acids can protonate the amino group, and under heating, can also catalyze ester hydrolysis.

  • Reducing Agents: Reagents like sodium borohydride, H₂/Pd, or even certain metal salts can reduce the nitro group to an amino group, changing the molecule's identity.[9]

Always consult the Safety Data Sheet (SDS) for the compound and perform small-scale compatibility tests if you are unsure about potential reactions in your system.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound? A1: Pure this compound is typically a yellow to light orange crystalline solid.[6] Significant deviation from this appearance, such as a dark brown or black color, indicates potential degradation.

Q2: Is this compound sensitive to pH? A2: Yes. The ester linkage is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. The stability in solution is generally highest in a neutral to slightly acidic pH range (pH 4-6).

Q3: Can I use this compound in aqueous solutions? A3: While it is slightly soluble in water, its stability in aqueous solutions can be limited due to hydrolysis, especially over long periods or at non-neutral pH.[6] It is recommended to prepare fresh aqueous solutions and use them promptly. For longer-term experiments, consider using buffered solutions and conducting a stability study under your specific conditions.

Q4: What are the primary degradation products I should look for? A4: The two most common degradation products are 2-amino-4-nitrobenzoic acid (from ester hydrolysis) and Methyl 2,4-diaminobenzoate (from nitro reduction).

References

  • LBAO Chemicals.
  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Achmem.
  • Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Pandey, J., Chauhan, A., & Jain, R. K. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource technology.
  • Sigma-Aldrich.
  • Royal Society of Chemistry. Analytical Methods.
  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • EduBirdie.
  • BenchChem.
  • Zhishang Chemical.

Sources

Resolving incomplete reactions in the synthesis of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Nitroaromatic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of nitroaromatic compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during electrophilic aromatic nitration. As Senior Application Scientists, we understand that an incomplete reaction can compromise yields, introduce impurities, and delay critical research. This resource, structured in a responsive question-and-answer format, explains the causality behind experimental choices to help you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction has stalled and is not proceeding to completion. What are the most likely initial causes?

A1: An incomplete or stalled nitration reaction is a common issue that typically points to one of three primary areas: the nitrating agent, the substrate's reactivity, or the reaction conditions.

  • Insufficient Nitrating Agent Activity: The active electrophile in most nitrations is the nitronium ion (NO₂⁺). Its generation, typically from nitric acid and a strong acid catalyst like sulfuric acid, is critical.[1][2][3] If the concentration or strength of your acids has diminished (e.g., through absorption of atmospheric moisture), the equilibrium concentration of the nitronium ion will be too low to drive the reaction forward.

  • Deactivated Aromatic Ring: If your substrate contains electron-withdrawing groups (e.g., -COOH, -CN, -SO₃H, or another -NO₂), the aromatic ring is deactivated towards electrophilic attack.[2][4] These reactions inherently require more forcing conditions (higher temperatures, stronger acid mixtures) to overcome the higher activation energy.[2][5]

  • Inadequate Temperature: Electrophilic aromatic substitution is a kinetically controlled process. If the reaction temperature is too low, the system may not have sufficient energy to overcome the activation barrier, leading to a stalled reaction. This is particularly true for deactivated substrates.

Q2: I am observing the formation of multiple products, including di- and tri-nitrated species. How can I improve the selectivity for mono-nitration?

A2: The formation of multiple nitration products is a frequent challenge, especially when working with electron-rich (activated) aromatic rings.[4] The initial introduction of a nitro group only moderately deactivates the ring, and if the reaction conditions are too harsh or the reaction time is too long, subsequent nitrations can occur.

To enhance selectivity for the mono-nitro product, consider the following adjustments:

  • Lower the Reaction Temperature: This is the most effective way to control the reaction rate and prevent over-nitration. By reducing the kinetic energy of the system, you favor the initial, faster nitration of the activated starting material over the slower, subsequent nitration of the less-activated mono-nitro product.

  • Reduce Reaction Time: Carefully monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] Quench the reaction as soon as the starting material is consumed to prevent the formation of undesired byproducts.

  • Use a Milder Nitrating Agent: Instead of the highly reactive mixed acid (HNO₃/H₂SO₄) system, consider alternatives that generate the nitronium ion more slowly. Options include using nitric acid in acetic anhydride or employing nitronium salts like NO₂BF₄ in a controlled manner.[6]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Incomplete Nitration of a Deactivated Aromatic Ring

Question: "I am attempting to nitrate 4-chlorobenzoic acid, but after several hours at 50°C with standard mixed acid, I see mostly unreacted starting material. What's going wrong?"

Analysis: Your substrate, 4-chlorobenzoic acid, contains two deactivating groups: a chloro group (weakly deactivating) and a carboxylic acid group (strongly deactivating).[4] The standard conditions you are using are likely insufficient to overcome the significant deactivation of the aromatic ring.

Proposed Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress closely by TLC at each new temperature. Be aware that higher temperatures can increase the risk of side reactions, such as oxidation.

  • Use a Stronger Nitrating Agent: Employing "fuming" nitric acid or increasing the proportion of sulfuric acid in your mixed acid can increase the concentration of the nitronium ion electrophile, driving the reaction forward.[2]

  • Increase Reaction Time: Deactivated systems are inherently slower. If a moderate temperature increase does not suffice, extend the reaction time, ensuring you monitor for any potential product degradation.

Workflow for Troubleshooting Deactivated Substrates

G cluster_PPE Personal Protective Equipment cluster_Handling Handling Procedures cluster_Emergency Emergency Preparedness Goggles Safety Goggles & Face Shield Gloves Acid-Resistant Gloves Coat Lab Coat FumeHood Work in Fume Hood Quench Slow Quenching on Ice SpillKit Spill Kit Accessible Eyewash Eyewash/Shower Station Nitration Nitration Reaction Nitration->Goggles Nitration->Gloves Nitration->Coat Nitration->FumeHood Nitration->Quench Nitration->SpillKit Nitration->Eyewash

Sources

Technical Support Center: Purifying Methyl 2-amino-4-nitrobenzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the column chromatography purification of Methyl 2-amino-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and adapt the protocol to your specific needs.

I. Foundational Principles: Why This Protocol Works

This compound is a moderately polar molecule. Its polarity is primarily influenced by the presence of an amino (-NH₂) group and a nitro (-NO₂) group, along with a methyl ester (-COOCH₃). The purification strategy hinges on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase.

In normal-phase chromatography, more polar compounds will have a stronger affinity for the stationary phase and thus elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[1][2][3] The key to a successful separation is to find a mobile phase composition that provides a good balance of solubility and differential adsorption for the components in your mixture.

II. Step-by-Step Experimental Protocol

This protocol is a robust starting point for the purification of this compound. It is crucial to first analyze your crude mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system.

Preparation of the Column
  • Stationary Phase Selection: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the recommended stationary phase due to its high resolving power and compatibility with a wide range of organic solvents.

  • Slurry Packing:

    • In a beaker, add the required amount of silica gel to your initial, least polar eluting solvent (e.g., a 9:1 Hexane:Ethyl Acetate mixture).

    • Stir gently to create a homogenous slurry, ensuring no dry clumps remain.

    • Set up your column vertically. Add a small layer of sand to the bottom.

    • Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which will help in compacting the silica bed. Never let the solvent level drop below the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Sample Loading

For optimal separation, proper sample loading is critical. Overloading the column is a common cause of poor separation.

  • Dry Loading (Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.

    • Carefully add this silica-adsorbed sample to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum amount of the initial mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed.[4]

Elution and Fraction Collection
  • Solvent System: A common starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Based on TLC analysis, you will have determined the optimal ratio.

  • Gradient Elution: It is often beneficial to start with a less polar mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your target compound.

    • Begin elution with your starting solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

    • If your product is eluting too slowly, gradually increase the proportion of the more polar solvent (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate).

Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

III. Visualizing the Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column Slurry pack silica gel in initial eluent. load_sample Load Sample Add sample-silica mixture to column. prep_column->load_sample prep_sample Prepare Sample Dissolve crude product and dry-load onto silica. prep_sample->load_sample elute Elute with Solvent Gradient Start with low polarity mobile phase. Gradually increase polarity. load_sample->elute collect Collect Fractions Collect eluent in separate tubes. elute->collect analyze_tlc Analyze Fractions by TLC Spot each fraction on a TLC plate. collect->analyze_tlc combine Combine Pure Fractions Pool fractions containing only the desired product. analyze_tlc->combine evaporate Evaporate Solvent Use rotary evaporator to isolate the pure compound. combine->evaporate

Caption: Workflow for the purification of this compound.

IV. Quantitative Data Summary

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 40-63 µmHigh surface area provides excellent separation for moderately polar compounds.
Column Dimensions Dependent on sample sizeA general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Initial Mobile Phase 5-20% Ethyl Acetate in HexaneThis range is a good starting point for compounds of this polarity. Adjust based on initial TLC.
Gradient Elution Increase Ethyl Acetate %Gradually increasing polarity helps to first wash out non-polar impurities, then elute the target compound, and finally wash off highly polar impurities.
TLC Visualization UV lamp (254 nm)Aromatic and nitro compounds are typically UV-active, allowing for easy visualization on TLC plates with a fluorescent indicator.

V. Troubleshooting Guide & FAQs

Q1: My compound is not moving off the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?

A1: This indicates your compound is highly polar and strongly adsorbed to the silica. You can try a more polar solvent system. Consider adding a small amount of methanol (e.g., 1-5%) to your ethyl acetate. For very polar compounds, solvent systems containing ammonia can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this in dichloromethane.[5]

Q2: I see streaking/tailing of my spot on the TLC plate. How will this affect my column, and how can I fix it?

A2: Streaking on a TLC plate is a strong indicator that you will have poor separation and broad, tailing peaks during your column chromatography.[6] For amino-containing compounds like this compound, this is often due to the basic amino group interacting with the acidic silanol groups on the silica gel surface. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[6] This will neutralize the acidic sites on the silica and lead to sharper bands.

Q3: My compound came off the column, but the fractions are not pure. The separation is poor even though it looked good on TLC. Why?

A3: Several factors could be at play:

  • Column Overloading: You may have loaded too much crude material onto the column. Try reducing the amount of sample relative to the amount of silica gel.

  • Improper Packing: Air bubbles or channels in the silica bed can lead to an uneven solvent front and poor separation. Ensure your column is packed uniformly.

  • Compound Degradation: Test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound may be decomposing on the silica.[5] In this case, you could try deactivating the silica gel or using a different stationary phase like alumina.[5]

  • Dry Loading vs. Wet Loading: If you used a strong solvent to dissolve your sample for wet loading, it can disrupt the top of the column and cause band broadening. Dry loading is generally preferred to avoid this issue.[4]

Q4: The purified product is colored (e.g., yellow or orange), but I expected a white solid. Is it impure?

A4: Not necessarily. Nitroaromatic compounds are often colored due to the electronic transitions associated with the nitro group. However, a darker-than-expected color could indicate the presence of oxidized impurities.[6] Always confirm purity by other analytical methods such as NMR, melting point, or HPLC.

Q5: Can I use a different stationary phase, like a phenyl-functionalized column?

A5: Yes, for aromatic compounds, a phenyl-functionalized stationary phase can offer an alternative separation mechanism. In addition to the standard polar interactions, π-π stacking interactions between the phenyl rings on the stationary phase and your aromatic analyte can enhance selectivity, potentially improving the separation of structurally similar isomers.

VI. References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Analysis of Nitroaromatic Compounds Using Ascentis® Express Biphenyl. Retrieved from

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Institutes of Health. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-4-methylbenzoate. Retrieved from

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from

  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate. Retrieved from

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from

  • National Institutes of Health, PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from

  • TCI Chemicals. (n.d.). Methyl 2-Amino-3-nitrobenzoate. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). Methyl 4-amino-3-nitrobenzoate, 97%. Retrieved from

  • Fisher Scientific. (n.d.). Methyl 4-amino-3-nitrobenzoate, 97%. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of synthesized compounds is a non-negotiable cornerstone of the entire discovery pipeline. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool, offering unparalleled insight into molecular structure.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-amino-4-nitrobenzoate, a key intermediate in various synthetic pathways. We will dissect its spectral features, present a robust experimental protocol, and compare the utility of ¹H NMR against other common analytical methods, providing a holistic view for researchers and scientists in the field.

Deciphering the Molecular Blueprint: Predicted ¹H NMR Spectrum

The structure of this compound presents a fascinating case for ¹H NMR analysis. The aromatic ring is substituted with three distinct functional groups: an electron-donating amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a methyl ester group (-COOCH₃). These substituents exert profound electronic effects, influencing the chemical environment, and thus the resonance frequency (chemical shift), of each proton.[2]

Molecular Structure and Proton Environments:

Caption: Structure of this compound with key proton groups highlighted.

Based on the electronic effects, we can predict the following spectral characteristics:

  • Aromatic Protons (H-3, H-5, H-6):

    • The -NO₂ group is a powerful electron-withdrawing and deshielding group, primarily through resonance, which increases the chemical shift (moves signals downfield) of ortho and para protons.[3][4]

    • The -NH₂ group is an electron-donating and shielding group, which decreases the chemical shift (moves signals upfield).

    • H-3: Positioned ortho to the strongly withdrawing -NO₂ group and meta to the -NH₂ group, this proton is expected to be the most deshielded aromatic proton.

    • H-5: Situated meta to both the -NO₂ and -NH₂ groups, its chemical shift will be influenced by both, but less dramatically than the ortho/para positions.

    • H-6: Being ortho to the donating -NH₂ group and meta to the -NO₂ group, this proton will be the most shielded (lowest chemical shift) of the aromatic protons.

  • Amino Protons (-NH₂): These protons are exchangeable and their signal is often broad. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

  • Methyl Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typically found in the 3-4 ppm region.[5]

Predicted Splitting Patterns (J-coupling):

Spin-spin coupling provides information about the connectivity of protons.[1]

  • H-3: Will appear as a doublet, coupled to H-5 (meta-coupling, small J value).

  • H-5: Will appear as a doublet of doublets, coupled to H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value).

  • H-6: Will appear as a doublet, coupled to H-5 (ortho-coupling, larger J value).

A Framework for Reliability: High-Fidelity ¹H NMR Acquisition Protocol

Achieving a high-quality, reproducible spectrum is paramount for accurate analysis. The following protocol is designed as a self-validating system, where careful execution of each step minimizes ambiguity and ensures data integrity.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Select Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Dissolve & Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert & Lock prep4->acq1 acq2 Shim Gradients acq1->acq2 acq3 Set Parameters (Pulse, Scans) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate & Calibrate proc3->proc4 proc5 Assign Peaks proc4->proc5

Caption: Standard workflow for acquiring and processing a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for achieving sharp, well-resolved signals.

    • Protocol: Accurately weigh 5-10 mg of this compound. Select a suitable deuterated solvent; DMSO-d₆ is often a good choice for this compound due to its polarity and ability to observe exchangeable -NH₂ protons.[6] Dissolve the sample completely in ~0.6 mL of the solvent. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[2] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: Optimizing instrument parameters ensures maximum sensitivity and resolution.

    • Protocol: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal from the solvent. Perform automated or manual shimming to homogenize the magnetic field, which is crucial for sharp peaks.[1] Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Correct processing transforms the raw Free Induction Decay (FID) signal into an interpretable spectrum.

    • Protocol: Apply a Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratio of protons.

A Comparative Perspective: ¹H NMR vs. Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach is often necessary for complete characterization, especially in regulated environments like drug development. Spectroscopic techniques are fundamental for elucidating molecular structure.[7]

Technique Information Provided for this compound Strengths Limitations
¹H NMR Precise proton environment, connectivity (H-H coupling), and relative proton count.High resolution, quantitative, non-destructive, provides detailed structural connectivity.Lower sensitivity than MS, can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbon environments, functional group identification (e.g., C=O, aromatic C).Complements ¹H NMR, excellent for determining carbon skeleton and symmetry.[8]Low natural abundance (1.1%) of ¹³C leads to low sensitivity, requiring longer acquisition times.
FT-IR Spectroscopy Presence of functional groups (N-H, C=O, NO₂, C-O).Fast, simple, provides a quick "fingerprint" of functional groups present.[7]Provides no information on molecular connectivity, limited use for complex structure determination.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity, provides molecular formula confirmation.[7]Provides little to no information about the specific arrangement of atoms (isomerism).

Synergistic Application: For this compound, FT-IR would quickly confirm the presence of the amine (N-H stretch ~3300-3500 cm⁻¹), nitro (asymmetric/symmetric stretches ~1530/1350 cm⁻¹), and ester (C=O stretch ~1720 cm⁻¹) groups. Mass spectrometry would confirm the molecular weight of 196.16 g/mol . ¹³C NMR would show 8 distinct carbon signals, confirming the lack of molecular symmetry. Finally, ¹H NMR would piece the puzzle together, showing the precise substitution pattern on the aromatic ring and confirming the overall structure with high confidence.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that, when correctly acquired and interpreted, allows for its unambiguous structural confirmation. The distinct electronic effects of the amino, nitro, and methyl ester substituents create a well-dispersed and informative spectrum. By following a robust experimental protocol and understanding the information provided by complementary techniques such as ¹³C NMR, FT-IR, and MS, researchers can ensure the highest level of scientific integrity in their structural elucidation workflows. This comprehensive analytical approach is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. Retrieved from [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3297–3307. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Weiss, T., & Angerer, J. (2002). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. Journal of Chromatography B, 778(1-2), 179-192. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

  • Chen, Y., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Advances, 4(59), 31211-31215. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3297–3307. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobenzoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Saminathan, S., & Sivakumar, T. (2009). 2-Amino-6-methylpyridinium 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2818. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link]

Sources

A Researcher's Guide to the Infrared Spectrum of Methyl 2-amino-4-nitrobenzoate: A Comparative Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive "molecular fingerprint." This guide offers an in-depth interpretation of the infrared (IR) spectrum of Methyl 2-amino-4-nitrobenzoate, a compound of interest due to its trifunctional nature, featuring an aromatic amine, a nitro group, and an ester.

This document moves beyond a simple peak-listing. It provides a comparative analysis against structurally related molecules to highlight the subtle yet significant spectral shifts that arise from intramolecular electronic interactions. The insights provided herein are grounded in established spectroscopic principles and are intended for researchers, scientists, and drug development professionals who rely on robust spectral interpretation for structural confirmation and quality control.

The Molecular Architecture: Understanding the Vibrational Landscape

This compound presents a fascinating case study in IR spectroscopy. The benzene ring is substituted with three distinct functional groups: an electron-donating amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), and an ester group (-COOCH₃). The electronic interplay between these groups—resonance and inductive effects—influences the bond strengths and, consequently, the vibrational frequencies of the entire molecule.

Predicted Infrared Spectrum Analysis of this compound

While an experimental spectrum for this compound is not publicly available, a detailed prediction and interpretation can be formulated based on the well-documented characteristic absorption frequencies of its constituent functional groups.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Key Considerations
3480 - 3350Aromatic Amine (N-H)MediumTwo distinct bands are expected for the primary amine: the asymmetric stretch at a higher frequency and the symmetric stretch at a lower frequency. Hydrogen bonding can broaden these peaks.
~3030Aromatic C-H StretchWeak to MediumCharacteristic of C-H stretching in the benzene ring.
~1720Ester (C=O) StretchStrongThe carbonyl stretch is one of the most intense peaks in the spectrum. Conjugation with the aromatic ring and the electronic influence of the substituents will shift this peak.
1620 - 1580Aromatic Amine (N-H) Bending & Aromatic C=C StretchMediumThe N-H "scissoring" vibration of the primary amine often overlaps with the aromatic ring's C=C stretching vibrations.
1530 - 1475Nitro (N-O) Asymmetric StretchStrongThis is a characteristic and strong absorption for aromatic nitro compounds.
1450 - 1400Aromatic C=C StretchMediumMultiple bands are expected in this region due to the complex vibrations of the benzene ring.
1360 - 1290Nitro (N-O) Symmetric StretchStrongAnother strong and characteristic absorption for the nitro group. The presence of two strong bands in the 1530-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a strong indicator of a nitro group.[1][2][3]
1300 - 1200Ester (C-O) Stretch & Aromatic Amine (C-N) StretchMedium to StrongThe C-O stretching of the ester and the C-N stretching of the aromatic amine are expected in this region and may overlap.
1150 - 1000Ester (C-O) StretchMedium to StrongThe second C-O stretch of the ester group is typically found here.
Below 900Aromatic C-H Out-of-Plane BendingMedium to StrongThe substitution pattern on the benzene ring influences the position of these bands, providing structural information.

Comparative Spectral Analysis: Isolating Functional Group Contributions

To truly appreciate the spectral features of this compound, a comparison with molecules containing a subset of its functional groups is invaluable. This approach allows for the deconvolution of overlapping signals and a clearer understanding of substituent effects.

Table 2: Comparison of Key IR Absorptions (cm⁻¹)

Functional GroupThis compound (Predicted)Methyl 4-nitrobenzoate[4][5]Methyl 2-aminobenzoate[6][7][8]4-Nitroaniline[9][10][11]
N-H Stretch 3480 - 3350 (two bands)-~3470 & ~3360~3480 & ~3360
C=O Stretch ~1720~1725~1685-
NO₂ Asymmetric Stretch 1530 - 1475~1525-~1475
NO₂ Symmetric Stretch 1360 - 1290~1350-~1335
C-N Stretch 1300 - 1200-~1250~1230
  • Methyl 4-nitrobenzoate vs. Target Molecule: The spectrum of methyl 4-nitrobenzoate will lack the N-H stretching and bending vibrations from the amino group. Its C=O stretching frequency provides a baseline for an aromatic ester with a nitro substituent.

  • Methyl 2-aminobenzoate vs. Target Molecule: This comparison highlights the contributions of the nitro group. The spectrum of methyl 2-aminobenzoate will be devoid of the strong NO₂ symmetric and asymmetric stretching bands. The C=O stretch in this molecule is expected at a lower wavenumber due to the strong electron-donating effect of the amino group.

  • 4-Nitroaniline vs. Target Molecule: 4-Nitroaniline allows for the clear identification of the N-H and NO₂ stretching frequencies without the interference of the ester carbonyl and C-O absorptions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample using the KBr pellet technique. This method is chosen for its ability to produce high-resolution spectra for crystalline solids.

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Sample of this compound

Step-by-Step Methodology:
  • Sample Preparation:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.[12]

    • Grind the sample to a fine, consistent powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[13]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a small amount of the mixture into the pellet die.

    • Level the powder and assemble the die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.[2]

    • Carefully release the pressure and extract the die.

    • The resulting pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

An alternative and often more rapid technique is Attenuated Total Reflectance (ATR)-FTIR. This method involves placing the solid sample directly onto a crystal (e.g., diamond or germanium) and applying pressure to ensure good contact.[13][14]

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical process for interpreting the IR spectrum of a novel compound like this compound.

IR_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Prepare Sample (e.g., KBr Pellet or ATR) Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Prep->Acquire Place in Spectrometer Identify_Functional Identify Key Functional Group Regions (>1500 cm⁻¹) Acquire->Identify_Functional Initial Examination Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Functional->Analyze_Fingerprint Detailed Analysis Compare Compare with Reference Spectra (Analogs, Databases) Analyze_Fingerprint->Compare Contextualize Data Structure_Confirm Confirm or Propose Structure Compare->Structure_Confirm Synthesize Findings

Caption: Workflow for IR spectrum interpretation.

Conclusion

The infrared spectrum of this compound is a rich tapestry of vibrational information. A systematic approach, beginning with the identification of the characteristic absorptions of the primary amine, the nitro group, and the aromatic ester, allows for a confident preliminary assignment. By comparing this predicted spectrum to those of structurally similar compounds, a deeper understanding of the electronic effects on vibrational frequencies can be achieved. This comparative methodology, coupled with a robust experimental protocol, provides a self-validating system for the structural elucidation of complex organic molecules, ensuring the scientific integrity of research and development endeavors.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • JoVE (Journal of Visualized Experiments). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Shimadzu Corporation. KBr Pellet Method. [Link]

  • Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • PubChem, National Institutes of Health. Methyl 4-nitrobenzoate. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • JoVE (Journal of Visualized Experiments). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • PubChem, National Institutes of Health. 4-Nitroaniline. [Link]

  • ChemSynthesis. This compound. [Link]

  • PubChem, National Institutes of Health. Methyl 3-amino-4-nitrobenzoate. [Link]

  • PubChem, National Institutes of Health. Methyl 2-methyl-4-nitrobenzoate. [Link]

  • NIST WebBook. Methyl 2-chloro-4-nitrobenzoate. [Link]

  • mzCloud. Methyl 2 aminobenzoate. [Link]

  • PubChem, National Institutes of Health. Methyl 3-methyl-4-nitrobenzoate. [Link]

  • Chegg. Question: Label the following IR Spectrum for Methyl M-Nitrobenzoate. [Link]

  • PubChem, National Institutes of Health. Methyl Anthranilate. [Link]

  • NIST WebBook. Methyl anthranilate. [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. [Link]

Sources

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. The fragmentation pattern of a molecule upon ionization provides a unique fingerprint, offering profound insights into its chemical architecture. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-amino-4-nitrobenzoate, a key structural motif in various pharmacologically active compounds and synthetic intermediates.

Our approach transcends a mere cataloging of spectral data. We will dissect the fragmentation pathways, comparing them with structural isomers and analogs to illuminate the intricate dance of substituent effects on bond cleavages and rearrangements. This comparative methodology not only facilitates a deeper understanding of the target molecule but also equips the reader with the foundational principles to interpret the mass spectra of related nitroaromatic compounds.

The Architecture of Fragmentation: Predicted Mass Spectrum of this compound

Predicted m/z Proposed Fragment Structure Neutral Loss Fragmentation Pathway
196[C₈H₈N₂O₄]•+-Molecular Ion
165[C₈H₅N₂O₃]•+•OCH₃ (31)Loss of the methoxy radical from the ester group.
150[C₇H₄NO₃]•+•NO₂ (46) + H₂O (18)Loss of the nitro group and subsequent rearrangement and loss of water.
136[C₇H₆NO₂]•+•NO₂ (46) + •CH₂ (14)Loss of the nitro group followed by cleavage of the ester methyl group.
120[C₇H₆N]•+•NO₂ (46) + CO (28)Loss of the nitro group followed by decarbonylation.
92[C₆H₆N]•+•NO₂ (46) + COOCH₃ (59)Loss of the entire methoxycarbonyl group and the nitro group.

A Tale of Isomers: The Decisive Role of Substituent Position

The fragmentation pathways of aromatic compounds are exquisitely sensitive to the positions of substituents on the ring. By comparing the predicted fragmentation of this compound with the experimental spectra of its isomers and analogs, we can gain a deeper appreciation for these effects.

Comparative Fragmentation Data
Compound MW Key Fragment Ions (m/z) Reference
This compound (Predicted) 196196, 165, 150, 136, 120, 92-
Methyl 4-amino-2-nitrobenzoate 196196, 165, 150, 134, 120, 106, 92NIST
Methyl 2-aminobenzoate 151151, 120, 92NIST
Methyl 4-nitrobenzoate 181181, 151, 150, 135, 105, 104, 76NIST
The "Ortho" Effect: A Defining Interaction

A key feature in the fragmentation of this compound is the "ortho effect," a well-documented phenomenon in mass spectrometry where adjacent functional groups interact to direct fragmentation in unique ways[1]. In this molecule, the proximate amino and nitro groups are expected to lead to characteristic fragmentation pathways not observed in its meta and para isomers.

One such pathway involves the intramolecular hydrogen transfer from the amino group to the nitro group, followed by the loss of a hydroxyl radical (•OH) or water (H₂O). This is a common feature in the mass spectra of ortho-nitroanilines[2]. This interaction can also facilitate the loss of nitric oxide (•NO), a fragmentation pathway that is less prominent in the meta and para isomers.

Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways of this compound and a key comparison compound, Methyl 4-nitrobenzoate.

M This compound [M]•+ m/z = 196 F165 [M - •OCH₃]•+ m/z = 165 M->F165 - •OCH₃ F150 [M - •NO₂ - H₂O]•+ m/z = 150 M->F150 - •NO₂ - H₂O F136 [M - •NO₂ - •CH₂]•+ m/z = 136 M->F136 - •NO₂ - •CH₂ F120 [M - •NO₂ - CO]•+ m/z = 120 F136->F120 - CO F92 [C₆H₆N]•+ m/z = 92 F120->F92 - CO

Caption: Predicted fragmentation of this compound.

M Methyl 4-nitrobenzoate [M]•+ m/z = 181 F151 [M - •OCH₃]•+ m/z = 151 M->F151 - •OCH₃ F150 [M - •NO]•+ m/z = 151 M->F150 - •NO F135 [M - •NO₂]•+ m/z = 135 M->F135 - •NO₂ F105 [C₇H₅O]•+ m/z = 105 F135->F105 - •OCH₃ F76 [C₆H₄]•+ m/z = 76 F105->F76 - CO

Caption: Fragmentation of Methyl 4-nitrobenzoate.

Experimental Protocol for GC-MS Analysis

To ensure the generation of high-quality, reproducible mass spectra for compounds like this compound, a standardized experimental protocol is paramount. The following method is recommended for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

  • Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL. Further dilute this solution to a working concentration of 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter prior to injection.

Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of any less volatile components.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to spectral libraries.

    • Mass Range: Scan from m/z 40 to 400. This range will encompass the molecular ion and the majority of expected fragments.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis
  • Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

  • Data Processing:

    • Perform background subtraction to remove column bleed and other interferences.

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Generate the mass spectrum for the analyte peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.

Concluding Remarks

The detailed analysis of the mass spectrometry fragmentation pattern of this compound, especially when contextualized by comparison with its isomers and analogs, provides a powerful illustration of the principles of modern organic mass spectrometry. The interplay of the amino, nitro, and methyl ester functionalities, particularly the "ortho effect," governs the fragmentation pathways and yields a unique spectral fingerprint. While a definitive experimental spectrum for the title compound remains to be published in major databases, the predictive analysis presented here, grounded in the solid experimental data of closely related molecules, offers a robust framework for its identification and characterization. The provided experimental protocol further ensures that researchers can generate high-quality data to support their own investigations into this important class of compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596477, Methyl 2-amino-6-nitrobenzoate. Retrieved December 13, 2024 from [Link].

  • Mikaia, A. I., & Zaikin, V. G. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 49(10), 963–974. [Link]

  • Rivera, E., et al. (2014). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 118(34), 6921–6929. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl 4-amino-2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved December 13, 2024, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl anthranilate. In NIST Chemistry WebBook. Retrieved December 13, 2024, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, 4-nitro-, methyl ester. In NIST Chemistry WebBook. Retrieved December 13, 2024, from [Link]

Sources

Comparing Methyl 2-amino-4-nitrobenzoate with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methyl 2-amino-4-nitrobenzoate and Its Positional Isomers

Introduction: The Critical Role of Positional Isomerism

In the fields of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of their substituents—can exhibit profoundly different physicochemical properties, spectroscopic signatures, chemical reactivity, and biological activity. This guide provides an in-depth comparative analysis of this compound and four of its key isomers: Methyl 4-amino-3-nitrobenzoate, Methyl 2-amino-5-nitrobenzoate, Methyl 5-amino-2-nitrobenzoate, and Methyl 2-amino-3-nitrobenzoate.

Understanding the nuanced differences imparted by the relative positions of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group is crucial for researchers. These differences dictate everything from crystal packing and solubility to the molecule's utility as a synthon in complex organic syntheses. This document serves as a technical resource, synthesizing available experimental data and theoretical principles to empower researchers to select the optimal isomer for their specific application.

Comparative Physicochemical Properties

The interplay of intramolecular and intermolecular forces, governed by the positions of the amino and nitro groups, results in distinct physical properties. The ability to form intramolecular hydrogen bonds, for instance, can significantly impact melting point and solubility.

PropertyThis compoundMethyl 4-amino-3-nitrobenzoateMethyl 2-amino-5-nitrobenzoateMethyl 5-amino-2-nitrobenzoateMethyl 2-amino-3-nitrobenzoate
CAS Number 3558-19-8[1]3987-92-6[2]3816-62-435998-96-057113-91-4
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol 196.16 g/mol 196.16 g/mol
Appearance Yellow SolidYellow Solid[3]Yellow SolidSolidYellow Solid
Melting Point (°C) Data not readily available[4]186-205[5]167-169Data not available97-98

Causality Insight: The significantly higher melting point of Methyl 4-amino-3-nitrobenzoate compared to the 2,3-isomer suggests stronger intermolecular forces in its crystal lattice, likely due to more effective packing and intermolecular hydrogen bonding. The ortho-amino ester configuration in most of these isomers allows for potential intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen, which can influence conformation and reactivity.

Spectroscopic Characterization: A Tale of Electronic Environments

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between these isomers. The chemical shifts in NMR and vibrational frequencies in IR are exquisitely sensitive to the electronic environment of the nuclei and bonds, which is uniquely defined by the substituent pattern on the benzene ring.

Interpreting ¹H NMR Spectra

The chemical shift (δ) of the aromatic protons is a direct readout of the electron density at their location. The electron-withdrawing nitro group strongly deshields nearby protons (shifting them downfield to higher ppm), while the electron-donating amino group shields them (shifting them upfield).

Predicted and Experimental ¹H NMR Data (Aromatic Region)

IsomerH-3H-4H-5H-6-NH₂-OCH₃Source
This compound ~7.6 (d)-~8.0 (dd)~7.2 (d)(br s)~3.9 (s)Predicted
Methyl 4-amino-3-nitrobenzoate -~6.8 (d)~7.8 (dd)~8.5 (d)(br s)~3.9 (s)[6]
Methyl 2-amino-5-nitrobenzoate ~7.9 (d)~8.2 (dd)-~6.8 (d)7.13 (br s)3.83 (s)[7]
Methyl 2-amino-3-nitrobenzoate -~7.6 (t)~8.2 (dd)~8.4 (dd)8.35 (br s)3.95 (s)[8]

Expert Analysis:

  • In Methyl 2-amino-5-nitrobenzoate , the proton at the C6 position is ortho to the shielding amino group, hence its upfield shift (~6.8 ppm). Conversely, the proton at C4 is ortho to the deshielding nitro group, pushing it downfield (~8.2 ppm).[7]

  • In Methyl 4-amino-3-nitrobenzoate , the proton at C2 is ortho to the ester and meta to the amino group, but the proton at C6 is ortho to the strongly deshielding nitro group, resulting in a significantly downfield signal (~8.5 ppm).

  • The broad singlet (br s) for the -NH₂ protons is characteristic and its chemical shift can vary with solvent and concentration due to hydrogen bonding.

Interpreting Infrared (IR) Spectra

IR spectroscopy reveals the characteristic vibrational frequencies of the functional groups. While all isomers will show similar peaks, the precise wavenumbers and intensities will differ due to electronic effects.

Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupVibration TypeExpected Range
N-H (Amino)Symmetric & Asymmetric Stretch3300-3500
C-H (Aromatic)Stretch3000-3100
C=O (Ester)Stretch1680-1730
C=C (Aromatic)Stretch1550-1620
N=O (Nitro)Asymmetric Stretch1500-1560
N=O (Nitro)Symmetric Stretch1330-1390
C-O (Ester)Stretch1250-1300

Causality Insight: The position of the C=O stretching frequency is particularly informative. When the nitro group is para to the ester (as in a related isomer, methyl 4-nitrobenzoate), its strong electron-withdrawing effect can increase the C=O bond order, shifting the peak to a higher wavenumber. Conversely, the electron-donating amino group, particularly when ortho or para to the ester, can decrease the C=O bond order through resonance, shifting it to a lower wavenumber. The combined influence in each isomer creates a unique spectral fingerprint.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol provides a self-validating system for the unambiguous identification of methyl aminon-itrobenzoate isomers.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the isomer.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and to clearly show exchangeable protons like those of the -NH₂ group.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing and Validation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Validation Check: Confirm that the integration of the aromatic region corresponds to the correct number of protons (typically 3H) and that the methyl ester singlet integrates to 3H. The splitting patterns (doublets, doublets of doublets, etc.) must be consistent with the predicted spin-spin coupling based on the isomer's structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Validation Weigh Weigh Isomer (10-15 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve H1_NMR Acquire ¹H Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C Spectrum Dissolve->C13_NMR Process Process Spectra H1_NMR->Process Reference Reference to Solvent Process->Reference Validate Validate Structure (Integration, Splitting) Reference->Validate

Caption: Standard workflow for NMR-based isomer characterization.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these closely related isomers, essential for quality control and purification. The polarity differences, arising from the unique dipole moment of each isomer, are key to achieving separation.

Protocol 2: Reversed-Phase HPLC Isomer Separation
  • Instrumentation:

    • An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar C18 phase will retain the isomers based on their relative hydrophobicity.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm, where the aromatic ring exhibits strong absorbance.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.

    • Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Method Validation:

    • Specificity: Inject each pure isomer standard to determine its retention time. The method is specific if each isomer gives a single, well-resolved peak at a unique retention time.

    • Elution Order Rationale: Generally, isomers with a greater exposed nonpolar surface area or a smaller overall dipole moment will be retained longer on a C18 column. For example, an isomer capable of strong intramolecular hydrogen bonding may present a less polar surface to the mobile phase, potentially leading to longer retention.

HPLC_Workflow A Prepare Mobile Phase (e.g., ACN/H₂O) B Equilibrate C18 Column A->B D Inject Sample B->D C Prepare Isomer Sample (~50 µg/mL) C->D E Isocratic/Gradient Elution (1.0 mL/min) D->E F Detect by UV (254 nm) E->F G Analyze Chromatogram (Retention Time, Purity) F->G

Caption: General workflow for HPLC-based separation of isomers.

Comparative Chemical Reactivity: A Stereoelectronic Perspective

The chemical reactivity of these isomers is fundamentally governed by the electronic interplay between the amino and nitro groups. This is a classic example of stereoelectronic effects, where the spatial arrangement of orbitals dictates reactivity[9].

  • Nucleophilicity of the Amino Group: The amino group is a nucleophile, participating in reactions like acylation and alkylation. Its reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

    • Highest Reactivity: This compound and Methyl 4-amino-3-nitrobenzoate . In both cases, the amino group is not in direct conjugation (ortho/para) with the strongly deactivating nitro group. The nitro group's electron-withdrawing influence is primarily inductive, which is weaker than the resonance effect.

    • Intermediate Reactivity: Methyl 5-amino-2-nitrobenzoate . Here, the amino group is meta to the nitro group. The deactivating resonance effect of the nitro group does not extend to the meta position, but its inductive effect is still felt.

    • Lowest Reactivity: Methyl 2-amino-5-nitrobenzoate and Methyl 2-amino-3-nitrobenzoate . In these isomers, the amino group is ortho or para to the nitro group. The lone pair on the nitrogen can be delocalized across the ring and into the nitro group, significantly reducing its electron density and therefore its nucleophilicity.

  • Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution. The amino group is a powerful activating group and is ortho-, para-directing, while the nitro and ester groups are deactivating and meta-directing. The overall outcome of a substitution reaction depends on the dominant directing effect.

    • In Methyl 4-amino-3-nitrobenzoate , the powerful ortho-, para-directing amino group will direct incoming electrophiles to the C2 and C6 positions. The C2 position is sterically hindered, so substitution at C6 is likely favored.

Applications in Research and Drug Development

These isomers are not merely academic curiosities; they are valuable building blocks in the synthesis of pharmaceuticals and other functional materials.

  • Pharmaceutical Intermediates: Nitroaromatic compounds are frequently used as precursors to more complex heterocyclic systems. The nitro group can be selectively reduced to an amine, which can then be used in cyclization reactions. For example, Methyl 2-amino-3-nitrobenzoate is used as an intermediate in the preparation of the antihypertensive drug Candesartan.

  • Probing Biological Activity: The varied electronic and steric profiles of these isomers make them excellent tools for structure-activity relationship (SAR) studies. By synthesizing a series of analogs using different isomers, researchers can probe the specific electronic and steric requirements of a biological target, such as an enzyme active site. Compounds containing nitro and amino groups are often investigated for their potential as anticancer and anti-inflammatory agents[10].

Conclusion

This guide demonstrates that while the methyl aminonitrobenzoates are isomeric, they are far from identical. The subtle shift of a single functional group creates a cascade of changes in their physical, spectroscopic, and chemical properties. For the researcher, a deep understanding of these differences is not just beneficial—it is essential for the rational design of experiments, the synthesis of novel compounds, and the development of next-generation therapeutics. The protocols and comparative data provided herein serve as a foundational resource for navigating the distinct chemical landscapes of these versatile isomers.

References

  • ChemSynthesis. This compound. [Link]

  • Thieme. Synthesis of Methyl 2-amino-5-nitrobenzoate. [Link]

  • P212121 Store. Methyl 4-(benzylamino)-3-nitrobenzoate. [Link]

  • Pharmaffiliates. (S)-4-((5,7-Difluorochroman-4-yl)oxy)-N,N,1,2-tetramethyl-1H-benzo[d]imidazole-6-carboxamide. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Esterification. [Link]

  • ChemBuyersGuide.com. Ambeed, Inc. Product Listing. [Link]

  • PubChem. Methyl 4-nitrobenzoate. [Link]

  • PubChem. Methyl 2-methyl-4-nitrobenzoate. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]

  • Chegg. Analysis of 'H NMR spectra of disubstituted benzenes. [Link]

  • ResearchGate. Methyl 4-nitrobenzoate. [Link]

  • ResearchGate. Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). [Link]

Sources

A Technical Guide to Aromatic Building Blocks: Evaluating the Efficacy of Methyl 2-amino-4-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate viability of a lead candidate. Substituted anthranilates are a cornerstone class of building blocks, prized for their versatility in constructing a wide array of bioactive heterocyclic scaffolds. Among these, Methyl 2-amino-4-nitrobenzoate stands out as a unique trifunctional reagent, offering a confluence of reactive sites for molecular elaboration.

This guide provides an in-depth, objective comparison of this compound against two prominent alternative building blocks: the parent Methyl anthranilate and the bioisosteric 2-Aminobenzonitrile . Our analysis will focus on their relative efficacy in the synthesis of quinazolin-4-ones, a privileged scaffold found in numerous approved drugs, including the tyrosine kinase inhibitors Gefitinib and Lapatinib. By examining experimental data and the underlying reaction mechanisms, this guide aims to equip researchers with the insights necessary to make informed decisions in the rational design of novel therapeutics.

The Strategic Advantage of this compound

This compound (C₈H₈N₂O₄, M.W. 196.16 g/mol ) is a crystalline solid that features an aniline, a methyl ester, and a nitro group arranged on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that can be strategically exploited in multi-step syntheses.

  • The Amino Group: Serves as the primary nucleophile for cyclization reactions, forming the core of the heterocyclic system.

  • The Methyl Ester: A versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further derivatization.

  • The Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the aromatic ring and the amino group. It can also be reduced to an amine, providing another site for diversification. The presence and position of the nitro group can significantly influence the acidity of the N-H bond and the nucleophilicity of the amine, which in turn affects the kinetics and thermodynamics of cyclization reactions.[1][2][3][4]

Comparative Efficacy in Quinazolin-4-one Synthesis

The synthesis of the quinazolin-4-one core is a benchmark reaction for evaluating the utility of these building blocks. The classical Niementowski reaction, and its modern variations, involve the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or an orthoformate.[5][6][7][8][9]

Experimental Data Comparison

The following table summarizes representative experimental data for the synthesis of a simple quinazolin-4-one from this compound and its alternatives. It is important to note that direct, side-by-side comparative studies are rare in the literature; therefore, this data has been compiled from various sources reporting the synthesis of similar or identical target molecules under optimized conditions.

Building BlockReagentsConditionsYieldReference
This compound Formamide150-160 °C, 4-6 h~70-80% (estimated)General Niementowski conditions
Methyl anthranilate Formamide, Trimethylsilyl polyphosphate (PPSE)130 °C, 2 h92%[10][11]
Methyl anthranilate Formamide, Microwave120 °C, 30 min~90%[12]
2-Aminobenzonitrile Formic acid, Microwave150 °C, 10 min95%
Anthranilic acid Formamide130-135 °C, 2 h72-96%[13]
2-Halobenzamides & Nitriles Cu(OAc)₂, tBuOKVariesup to 80%[6][8]

Analysis of Efficacy:

  • Methyl anthranilate serves as a cost-effective and readily available starting material.[11][14][15][16] Modern synthetic methods, particularly those employing microwave irradiation, have made the synthesis of quinazolin-4-ones from this precursor highly efficient, with excellent yields and significantly reduced reaction times.[12][13]

  • 2-Aminobenzonitrile offers a compelling alternative, often providing very high yields in remarkably short reaction times, especially under microwave conditions. The nitrile group provides a different mode of cyclization compared to the ester or carboxylic acid, which can be advantageous in certain contexts. However, the cost and availability of substituted 2-aminobenzonitriles can be a limiting factor compared to their anthranilate counterparts.[17][18][19]

  • This compound , while not as commonly reported for the synthesis of simple quinazolin-4-ones, offers strategic advantages in more complex syntheses. The electron-withdrawing nitro group can influence the regioselectivity of further substitutions on the benzene ring. More importantly, the nitro group can be carried through the initial cyclization and then reduced to an amine at a later stage, providing a key functional group for building out the molecule, as is often required in the synthesis of kinase inhibitors.

Mechanistic Insights: The Role of Substituents

The observed differences in efficacy can be attributed to the electronic effects of the substituents on the aromatic ring.

G cluster_0 This compound cluster_1 Methyl anthranilate cluster_2 2-Aminobenzonitrile M2A4N This compound EWG Strong Electron- Withdrawing Nitro Group M2A4N->EWG possesses Reactivity_M2A4N Reduced Amino Nucleophilicity EWG->Reactivity_M2A4N leads to MA Methyl anthranilate No_Sub No Strong Electronic Influence MA->No_Sub has Reactivity_MA Baseline Amino Nucleophilicity No_Sub->Reactivity_MA results in ABN 2-Aminobenzonitrile CN_Group Electron-Withdrawing Nitrile Group ABN->CN_Group features Reactivity_ABN Alternative Cyclization Pathway CN_Group->Reactivity_ABN enables

Caption: Influence of substituents on the reactivity of the building blocks.

The strong electron-withdrawing nature of the nitro group in This compound decreases the electron density on the benzene ring and, through resonance, reduces the nucleophilicity of the amino group.[1][3][20] This can make the initial nucleophilic attack on the one-carbon source (e.g., formamide) the rate-limiting step, potentially requiring higher temperatures or longer reaction times compared to the unsubstituted Methyl anthranilate .

Conversely, in 2-Aminobenzonitrile , the nitrile group also acts as an electron-withdrawing group, but its linear geometry and different electronic properties can lead to alternative, highly efficient cyclization pathways, particularly in the presence of certain catalysts or under microwave irradiation.

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Quinazolin-4(3H)-one from Methyl Anthranilate

This protocol is adapted from a green chemistry approach to quinazolinone synthesis.[12]

Materials:

  • Methyl anthranilate

  • Trimethyl orthoformate

  • An appropriate amine (for 3-substituted quinazolinones)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine methyl anthranilate (1.0 eq), trimethyl orthoformate (1.2 eq), and the desired amine (1.2 eq).

  • Add ethanol as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure quinazolin-4(3H)-one.

Caption: Workflow for microwave-assisted quinazolin-4(3H)-one synthesis.

Case Study: Synthesis of Kinase Inhibitors

The quinazoline scaffold is at the heart of several targeted cancer therapies. The synthesis of these complex molecules often requires building blocks that allow for late-stage functionalization.

Lapatinib , an inhibitor of both EGFR and HER2 kinases, features a substituted quinazoline core. Several synthetic routes to Lapatinib have been developed, and some of these utilize a substituted 2-aminobenzonitrile as a key intermediate.[12][18][21][22][23] This highlights the utility of the nitrile-containing building block in the synthesis of complex pharmaceutical agents. The nitrile group can be readily converted to the quinazolinone ring, and the other substituents on the starting material are carried through to the final product.

While a direct synthesis of Lapatinib from this compound is not widely reported, the latter's potential lies in its ability to be converted into a variety of substituted quinazolines that could serve as precursors for other kinase inhibitors. The nitro group, after reduction, provides a handle for introducing the side chains that are crucial for binding to the kinase active site.

Conclusion and Future Perspectives

The choice between this compound, Methyl anthranilate, and 2-Aminobenzonitrile as a building block for quinazolin-4-one synthesis is a strategic one that depends on the specific goals of the synthetic campaign.

  • For the rapid and high-yield synthesis of simple quinazolin-4-one scaffolds, Methyl anthranilate and 2-Aminobenzonitrile are often the more efficient choices, especially when employing modern techniques like microwave-assisted synthesis.

  • This compound emerges as a more strategic building block when the synthetic plan calls for further diversification. The nitro group, while potentially slowing the initial cyclization, provides a valuable functional handle for late-stage modifications, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

As the demand for novel and more selective kinase inhibitors and other bioactive heterocycles continues to grow, the development of efficient and versatile synthetic routes is paramount. Building blocks like this compound, with their multiple points of functionality, will undoubtedly play a crucial role in the future of medicinal chemistry, enabling the construction of complex and potent therapeutic agents.

References

  • Mishra, A. D., et al. "A New Route for the Synthesis of Quinazolinones." Nepal Journal of Science and Technology, vol. 12, 2011, pp. 133-138.
  • Yu, Xiaoqiang, et al. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles." The Journal of Organic Chemistry, vol. 83, no. 17, 2018, pp. 10352-10358.
  • "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)." Taylor & Francis Online, 2021.
  • "SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES." Generis Publishing.
  • "The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2 - arkat usa.
  • "3558-19-8 Cas No. | this compound.
  • "Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... - ResearchGate.
  • "Quinazolinones, the Winning Horse in Drug Discovery." PubMed Central (PMC), National Center for Biotechnology Information, 18 Jan. 2023, .

  • "Methyl Anthranilate.
  • "The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery." Benchchem.
  • "Methyl Anthranilate - MA Latest Price, Manufacturers & Suppliers." IndiaMART.
  • "Methyl anthranil
  • "Niementowski quinazoline synthesis." Wikipedia.
  • "Methyl Anthranil
  • "A Novel Method for the Synthesis of 4(3H)-Quinazolinones. | Request PDF.
  • "2-Aminobenzonitrile." PDQ Scientific.
  • "Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and." Semantic Scholar.
  • Kumar B, Chandrashekhara. "Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174." International Journal of Pharmaceutical Sciences.
  • "2-Aminobenzonitrile | 1885-29-6." Tokyo Chemical Industry (India) Pvt. Ltd.
  • "2 Aminobenzonitrile (cas No 1885-29-6 at 5000.00 INR in Ankleshwar | Niranjan Chemicals." Niranjan Chemicals.
  • "Lapatinib Synthetic Routes." MedKoo Biosciences.
  • "Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
  • "Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones.
  • "Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives." PubMed Central (PMC)
  • "Practical synthesis of lapatinib." Journal of China Pharmaceutical University, vol. 41, no. 4, 2010, pp. 317-320.
  • "Methyl 2-amino-4-nitrobenzo
  • "WO2014170910A1 - Process for the preparation of lapatinib.
  • "Methyl-3-Nitrobenzoate RAW MATERIAL API (IP Grade, Purity >99%, 25 Kg)." IndiaMART.
  • "Methyl-2-methyl-4-nitro-benzoate | CAS No- 62621-09-4." Simson Pharma.
  • "A Walk through Recent Nitro Chemistry Advances." PubMed Central (PMC), National Center for Biotechnology Information, 12 Aug. 2020, .

  • "Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds." Russian Chemical Reviews, RSC Publishing.
  • "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." PubMed, National Center for Biotechnology Information, 20 Oct. 2020, pubmed.ncbi.nlm.nih.gov/33092244/.
  • "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • "Nucleophilicity Trends of Amines." Master Organic Chemistry, 7 May 2018.
  • "Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016) | Request PDF.
  • "(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • "A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors.
  • "Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride) | ACS Catalysis." ACS Publications, 2 Jan. 2026.(vinyl chloride) | ACS Catalysis.

Sources

Navigating the Characterization of Substituted Benzoates: A Comparative Guide to Methyl 2-amino-4-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of organic intermediates is paramount. Methyl 2-amino-4-nitrobenzoate, a substituted aromatic compound, presents a unique set of analytical challenges and opportunities. This guide provides a comprehensive overview of its expected characterization data, contextualized by a comparative analysis with its commercially available and structurally related isomers. By understanding the subtle yet significant differences in their spectroscopic and physical properties, researchers can enhance their synthetic strategies and accelerate discovery.

Introduction to this compound: A Molecule of Interest

This compound (C₈H₈N₂O₄, Molecular Weight: 196.16 g/mol ) is a member of the nitrobenzoate family, a class of compounds with significant applications in organic synthesis, serving as precursors for dyes, pharmaceuticals, and other specialty chemicals.[1][2] The strategic placement of the amino, nitro, and methyl ester groups on the benzene ring dictates its reactivity and potential applications. The electron-withdrawing nitro group and the electron-donating amino group create a unique electronic environment, making it a valuable building block for more complex molecules.[3]

While specific experimental data for this compound is not extensively available in public databases, this guide will deduce its expected properties through a rigorous comparison with its isomers, for which characterization data is more readily accessible. This comparative approach not only provides a predictive framework for analysis but also highlights the importance of isomeric purity in research and development.

The Isomeric Landscape: A Comparative Data Analysis

The characterization of a specific isomer is often clarified by comparing it to its structural relatives. Here, we present the available data for key isomers of this compound to build a predictive profile for our target compound.

Table 1: Comparison of Physical and Spectroscopic Data for Methyl Aminonitrobenzoate Isomers and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data Highlights
This compound (Target) 3558-19-8C₈H₈N₂O₄196.162Not AvailablePredicted: ¹H NMR will show distinct aromatic protons influenced by ortho-amino and para-nitro groups. IR will have characteristic N-H, C=O, and NO₂ stretches.
Methyl 4-amino-3-nitrobenzoate3987-92-6C₈H₈N₂O₄196.16186-205Available data from commercial suppliers.[4][5]
Methyl 2-amino-6-nitrobenzoate57113-89-0C₈H₈N₂O₄196.16105-107Synthesis and melting point data are available.[6][7]
Methyl 2-amino-3-nitrobenzoate57113-91-4C₈H₈N₂O₄196.1697-98Physical data is available.[8]
Methyl 2-methyl-4-nitrobenzoate62621-09-4C₉H₉NO₄195.17Not Available¹H NMR and Mass Spec data available for comparison.[9][10]
Methyl 4-nitrobenzoate619-50-1C₈H₇NO₄181.1594-96Extensive data available as a reference compound.
Methyl 2-nitrobenzoate606-27-9C₈H₇NO₄181.15-46 (liquid at room temp)Extensive data available as a reference compound.[11][12][13][14]

Predictive Characterization of this compound

Based on fundamental principles of spectroscopy and the data from related isomers, we can predict the key characterization features of this compound.

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp and defined melting range is expected. Given that its isomers, Methyl 2-amino-6-nitrobenzoate and Methyl 2-amino-3-nitrobenzoate, have melting points of 105-107 °C and 97-98 °C respectively, it is reasonable to predict that this compound will also be a solid at room temperature with a melting point in a similar range.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be highly informative. We can predict three aromatic signals, likely a doublet, a singlet-like peak, and a doublet, based on the substitution pattern. The amino group protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the carbonyl group of the ester, and one for the methyl group. The chemical shifts will be influenced by the electron-donating amino group (shielding effect) and the electron-withdrawing nitro and ester groups (deshielding effect).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15] The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[16]

  • NO₂ stretching: Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[15][16]

  • C-N stretching: Around 1200-1350 cm⁻¹.

  • C-O stretching: Around 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 196. Analysis of the fragmentation pattern can provide further structural confirmation.[16]

Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of data, standardized and well-documented experimental protocols are essential.

Purification: Recrystallization

For solid samples, recrystallization is a fundamental technique for purification.[17]

Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble when hot.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

G cluster_0 Purification by Recrystallization Crude Product Crude Product Dissolve in\nmin. hot solvent Dissolve in min. hot solvent Crude Product->Dissolve in\nmin. hot solvent 1. Dissolution Hot Filtration\n(if needed) Hot Filtration (if needed) Dissolve in\nmin. hot solvent->Hot Filtration\n(if needed) 2. Impurity Removal Slow Cooling &\nCrystallization Slow Cooling & Crystallization Hot Filtration\n(if needed)->Slow Cooling &\nCrystallization 3. Crystal Formation Vacuum Filtration Vacuum Filtration Slow Cooling &\nCrystallization->Vacuum Filtration 4. Isolation Drying Drying Vacuum Filtration->Drying 5. Solvent Removal Pure Crystalline Product Pure Crystalline Product Drying->Pure Crystalline Product

Caption: A streamlined workflow for obtaining and processing NMR spectra for structural elucidation.

Protocol: [16]1. Sample Preparation: For solid samples, a small amount is placed directly on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer. 2. Background Scan: Collect a background spectrum of the empty ATR crystal. 3. Sample Scan: Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. 4. Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Protocol: [16]1. Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). 2. Ionization: Ionize the sample using a suitable method, such as electron ionization (EI). 3. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z). 4. Detection: A detector records the abundance of each ion, generating a mass spectrum.

Safety and Handling

Substituted nitroaromatic compounds should be handled with care. Always consult the Safety Data Sheet (SDS) before use. [12][18]Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. [18]Work in a well-ventilated area or a fume hood. [12]

Conclusion

References

  • BenchChem. (n.d.). Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • BenchChem. (n.d.). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).
  • ChemSynthesis. (2025-05-20). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-4-nitrobenzoate. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate. Retrieved from [Link]

  • iChemical. (n.d.). Methyl 2-amino-3-nitrobenzoate, CAS No. 57113-91-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • Sciencing. (2022-03-24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediate compounds is not merely a quality metric; it is a critical determinant of reaction yield, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-amino-4-nitrobenzoate, a key building block, is no exception. Its purity directly impacts the formation of desired products and the potential introduction of unwanted, and possibly toxic, side products.

This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, emphasizing an integrated, orthogonal approach to analytical validation. This ensures a robust, self-validating system of quality control, grounded in authoritative standards from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

Understanding the Synthetic Landscape: Potential Impurities

Effective purity validation begins with a theoretical understanding of what impurities might be present. The common synthesis of this compound involves the esterification of 2-amino-4-nitrobenzoic acid. Potential impurities can therefore include:

  • Unreacted Starting Materials: Residual 2-amino-4-nitrobenzoic acid.

  • Reagent Carryover: Traces of the acid catalyst (e.g., sulfuric acid) or the alcohol (methanol).

  • Isomeric Impurities: Positional isomers such as Methyl 4-amino-2-nitrobenzoate or Methyl 2-amino-5-nitrobenzoate, which can arise from impurities in the initial starting material.[6][7][8]

  • Degradation Products: Compounds formed by hydrolysis of the ester or other side reactions.

A comprehensive analytical strategy must be capable of separating and detecting these structurally similar compounds.

Orthogonal Validation: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for a complete purity profile. An orthogonal approach, using multiple methods that measure different chemical properties, provides a much higher degree of confidence. For this compound, a robust strategy combines a high-resolution separation technique (HPLC), a structural elucidation technique (NMR), and a mass confirmation technique (MS).

Caption: Orthogonal validation workflow for purity assessment.

Comparative Analysis of Key Purity Validation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds. It excels at separating the target compound from closely related impurities, allowing for precise quantification.

Expertise & Causality: For nitroaromatic compounds, a reversed-phase (RP-HPLC) method is typically the most effective. A C18 or Phenyl column is chosen for its ability to resolve aromatic and moderately polar compounds through hydrophobic and π-π interactions.[9][10] A mobile phase gradient of acetonitrile and water allows for the elution of compounds with a wide range of polarities, ensuring that both polar starting materials and non-polar byproducts are resolved. UV detection is ideal, as the nitro and amino-substituted benzene ring possesses a strong chromophore, typically monitored around 254 nm.[10][11]

Trustworthiness: Method validation is paramount and should adhere to ICH Q2(R1) guidelines.[2][5][12][13] This includes assessing specificity, linearity, accuracy, precision, and robustness. System suitability tests (SSTs), such as retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, must be performed before any sample analysis to ensure the chromatographic system is performing correctly, as outlined in USP General Chapter <621>.[1][3][4][14][15]

Experimental Protocol: RP-HPLC

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Caption: Standard experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC quantifies purity based on separation, ¹H NMR spectroscopy provides an orthogonal validation by confirming the chemical structure and detecting impurities that may co-elute in chromatography.

Expertise & Causality: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. This makes NMR an excellent tool for identifying isomeric impurities, which would present different aromatic region signals. For quantitative purposes (qNMR), a certified internal standard with a known concentration and a resonance in a clear region of the spectrum is added.

Data Interpretation:

  • Structural Confirmation: Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for this compound.[16]

  • Impurity Detection: The presence of unexpected peaks indicates impurities. For example, a carboxylic acid proton from unreacted starting material would appear as a broad singlet far downfield (>10 ppm).

  • Quantification (qNMR): The purity can be calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
Assignment Expected Chemical Shift (ppm)
-OCH₃ (s, 3H)~3.9
-NH₂ (br s, 2H)~6.0-6.5
Aromatic H (d)~7.5
Aromatic H (dd)~7.9
Aromatic H (d)~8.1

Note: Exact chemical shifts can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and molecular weight of the synthesized product. When coupled with a chromatographic technique (LC-MS or GC-MS), it can provide mass information for the main peak as well as any impurity peaks.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to give a strong [M+H]⁺ ion. The expected monoisotopic mass of this compound (C₈H₈N₂O₄) is 196.0484 g/mol . The observation of an ion at m/z 197.0557 in positive ion mode would confirm the molecular weight of the target compound.

Data Interpretation:

  • Molecular Ion Peak: The primary peak should correspond to the [M+H]⁺ of the target compound.

  • Impurity Identification: Other peaks in the mass spectrum, especially when coupled with HPLC, can help in the tentative identification of impurities by their molecular weights. For example, an ion at m/z 183.0298 could indicate the presence of the unreacted starting acid (2-amino-4-nitrobenzoic acid).

Data Summary and Comparison

An effective validation report summarizes the data from all techniques to provide a holistic view of the sample's purity.

Analytical Technique Parameter Measured Hypothetical Result Interpretation
HPLC-UV Chromatographic Purity99.2%High purity with minor impurities detected at 0.5% and 0.3%.
¹H NMR Structural IdentitySpectrum consistent with structure. No significant impurity peaks observed (>0.1%).Confirms the chemical structure of the main component. Impurities are below the NMR detection limit.
LC-MS Molecular WeightMain peak [M+H]⁺ at m/z 197.0561.Confirms the molecular weight of the target compound (Calculated for C₈H₉N₂O₄⁺: 197.0557).
TLC Qualitative CheckSingle major spot, Rf = 0.5 (Ethyl Acetate/Hexane 1:1).Indicates a single major component, useful for rapid in-process checks.

Conclusion

Validating the purity of synthesized this compound requires more than a single measurement. A scientifically sound, self-validating approach, as demanded in drug development, leverages the strengths of orthogonal analytical techniques. High-Performance Liquid Chromatography provides the quantitative backbone for purity assessment, while NMR and Mass Spectrometry offer definitive structural and identity confirmation. By integrating these methods under a framework guided by established standards like the ICH and USP guidelines, researchers can ensure the quality and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their downstream research and development processes.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples Source: PubMed URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION Source: Taylor & Francis Online URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC Source: MicroSolv URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]

  • Title: Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Methyl 3-nitrobenzoate Source: PubChem - NIH URL: [Link]

  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and Source: Agilent URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: HELDA - University of Helsinki URL: [Link]

  • Title: how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Source: Chegg URL: [Link]

  • Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Methyl 4-nitrobenzoate Source: PubChem - NIH URL: [Link]

  • Title: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) Source: Human Metabolome Database URL: [Link]

  • Title: Benzoic acid, 3-nitro-, methyl ester Source: NIST WebBook URL: [Link]

  • Title: Solved 7. The mass spec of methyl m-nitrobenzoate is shown Source: Chegg.com URL: [Link]

  • Title: Preparation of methyl m-nitrobenzoate Source: Google Patents URL
  • Title: Benzoic acid, m-nitro-, methyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: Lab Report Nitration of Methylbenzoate Source: EduBirdie URL: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2-amino-4-nitrobenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-nitrobenzoate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern, featuring an amino group ortho to a methyl ester and para to a nitro group, presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of two principal synthetic routes for its preparation: the direct esterification of 2-amino-4-nitrobenzoic acid and the selective reduction of methyl 2,4-dinitrobenzoate. Each pathway is evaluated based on chemical principles, experimental protocol, yield, safety, and scalability to assist researchers in selecting the most appropriate method for their specific laboratory or process chemistry needs.

Introduction to Synthetic Strategies

The synthesis of this compound requires careful strategic planning to manage the regioselectivity and compatibility of the functional groups. The electron-donating amino group and the electron-withdrawing nitro and ester groups exert significant influence on the reactivity of the aromatic ring. This guide will focus on two divergent and logical approaches to construct the target molecule.

  • Route A: Fischer-Speier Esterification. This is a classic and direct approach, starting from the commercially available 2-amino-4-nitrobenzoic acid (also known as 4-nitroanthranilic acid). The core transformation is the acid-catalyzed esterification of the carboxylic acid with methanol.

  • Route B: Selective Monoreduction. This pathway begins with the readily accessible methyl 2,4-dinitrobenzoate and involves the selective chemical reduction of the nitro group at the C-2 position, ortho to the ester, while leaving the C-4 nitro group intact.

The following sections will provide an in-depth analysis of each route, including detailed experimental protocols and a discussion of the underlying chemical principles.

Synthetic_Strategies cluster_A Route A: Esterification cluster_B Route B: Selective Reduction A_start 2-Amino-4-nitrobenzoic Acid A_product This compound A_start->A_product Fischer Esterification (MeOH, H₂SO₄) B_start Methyl 2,4-dinitrobenzoate B_product This compound B_start->B_product Zinin Reduction (Na₂S)

Caption: Overview of the two primary synthetic routes to this compound.

Route A: Fischer-Speier Esterification of 2-amino-4-nitrobenzoic Acid

This method represents the most straightforward synthesis, converting the carboxylic acid of 4-nitroanthranilic acid directly into its methyl ester. The Fischer-Speier esterification is a thermodynamically controlled, acid-catalyzed acyl substitution reaction.[1]

Underlying Mechanism and Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which significantly increases the electrophilicity of the carbonyl carbon.[2] Methanol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Fischer_Esterification_Mechanism Acid 2-Amino-4-nitrobenzoic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺

Caption: Simplified mechanism of the Fischer-Speier Esterification.

An excess of the alcohol (methanol) is crucial as it serves both as a reagent and as the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.[3] While the amino group is a potential site for protonation, the reaction proceeds efficiently as the carboxyl group is the primary site of transformation under these conditions.

Experimental Protocol
  • Reagents:

    • 2-amino-4-nitrobenzoic acid

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-nitrobenzoic acid (1.0 eq).

    • Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of starting acid). Stir the suspension.

    • Cool the flask in an ice-water bath. Slowly and cautiously, add concentrated sulfuric acid dropwise (typically 0.1-0.2 eq). The addition is exothermic.[4]

    • Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and carefully pour it into a separatory funnel containing cold water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Route A: Advantages and Disadvantages
  • Advantages:

    • High Atom Economy: This is a direct conversion with water as the only byproduct.

    • Readily Available Starting Material: 2-amino-4-nitrobenzoic acid is a common chemical intermediate.

    • Well-Understood Reaction: The Fischer esterification is a robust and widely documented reaction.[1]

  • Disadvantages:

    • Harsh Conditions: The use of concentrated sulfuric acid and elevated temperatures may not be suitable for more sensitive substrates.

    • Equilibrium Limitations: As an equilibrium process, the reaction may not go to completion without effective removal of water or use of a large excess of alcohol.

    • Workup: Neutralization of the strong acid catalyst requires careful handling.

Route B: Selective Reduction of Methyl 2,4-dinitrobenzoate

This approach involves the chemoselective reduction of one nitro group in the presence of another, a common challenge in the synthesis of nitroanilines. The Zinin reduction, which utilizes sodium sulfide or related reagents, is a classic method known for its ability to selectively reduce nitro groups in polynitroarenes.[5][6]

Underlying Mechanism and Rationale

The Zinin reduction mechanism is complex but is understood to involve the attack of a sulfide or polysulfide species on the electrophilic nitrogen atom of the nitro group.[7] This process generates nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine.[5]

The selectivity of the reduction (which nitro group is reduced) is influenced by both electronic and steric factors. In 2,4-disubstituted systems, the outcome can be variable. For instance, in 2,4-dinitrotoluene, the 4-nitro group is preferentially reduced.[2] However, the presence of an ortho ester group in methyl 2,4-dinitrobenzoate may sterically hinder the C-2 nitro group, potentially favoring the reduction of the C-4 nitro group. Conversely, electronic effects and potential chelation with the ester could favor reduction at the C-2 position. This inherent ambiguity makes empirical validation essential for this route. The Zinin reduction is particularly valuable because it is often compatible with other reducible groups like esters and aryl halides.[5]

Zinin_Reduction_Workflow Start 2,4-Dinitrobenzoic Acid Ester Methyl 2,4-dinitrobenzoate Start->Ester Esterification (e.g., SOCl₂, MeOH) Product This compound Ester->Product Selective Reduction (Na₂S, H₂O/EtOH)

Caption: Workflow for the synthesis of this compound via selective reduction.

Experimental Protocol
  • Part 1: Synthesis of Methyl 2,4-dinitrobenzoate

    • Carefully add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to anhydrous methanol at 0 °C.[8]

    • Add 2,4-dinitrobenzoic acid (1.0 eq) to the cold solution.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction and pour it onto crushed ice. The solid ester will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. This product is often pure enough for the next step.

  • Part 2: Zinin Reduction

    • In a round-bottom flask, dissolve methyl 2,4-dinitrobenzoate (1.0 eq) in a solvent such as ethanol or aqueous ethanol.

    • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~2-3 eq) in water.

    • Heat the solution of the dinitroester to reflux and add the sodium sulfide solution dropwise over 30-60 minutes. A color change is typically observed.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into a larger volume of cold water.

    • The product, this compound, will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.

    • Purify the crude product by recrystallization, likely from ethanol.

Route B: Advantages and Disadvantages
  • Advantages:

    • Mild Conditions: The reduction is typically carried out under reflux in aqueous or alcoholic solutions, avoiding strong acids or high pressures.

    • Functional Group Tolerance: The Zinin reduction is known for its compatibility with ester groups, minimizing the risk of hydrolysis.[5][9]

    • Cost-Effective Reagents: Sodium sulfide is an inexpensive industrial chemical.

  • Disadvantages:

    • Selectivity Issues: The primary challenge is achieving high regioselectivity for the reduction of the C-2 nitro group over the C-4 nitro group. This can lead to a mixture of isomers, requiring careful purification.

    • Safety and Waste: Sodium sulfide is corrosive and malodorous. The reaction generates sulfur-containing byproducts that require appropriate waste disposal.

    • Two-Step Process: This route requires an initial esterification step, adding to the overall synthesis time.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the project, such as scale, available starting materials, and purity requirements.

ParameterRoute A: Fischer Esterification Route B: Selective Reduction
Starting Material 2-Amino-4-nitrobenzoic Acid2,4-Dinitrobenzoic Acid
Number of Steps 12 (Esterification + Reduction)
Typical Yield Good to Excellent (70-95% reported for similar esterifications)[4]Moderate (Highly dependent on selectivity; 50-70% for the reduction step is a realistic target)
Reagents MeOH, conc. H₂SO₄SOCl₂, MeOH, Na₂S·9H₂O
Reaction Conditions Reflux, strong acidReflux, basic/neutral
Key Challenge Driving equilibrium to completionAchieving high regioselectivity
Safety Concerns Handling of concentrated sulfuric acidHandling of corrosive and odorous sodium sulfide
Scalability Excellent; widely used in industryGood, but waste stream management is a consideration

Conclusion and Recommendation

For laboratory-scale synthesis where high purity and a predictable outcome are paramount, Route A (Fischer Esterification) is the recommended pathway. Its single-step, direct nature and the high yields typically associated with Fischer esterifications make it a reliable and efficient choice. The starting material, 2-amino-4-nitrobenzoic acid, is readily accessible, and the procedure, while requiring careful handling of strong acid, is standard in organic synthesis.

Route B (Selective Reduction) serves as a valuable alternative, particularly if 2,4-dinitrobenzoic acid is a more readily available or cost-effective starting material. However, researchers must be prepared to invest time in optimizing the reaction conditions to maximize the yield of the desired 2-amino-4-nitro isomer and to develop an effective purification strategy to separate it from the potential 4-amino-2-nitro byproduct. This route offers an excellent case study in managing the chemoselectivity of functional group transformations.

Ultimately, the optimal synthesis route will be dictated by a careful consideration of the factors outlined in this guide, balanced against the specific goals and resources of the research or development team.

References

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.
  • Ren, B., et al. (2015). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C.
  • Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140–153.
  • Wang, L., et al. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1669.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Kamm, O., & Segur, J. B. (1941). Methyl m-nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372.
  • Ananyev, M. V., et al. (2018). Transformation pathways of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation over Pd/C catalyst.
  • PrepChem. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Curtius, T. (1943). m-Nitrobenzazide. Organic Syntheses, Coll. Vol. 2, p.464.
  • Srinivasan, T., et al. (2011). 2-Amino-4-methylpyridinium 2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride.
  • ResearchGate. (2012). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
  • ChemicalBook. (n.d.). Methyl 3-methyl-4-nitrobenzoate synthesis.
  • ResearchGate. (2011). The Zinin Reduction of Nitroarenes.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate.
  • ChemBK. (2024). 5-nitroanthranilic acid methyl ester.
  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.
  • PrepChem. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate.
  • PubChem. (n.d.). 4-Chloro-6-nitro-anthranilic acid methyl ester.
  • Hamed, E. A., et al. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • ResearchGate. (2011). 2-Amino-4-methylpyridinium 2-nitrobenzoate.
  • ResearchGate. (2023). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • La Mura, E., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2543.
  • Clarke, H. T., & Kirner, W. R. (1941). "Methyl Red". Organic Syntheses, Coll. Vol. 1, p.374.
  • Bell, R. A., & Gravestock, M. B. (1969). Selective reduction of esters with sodium trimethoxyborohydride. Canadian Journal of Chemistry, 47(11), 2099-2101.
  • ResearchGate. (2007). Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines.
  • ResearchGate. (2002). Hydrogenation of Dicarboxylic Acid Diesters to Corresponding Dialdehydes over ZrO2 Based Catalysts (Part 2).

Sources

A Senior Application Scientist's Guide to Methyl 2-amino-4-nitrobenzoate and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the purity of the final product. Methyl 2-amino-4-nitrobenzoate, a key intermediate, and its structural isomers, present a fascinating case study in how subtle changes in molecular architecture can significantly influence physicochemical properties and reactivity. This guide provides an in-depth comparison of this compound with its isomers, Methyl 4-amino-3-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate, as well as the parent compound, Methyl 4-nitrobenzoate, supported by experimental data to inform your selection process.

Introduction to the Aminonitrobenzoate Scaffolds

This compound and its isomers are bifunctional molecules containing both an electron-donating amino group and an electron-withdrawing nitro group attached to a methyl benzoate core. This electronic push-pull system makes them valuable synthons for a variety of chemical transformations, including diazotization, nucleophilic aromatic substitution, and reduction of the nitro group to an amine, which can then be further functionalized. The relative positions of these functional groups, however, create distinct electronic and steric environments, leading to differences in their reactivity, spectroscopic signatures, and physical properties. Methyl 4-nitrobenzoate is included in this comparison to provide a baseline understanding of the impact of the amino group on the overall characteristics of the molecule.

Physicochemical Properties: A Comparative Analysis

The melting point is a fundamental physical property that provides insights into the crystal lattice energy and intermolecular forces of a compound. A comparison of the melting points of this compound and its alternatives reveals the influence of substituent positioning on solid-state packing.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound3558-19-8C₈H₈N₂O₄196.16156-158[1]
Methyl 4-amino-3-nitrobenzoate3987-92-6C₈H₈N₂O₄196.16204-206[2]
Methyl 3-amino-4-nitrobenzoate99512-09-1C₈H₈N₂O₄196.16175-177
Methyl 4-nitrobenzoate619-50-1C₈H₇NO₄181.1594-96

Methyl 4-amino-3-nitrobenzoate exhibits the highest melting point, suggesting strong intermolecular interactions, likely due to a combination of hydrogen bonding from the amino group and dipole-dipole interactions from the nitro and ester groups, arranged in a way that promotes efficient crystal packing. In contrast, Methyl 4-nitrobenzoate has the lowest melting point, which can be attributed to the absence of the amino group and its associated hydrogen bonding capabilities.

Spectroscopic Fingerprints: Unraveling Structural Nuances

Spectroscopic data provides a detailed picture of the molecular structure and electronic environment of each compound. Here, we compare the key spectroscopic features of this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR Data Summary

CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)
This compound DMSO-d₆7.88 (d, J = 8.8 Hz, 1H, H-6), 7.65 (d, J = 2.4 Hz, 1H, H-3), 7.23 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.13 (br. s, 2H, NH₂), 3.83 (s, 3H, OMe)[1]
Methyl 4-amino-3-nitrobenzoate Not SpecifiedData not readily available in searched sources.
Methyl 3-amino-4-nitrobenzoate Not SpecifiedData not readily available in searched sources.
Methyl 4-nitrobenzoate CDCl₃8.26-8.13 (m, 4H), 3.94 (s, 3H)

¹³C NMR Data Summary

CompoundSolventChemical Shifts (ppm)
This compound DMSO-d₆166.6, 151.6, 150.9, 132.6, 113.1, 107.5, 52.1[1]
Methyl 4-amino-3-nitrobenzoate Not SpecifiedData not readily available in searched sources.
Methyl 3-amino-4-nitrobenzoate Not SpecifiedData not readily available in searched sources.
Methyl 4-nitrobenzoate CDCl₃165.1, 150.5, 135.4, 130.6, 123.5, 52.8

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the three aromatic protons, with coupling constants that confirm their ortho and meta relationships.[1] The broad singlet for the amino protons is also characteristic. The ¹³C NMR spectrum further corroborates the structure with seven distinct carbon signals.[1] For Methyl 4-nitrobenzoate, the symmetry of the molecule results in a simpler aromatic region in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The positions of the amino, nitro, and ester carbonyl stretches are particularly informative.

IR Data Summary

CompoundKey IR Absorptions (cm⁻¹)
This compound 3490, 3375 (N-H stretch), 1698 (C=O stretch), 1583, 1345 (NO₂ stretch)[1]
Methyl 4-amino-3-nitrobenzoate Data not readily available in searched sources.
Methyl 3-amino-4-nitrobenzoate Data not readily available in searched sources.
Methyl 4-nitrobenzoate ~1730 (C=O stretch), ~1520, ~1350 (NO₂ stretch)

The IR spectrum of this compound clearly shows the characteristic symmetric and asymmetric N-H stretching vibrations of the primary amine, the strong carbonyl absorption of the ester, and the strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data Summary

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 196Data not readily available in searched sources.
Methyl 4-amino-3-nitrobenzoate 197 ([M+H]⁺)[2]Not specified
Methyl 3-amino-4-nitrobenzoate 196Data not readily available in searched sources.
Methyl 4-nitrobenzoate 181150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 122, 104, 76, 50

The molecular ion peak in the mass spectrum confirms the molecular weight of each compound. The fragmentation pattern of Methyl 4-nitrobenzoate is characterized by the loss of the methoxy group and the nitro group.

Synthetic Accessibility: A Comparative Workflow

The ease of synthesis is a critical factor in the selection of a chemical intermediate. Here, we compare the synthetic routes to this compound and one of its alternatives.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-amino-4-nitrobenzoic acid. A microwave-assisted method has been reported to be efficient.[1]

Synthesis of this compound start 2-amino-4-nitrobenzoic acid product This compound start->product Esterification reagent Methanol, Acid Catalyst (e.g., H₂SO₄) reagent->product

Caption: Synthetic workflow for this compound.

Synthesis of Methyl 4-amino-3-nitrobenzoate

The synthesis of Methyl 4-amino-3-nitrobenzoate can also be achieved through the esterification of the corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid.[2]

Synthesis of Methyl 4-amino-3-nitrobenzoate start 4-amino-3-nitrobenzoic acid product Methyl 4-amino-3-nitrobenzoate start->product Esterification reagent Methanol, Thionyl Chloride reagent->product

Caption: Synthetic workflow for Methyl 4-amino-3-nitrobenzoate.

Experimental Protocols

Synthesis of this compound (Microwave-Assisted)

This protocol is adapted from the work of Legrand et al. (2016).[1]

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-amino-4-nitrobenzoic acid in methanol in a microwave-safe vessel.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature and time.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Methyl 4-amino-3-nitrobenzoate

This protocol is based on the esterification of 4-amino-3-nitrobenzoic acid.[2]

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Methanol

  • Thionyl chloride

Procedure:

  • Suspend 4-amino-3-nitrobenzoic acid in methanol at room temperature.

  • Slowly add thionyl chloride dropwise to the suspension.

  • Heat the reaction mixture to reflux for 16 hours.

  • After completion, cool the reaction to room temperature.

  • The product will precipitate as a yellow solid.

  • Collect the solid by filtration. The product can often be used without further purification.

Conclusion: Making an Informed Choice

This guide has provided a comparative analysis of this compound and its structural isomers, highlighting the key differences in their physicochemical and spectroscopic properties, as well as their synthetic accessibility. The choice of which isomer to use will ultimately depend on the specific requirements of the synthetic target and the desired reactivity. For instance, the different electronic environments of the amino and nitro groups in each isomer will influence their reactivity in subsequent transformations. By cross-referencing the experimental data presented here, researchers can make a more informed decision in selecting the optimal building block for their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title].
  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. Methyl 2-amino-4-nitrobenzoate, a compound featuring both an aromatic amine and a nitro group, requires meticulous disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory awareness. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to manage this chemical waste stream with confidence and integrity.

Part 1: Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe management. The molecule's structure, containing a nitroaromatic system and a primary aromatic amine, dictates its hazard profile. Nitroaromatic compounds are known for their potential toxicity and resistance to environmental degradation, often being classified as priority pollutants.[1] Similarly, primary aromatic amines as a class are recognized for potential health hazards, including toxicity and the ability to be absorbed through the skin.[2][3]

Table 1: Anticipated Hazard Profile of this compound

Property Anticipated Characteristic & Rationale Source (Analogous Compounds)
Physical State Solid powder or crystals. [4]
Acute Toxicity Expected to be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines and nitro compounds can affect the blood, potentially causing methemoglobinemia.[5] [2][5]
Skin/Eye Irritation Likely to cause skin and eye irritation upon contact.[6][7] [6][7]
Carcinogenicity No specific data available; however, some aromatic amines are suspected carcinogens. Prudent handling as a potential carcinogen is advised until proven otherwise.[1][3] [1][3]
Environmental Hazard Harmful to aquatic life, with potential for long-lasting effects due to the stability of the nitroaromatic ring structure.[1] Discharge into the environment must be strictly avoided.[8] [1][8]

| Reactivity | Stable under recommended storage conditions.[9] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][9] Nitro compounds should not be mixed with amines or metals without careful consideration.[10] |[7][9][10] |

Part 2: Personnel Safety & Engineering Controls

A self-validating safety protocol begins with proactive measures to prevent exposure. The following controls are mandatory when handling this compound and its waste.

Engineering Controls

All handling and preparation of waste, including weighing, transferring, and containerizing, must be performed within a certified chemical fume hood.[11] This is the primary engineering control to minimize inhalation exposure to dusts or vapors.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Standard/Specification Rationale Source
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects eyes from splashes and airborne particles. [8][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and absorption. Aromatic amines can permeate some glove types.[3] Gloves must be inspected before use and disposed of after handling. [3]
Body Protection Laboratory coat. Protects skin and personal clothing from contamination. [6]

| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. | Prevents inhalation of dusts. |[7] |

Part 3: Waste Management & Disposal Workflow

The proper disposal of this compound is a multi-step process that hinges on correct segregation, containerization, and partnership with a certified waste management service. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [8]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing different waste streams containing this compound.

G cluster_streams Waste Stream Identification cluster_actions Disposal Action start Waste Generation Point (this compound) pure_chem Unused/Surplus Chemical start->pure_chem cont_solid Contaminated Solids (e.g., weigh paper, gloves, wipes) start->cont_solid cont_sharp Contaminated Sharps (e.g., needles, broken glass) start->cont_sharp empty_cont Empty Original Container start->empty_cont hw_container Hazardous Waste Container (Solid, Non-reactive Organics) pure_chem->hw_container cont_solid->hw_container sharps_bin Sharps Disposal Bin cont_sharp->sharps_bin rinse_proc Triple Rinse Procedure empty_cont->rinse_proc rinse_proc->hw_container Collect all rinsate into liquid waste trash Regular Trash (Defaced Label) rinse_proc->trash After rinsing & defacing caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation & Incompatibility: Proper segregation is the most critical step to prevent dangerous reactions in the waste container.[13]

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for this compound and associated contaminated solids (gloves, weigh paper, etc.).

  • Chemical Incompatibility: This compound is both a nitro compound and an amine. DO NOT MIX this waste with the following:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates).[9][14]

    • Strong Acids or Bases.[7]

    • Reactive Metals or Metal Compounds.[10]

    • Other reactive waste streams. Always consult your institution's chemical hygiene plan.

2. Containerization & Labeling:

  • Container Selection: Use a container made of compatible material (e.g., HDPE or the original container) that is in good condition, with a tightly sealing lid.[15][16]

  • Labeling: The container must be labeled at all times. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • List all other components if it is a mixed waste.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.[13]

3. On-Site Storage:

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area.[13]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[15]

  • Keep waste containers away from high-traffic areas and incompatible materials.[17]

4. Final Disposal Pathway:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • These professional services are equipped to handle and transport hazardous materials according to local, state, and federal regulations.[13]

  • The most probable disposal method for this type of compound is high-temperature incineration in a specialized, permitted facility, which ensures complete destruction and minimizes environmental impact.[8][18]

5. Protocol for Empty Containers: An "empty" container that held this chemical must be managed properly.

  • A container that held a hazardous waste can be disposed of as regular trash ONLY after it has been triple-rinsed.[16]

  • Triple Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

    • Crucially, collect all three rinses as hazardous liquid waste. This rinsate must be placed in a designated liquid hazardous waste container.

    • After rinsing, deface or remove the original label from the container.[16]

    • The container can then be disposed of in the appropriate regular waste stream (e.g., glass or plastic recycling).

Part 4: Emergency Procedures

Even with meticulous planning, accidents can occur. Rapid and correct response is vital.

Spill Response

For small spills contained within a chemical fume hood:

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Cover the spill with a chemical absorbent material like vermiculite or a spill pillow.[6]

  • Carefully sweep or pick up the absorbed material using non-sparking tools.[8]

  • Place all cleanup materials (including contaminated gloves) into the designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent and wipe clean. Place cleaning wipes in the hazardous waste container.

  • For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

Personal Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]

Part 5: Waste Minimization Principles

The most effective disposal procedure is to minimize the waste generated in the first place.

  • Inventory Management: Keep a detailed inventory to avoid over-ordering and ensure that older stock is used first.[11]

  • Scale Optimization: Optimize experimental procedures to use the smallest practical amount of hazardous material.[11]

By adhering to these detailed protocols, you not only comply with safety regulations but also uphold your professional commitment to a safe and sustainable research environment.

References

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (n.d.). RSC Publishing. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety, University of Alabama. Retrieved from [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scirp.org. Retrieved from [Link]

  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Is Nitroglycerin Hazardous Waste? (Find Out Here). (n.d.). US Bio-Clean. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Nitrobenzene. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

A Senior Scientist's Guide to Handling Methyl 2-amino-4-nitrobenzoate: A Framework for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling and disposal of Methyl 2-amino-4-nitrobenzoate (CAS No. 6299-38-3). As a laboratory professional, your primary directive is the unwavering commitment to safety, which begins with a thorough understanding of the materials you handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Crucial Advisory: Before commencing any work, you are required to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound provided by your chemical supplier. The following guide is constructed based on best practices for hazardous chemical powders and data from closely related structural analogs, as a comprehensive SDS for this specific compound was not available in public databases at the time of writing. This framework supplements, but does not replace, the manufacturer's official SDS.

Presumptive Hazard Analysis: An Evidence-Based Assessment

This compound is an aromatic compound containing both amino and nitro functional groups. While its specific toxicology is not exhaustively documented in readily available sources, a hazard assessment can be inferred from its chemical class and data on structural isomers.

A closely related isomer, Methyl 4-amino-3-nitrobenzoate, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the hazard statement H302: "Harmful if swallowed". It is prudent to assume this compound presents a similar oral toxicity risk.

Furthermore, compounds of this class—aromatic nitro- and amino-compounds, often existing as fine powders—frequently present the following hazards:

  • Skin Irritation and Sensitization: May cause skin irritation or an allergic skin reaction upon contact.[1]

  • Serious Eye Irritation: As a powder, it can cause serious eye irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

Therefore, all handling procedures must be designed to mitigate risks of ingestion, skin/eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound, based on the presumptive hazard analysis.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides protection against incidental skin contact and potential absorption. Always inspect gloves for tears or punctures before use.[2]
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant)Protects against airborne dust particles and accidental splashes.[3]
Face Protection Face shield (worn over safety goggles)Required when there is a significant risk of splashing or dust generation, such as during bulk transfers or spill clean-up.
Body Protection Flame-resistant laboratory coat, fully buttoned with sleeves rolled downProtects skin and personal clothing from contamination by dust or spills.[4]
Foot Protection Closed-toe, non-perforated shoesPrevents injury from spills or dropped items.
Respiratory Protection NIOSH-approved N95 dust mask or higherRequired when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is essential to minimize exposure and prevent contamination. All operations involving the solid form of this compound should be performed within a certified chemical fume hood or other ventilated enclosure.[5]

Step 1: Preparation

  • Don all required PPE as specified in the table above.

  • Designate a specific work area within the fume hood for handling the compound.

  • Cover the designated work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood.

Step 2: Weighing and Transfer

  • Keep the primary container of this compound tightly closed until the moment of use.[5]

  • Gently open the container, avoiding any action that could aerosolize the powder.

  • Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Perform this action slowly to minimize dust.

  • Immediately and securely close the primary container.

  • Proceed with the experimental use of the weighed powder within the fume hood.

Step 3: Post-Handling Decontamination

  • Carefully wipe down the spatula and any non-disposable equipment with a solvent-dampened cloth.

  • Fold the contaminated bench paper inward and place it in the designated solid hazardous waste container.

  • Wipe down the entire designated work surface within the fume hood.

  • Remove PPE in the correct order (gloves last) to avoid self-contamination and dispose of it in the appropriate waste stream.

  • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_decon Decontamination Phase prep1 1. Don Full PPE prep2 2. Designate & Cover Work Area in Fume Hood prep1->prep2 prep3 3. Assemble Equipment prep2->prep3 handle1 4. Gently Open Primary Container prep3->handle1 Proceed to Handling handle2 5. Weigh Powder Slowly handle1->handle2 handle3 6. Securely Close Primary Container handle2->handle3 handle4 7. Use in Experiment handle3->handle4 decon1 8. Clean Equipment & Dispose of Bench Paper handle4->decon1 Experiment Complete decon2 9. Wipe Down Work Surface decon1->decon2 decon3 10. Doff & Dispose of PPE decon2->decon3 decon4 11. Wash Hands Thoroughly decon3->decon4

Caption: Workflow for Handling this compound.

Disposal Plan: Managing Waste Streams

Proper waste segregation is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Solid Chemical Waste:

    • Dispose of excess or unwanted this compound in a dedicated, clearly labeled "Hazardous Solid Waste" container.

    • This container must have a secure lid and be kept closed when not in use.

  • Contaminated Disposables:

    • All contaminated disposable items, including gloves, weigh boats, bench paper, and N95 masks, must be placed in the same "Hazardous Solid Waste" container.

  • Contaminated Sharps:

    • Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-proof sharps container for hazardous waste.

  • Empty Containers:

    • The original chemical container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as "Hazardous Liquid Waste."

    • After rinsing, the container can be disposed of as non-hazardous waste, or the label can be defaced before disposal.

  • Spill Cleanup Material:

    • Absorbent materials used to clean up spills of the compound must be collected and placed in the "Hazardous Solid Waste" container.

G source Waste Generation (this compound) waste_solid Excess Chemical Contaminated Gloves Weigh Boats Bench Paper source->waste_solid waste_liquid Contaminated Rinsate (from cleaning) source->waste_liquid waste_sharps Contaminated Needles or Glassware source->waste_sharps container_solid Hazardous Solid Waste Container waste_solid->container_solid container_liquid Hazardous Liquid Waste Container waste_liquid->container_liquid container_sharps Hazardous Sharps Container waste_sharps->container_sharps

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.